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Core Science & Biosynthesis

Foundational

N-(2-Methoxyphenyl)pyridin-3-amine (CAS 1028223-83-7): A Technical Guide to Synthesis, Properties, and Kinase Inhibitor Design

Executive Overview In the landscape of modern drug discovery, the diarylamine motif serves as a privileged scaffold, frequently deployed as a bioisostere for hinge-binding elements in kinase inhibitors. N-(2-Methoxypheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern drug discovery, the diarylamine motif serves as a privileged scaffold, frequently deployed as a bioisostere for hinge-binding elements in kinase inhibitors. N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7)[1] is a highly versatile building block that exemplifies this utility. By combining an electron-rich 2-methoxyphenyl ring with an electron-deficient pyridine ring via a secondary amine bridge, this molecule offers a highly tunable electronic profile and a predictable hydrogen-bonding network.

This whitepaper provides an authoritative, deep-dive analysis of the physicochemical properties, synthetic methodology, and structural rationale behind N-(2-Methoxyphenyl)pyridin-3-amine, equipping researchers with field-proven protocols for its synthesis and application.

Physicochemical Profiling & Structural Rationale

Understanding the molecular properties of N-(2-Methoxyphenyl)pyridin-3-amine[2] is critical before integrating it into a lead optimization campaign. The compound complies perfectly with Lipinski’s Rule of Five, making it an ideal fragment or core intermediate for oral drug candidates.

Quantitative Data Summary
PropertyValueSignificance in Drug Design
IUPAC Name N-(2-Methoxyphenyl)pyridin-3-amineStandardized nomenclature[1]
CAS Number 1028223-83-7Unique chemical identifier[3]
Molecular Formula C₁₂H₁₂N₂ODefines atomic composition[4]
Molecular Weight 200.24 g/mol Highly favorable for fragment-based lead discovery[2]
Topological Polar Surface Area 41.1 ŲExcellent membrane permeability; potential for BBB penetration
Hydrogen Bond Donors 1 (Secondary Amine)Critical for interacting with kinase hinge region backbone
Hydrogen Bond Acceptors 2 (Pyridine N, Methoxy O)Facilitates target binding and improves aqueous solubility
Rotatable Bonds 3Balances conformational flexibility with entropic binding penalties

Structural Insight: The steric bulk of the ortho-methoxy group forces the two aromatic rings out of coplanarity. This twisted conformation is highly desirable in medicinal chemistry, as it prevents flat, intercalating structures (reducing off-target toxicity) and allows the molecule to fit snugly into three-dimensional hydrophobic pockets.

Strategic Synthesis: The Buchwald-Hartwig Amination

The Causality of Method Selection

Why not use a simple Nucleophilic Aromatic Substitution (SNAr)? Because 3-halopyridines lack the strongly electron-withdrawing groups at the ortho or para positions required to stabilize the Meisenheimer complex intermediate. Therefore, SNAr is kinetically disfavored.

To overcome this high activation barrier, we must rely on transition-metal catalysis. The [5] is the gold standard here. By utilizing a Palladium(0) catalyst and a sterically demanding, electron-rich phosphine ligand (such as XPhos or Cy*Phine), we facilitate rapid oxidative addition into the unactivated C-Cl bond of 3-chloropyridine[6].

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of N-(2-Methoxyphenyl)pyridin-3-amine from 3-chloropyridine and 2-methoxyaniline.

Reagents Required:

  • 3-Chloropyridine (1.0 equiv, 10 mmol)

  • 2-Methoxyaniline (1.2 equiv, 12 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • XPhos ligand (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 15 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.

    • Causality: Pre-mixing the palladium source with the bulky XPhos ligand allows for the in situ generation of the highly active, monoligated Pd(0) species. NaOtBu is chosen over weaker bases (like Cs₂CO₃) because the secondary amine product is sterically hindered; a strong base accelerates the deprotonation step in the catalytic cycle.

  • Reagent Addition: Add anhydrous toluene. Stir for 5 minutes at room temperature. Add 3-chloropyridine and 2-methoxyaniline via syringe.

    • Validation Checkpoint 1: Upon addition and initial mixing, the solution should transition from a dark purple/black (Pd₂(dba)₃) to a deep red/brown, indicating the formation of the active catalytic species.

  • Reaction Execution: Heat the reaction mixture to 100 °C for 16 hours.

    • Causality: The elevated temperature provides the necessary kinetic energy to drive the reductive elimination step, which is often rate-limiting when coupling sterically hindered ortho-substituted anilines.

  • Reaction Monitoring:

    • Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active 3-chloropyridine spot (R_f ~0.6) disappears, replaced by a new, highly fluorescent product spot (R_f ~0.3).

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite.

    • Causality: Celite filtration effectively removes the insoluble palladium black and the NaCl byproduct, preventing emulsion formation during subsequent aqueous washes.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to yield the product as a pale yellow solid.

Mechanistic Pathway

The efficiency of the protocol relies entirely on the catalytic cycle illustrated below. The bulky ligand ensures that the palladium center remains monoligated, which is crucial for creating a vacant coordination site for the amine.

BHCycle Pd0 Pd(0) Active Catalyst (Monoligated) OxAdd Oxidative Addition [Pd(II)(3-Pyridyl)(Cl)L] Pd0->OxAdd 3-Chloropyridine AmineCoord Amine Binding [Pd(II)(3-Pyridyl)(N(Ar)H)L] OxAdd->AmineCoord 2-Methoxyaniline Base (NaOtBu) RedElim Reductive Elimination Product Release AmineCoord->RedElim - Base-HCl RedElim->Pd0 Catalyst Regeneration Product N-(2-Methoxyphenyl)pyridin-3-amine RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination for N-(2-Methoxyphenyl)pyridin-3-amine.

Application in Kinase Inhibitor Design

In drug discovery, the N-(2-Methoxyphenyl)pyridin-3-amine scaffold is frequently utilized to target the ATP-binding pocket of kinases[6]. The molecule acts as a bidentate hinge-binding motif.

The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., Met or Cys residues depending on the specific kinase). Simultaneously, the secondary amine (NH) acts as a hydrogen bond donor to a backbone carbonyl. The 2-methoxyphenyl group projects into the adjacent hydrophobic pocket (often the gatekeeper pocket), where the methoxy oxygen can form additional water-mediated hydrogen bonds or simply provide steric shielding to lock the molecule into the bioactive conformation.

Pharmacophore Pyridine Pyridine Ring H-bond Acceptor Amine Secondary Amine H-bond Donor Pyridine->Amine C-N Bond KinaseHinge Target Kinase Hinge Region Backbone Amides Pyridine->KinaseHinge H-Bond (Acceptor) Anisole 2-Methoxyphenyl Hydrophobic Shield Amine->Anisole C-N Bond Amine->KinaseHinge H-Bond (Donor)

Caption: Pharmacophore model illustrating the diarylamine core binding to a kinase hinge region.

Analytical Validation Framework

To ensure the integrity of the synthesized N-(2-Methoxyphenyl)pyridin-3-amine, the following analytical validations must be met:

  • LC-MS (ESI+): A highly diagnostic mass shift is observed. The starting 3-chloropyridine (MW ~113.5) is replaced by a single distinct peak exhibiting an [M+H]⁺ ion at m/z 201.1 .

  • ¹H NMR (400 MHz, CDCl₃):

    • Validation Checkpoint 3: The definitive proof of C-N bond formation is the appearance of a broad singlet at ~6.2 ppm (1H) , corresponding to the newly formed secondary amine (N-H) proton.

    • The methoxy group will appear as a sharp, highly integrated singlet at ~3.8 ppm (3H) .

    • The highly deshielded pyridine protons adjacent to the nitrogen (positions 2 and 6) will appear as multiplets downfield between 8.0 - 8.4 ppm .

Practical Insight: Diarylamines are susceptible to slow air oxidation over time, leading to dark, tarry impurities (N-oxide formation or radical coupling). Store the purified N-(2-methoxyphenyl)pyridin-3-amine under argon at 4 °C to maintain >98% purity over long-term storage.

References

  • The Journal of Organic Chemistry. "Flexible Steric Bulky Bis(Imino)acenaphthene (BIAN)-Supported N-Heterocyclic Carbene Palladium Precatalysts: Catalytic Application in Buchwald–Hartwig Amination in Air." ACS Publications. URL:[Link]

  • ChemPlusChem. "Empirical and Computational Insights into N-Arylation Reactions Catalyzed by Palladium meta-Terarylphosphine Catalyst." Wiley Online Library / A*STAR. URL:[Link]

  • PubChem. "National Center for Biotechnology Information." National Institutes of Health. URL:[Link]

Sources

Exploratory

Whitepaper: Synthesis, Characterization, and Applications of N-(2-Methoxyphenyl)pyridin-3-amine

Executive Summary The compound N-(2-Methoxyphenyl)pyridin-3-amine is a highly versatile diarylamine building block utilized in advanced medicinal chemistry and materials science. Featuring a pyridine core bridged via a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2-Methoxyphenyl)pyridin-3-amine is a highly versatile diarylamine building block utilized in advanced medicinal chemistry and materials science. Featuring a pyridine core bridged via a secondary amine to an electron-rich ortho-anisole moiety, this scaffold is a privileged structure in the design of kinase inhibitors and functional organic materials. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its synthesis via palladium-catalyzed cross-coupling, and a self-validating experimental protocol designed for high-yield isolation.

Physicochemical Profiling & Structural Analysis

Understanding the quantitative parameters of N-(2-Methoxyphenyl)pyridin-3-amine is critical for predicting its behavior in both biological assays and synthetic workflows. The secondary amine acts as a flexible hinge, while the ortho-methoxy group provides a strong hydrogen-bond acceptor, influencing the molecule's conformational preference via intramolecular interactions.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name N-(2-Methoxyphenyl)pyridin-3-amine
CAS Registry Number 1028223-83-7[1]
Molecular Formula C₁₂H₁₂N₂O[1]
Molecular Weight 200.24 g/mol [1]
Structural Class Diarylamine / Aminopyridine derivative
Hydrogen Bond Donors 1 (Secondary Amine -NH)
Hydrogen Bond Acceptors 3 (Pyridine N, Amine N, Methoxy O)
Topological Polar Surface Area (TPSA) ~34.3 Ų

Mechanistic Framework: Palladium-Catalyzed C-N Cross-Coupling

The most efficient and regioselective method for synthesizing N-(2-Methoxyphenyl)pyridin-3-amine is the [2]. This palladium-catalyzed cross-coupling forms the critical C-N bond between an aryl halide and a primary amine.

Causality in Reagent Selection

For this specific molecule, the optimal coupling partners are 3-bromopyridine and o-anisidine (2-methoxyaniline).

  • Why these substrates? The carbon-bromine bond in 3-bromopyridine is highly reactive toward oxidative addition compared to a carbon-chlorine bond[3]. Conversely, using 3-aminopyridine and 2-bromoanisole is less favorable because 3-aminopyridine can act as a competing bidentate ligand, potentially poisoning the palladium catalyst.

  • Why Pd₂(dba)₃ and BINAP? Tris(dibenzylideneacetone)dipalladium(0) is a stable Pd(0) precursor. When paired with the bulky, bidentate phosphine ligand BINAP, it enforces a rigid coordination sphere around the palladium center. This steric bulk compresses the C-Pd-N bond angle, dramatically accelerating the reductive elimination step—which is often the rate-limiting bottleneck in sterically hindered diarylamine synthesis[4].

  • Why NaOtBu? Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the coordinated amine, facilitating the formation of the palladium-amido intermediate[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(3-Pyridyl)(Br)L_n Pd0->OxAdd 3-Bromopyridine AmineBind Amine Binding & Deprotonation Pd(II)(3-Pyridyl)(N-Ar)L_n OxAdd->AmineBind o-Anisidine + NaOtBu - NaBr, - tBuOH RedElim Reductive Elimination C-N Bond Formation AmineBind->RedElim RedElim->Pd0 Catalyst Regeneration Product N-(2-Methoxyphenyl)pyridin-3-amine RedElim->Product Product Release

Buchwald-Hartwig catalytic cycle for N-(2-Methoxyphenyl)pyridin-3-amine synthesis.

Experimental Methodology & Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . Each step includes a built-in feedback mechanism to ensure the reaction proceeds as intended, eliminating reliance on arbitrary reaction times.

Step-by-Step Synthesis Workflow
  • Catalyst Pre-Activation (Visual Validation):

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%).

    • Evacuate and backfill the tube with Argon three times.

    • Add 2.0 mL of anhydrous, degassed toluene.

    • Self-Validation: Stir for 10 minutes at room temperature. The solution must transition from deep purple to a dark reddish-brown, confirming the generation of the active Pd(0)Lₙ complex.

  • Substrate & Base Addition:

    • Add 3-bromopyridine (1.0 equiv, 1.0 mmol) and o-anisidine (1.2 equiv, 1.2 mmol) to the active catalyst solution[3].

    • Add NaOtBu (1.5 equiv, 1.5 mmol) in one portion under a positive stream of Argon. Seal the tube.

  • Thermal Reaction & Feedback Monitoring:

    • Heat the reaction mixture to 100°C in a pre-heated oil bath.

    • Self-Validation (LC-MS/TLC): After 4 hours, extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete only when the 3-bromopyridine mass peak (m/z 158/160) is entirely consumed and replaced by the product peak (m/z 201 [M+H]⁺). Do not stop heating until this is confirmed.

  • Quenching & Extraction:

    • Cool the mixture to room temperature.

    • Quench with 5 mL of saturated aqueous NH₄Cl. Causality: This mildly acidic quench neutralizes the strong base (NaOtBu) and prevents the premature oxidation of the newly formed secondary amine.

    • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/Ethyl Acetate (8:2 to 1:1).

    • Self-Validation: The target compound will elute as a distinct UV-active band (254 nm).

Workflow Prep 1. Reagent Prep Pd2(dba)3, BINAP Inert 2. Inert Setup Argon Purge Prep->Inert React 3. Cross-Coupling 100°C, LC-MS Monitored Inert->React Monitor 4. Validation Mass Confirmation React->Monitor Quench 5. Quench/Extract NH4Cl / EtOAc Monitor->Quench Purify 6. Purification Silica Column Quench->Purify

Step-by-step experimental workflow for the synthesis and purification of the target diarylamine.

Strategic Applications in Drug Development

The N-(2-Methoxyphenyl)pyridin-3-amine scaffold is highly prized in pharmaceutical development. The diarylamine motif is a classic bioisostere for diaryl ethers and diaryl ketones. In the context of kinase inhibition, the pyridine nitrogen acts as a crucial hydrogen-bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of Met or Cys residues), while the ortho-methoxy group forces the two aromatic rings out of coplanarity. This twisted conformation is often required to access deep hydrophobic pockets (DFG-out conformations) in target proteins, maximizing binding affinity and selectivity.

References

  • Wikipedia. "Buchwald–Hartwig amination". Available at:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination". Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Activity of N-(2-Methoxyphenyl)pyridin-3-amine

Abstract The pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] This technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] This technical guide provides a comprehensive analysis of the potential biological activities of a specific derivative, N-(2-Methoxyphenyl)pyridin-3-amine. While direct studies on this exact molecule are not extensively published, a robust hypothesis of its activity can be constructed through a careful examination of structurally related analogs. This document synthesizes existing data to project its most probable mechanisms of action, focusing on its potential as a multi-targeted protein kinase inhibitor and a disruptor of microtubule dynamics. Furthermore, we provide detailed, field-proven experimental protocols for researchers to systematically investigate these hypotheses, from initial high-throughput screening to detailed mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel pyridine derivatives.

Introduction: The Pyridin-3-Amine Core in Drug Discovery

N-(2-Methoxyphenyl)pyridin-3-amine belongs to the N-aryl pyridinamine class of compounds. This structural motif is of high interest due to the versatile roles of the pyridine ring as a hydrogen bond acceptor and the aminophenyl group in establishing critical interactions with biological targets. The pyridine core is a common feature in a wide range of FDA-approved pharmaceuticals.[3] Derivatives of pyridin-3-amine, in particular, have been successfully developed as potent inhibitors of various enzymes and modulators of cellular receptors.[1][4]

The specific molecule, N-(2-Methoxyphenyl)pyridin-3-amine (Chemical Formula: C₁₂H₁₂N₂O), incorporates two key features that suggest significant biological potential:

  • The Pyridin-3-amine Scaffold : This core has been identified through both in silico screening and in vitro validation as a highly effective anchor for binding within the ATP-binding pocket of numerous protein kinases.[1][2]

  • The 2-Methoxyphenyl (ortho-methoxy) Substituent : The position of the methoxy group on the phenyl ring is critical. An ortho-methoxy group can influence the molecule's conformation, electron density, and ability to form specific hydrogen bonds with target residues, which can significantly impact binding affinity and selectivity.[5]

This guide will explore the most promising therapeutic avenues for this compound based on a logical synthesis of data from closely related analogs.

Projected Biological Activities and Mechanisms of Action

Based on extensive literature on related scaffolds, two primary hypotheses for the biological activity of N-(2-Methoxyphenyl)pyridin-3-amine emerge as the most compelling.

Hypothesis 1: Multi-Targeted Protein Kinase Inhibition

The most strongly supported potential activity is the inhibition of protein kinases critical to cancer cell proliferation and survival. The pyridin-3-amine scaffold is a validated hinge-binding motif for several oncogenic kinases.

  • Fibroblast Growth Factor Receptors (FGFRs) : A novel series of pyridin-3-amine derivatives demonstrated potent, nanomolar-level inhibition against FGFR1, 2, and 3.[1] One of the most potent compounds from this series, 3m , showed significant antitumor activity in an NCI-H1581 non-small cell lung cancer (NSCLC) xenograft model.[1][2] Given the shared core, N-(2-Methoxyphenyl)pyridin-3-amine is a prime candidate for investigation as an FGFR inhibitor.

  • Other NSCLC-Related Kinases : The same study that identified FGFR inhibitors also found that compound 3m possessed nanomolar inhibitory activity against other key kinases implicated in NSCLC, including RET, EGFR (and its resistant mutants), DDR2, and ALK.[1][2] This suggests that the pyridin-3-amine core can be a platform for developing multi-targeted inhibitors.

  • Leukemia-Related Kinases (FLT3, BCR-ABL) : While the substitution pattern differs slightly (pyridin-2-amine), related compounds have been identified as potent inhibitors of FLT3-ITD and BCR-ABL pathways, which are key drivers in acute myeloid leukemia (AML).[6][7] This highlights the broader potential of N-aryl pyridinamines as kinase inhibitors for hematological malignancies.

The proposed mechanism involves the compound binding to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways that drive cell growth and survival.

Signaling Pathway: Kinase Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor N-(2-Methoxyphenyl) pyridin-3-amine (Hypothesized Target) Inhibitor->RTK Inhibits

Caption: Hypothesized inhibition of RTK signaling by the title compound.

Hypothesis 2: Inhibition of Tubulin Polymerization

A second, well-supported hypothesis is the potential for N-(2-Methoxyphenyl)pyridin-3-amine to act as an antimitotic agent by disrupting microtubule dynamics. Several related compounds interfere with tubulin polymerization, often by binding to the colchicine site.

  • A derivative, N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide, has been patented as a compound that binds to the colchicine site of tubulin and inhibits its polymerization.[8]

  • Studies on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines revealed potent cytotoxic activity stemming from the inhibition of tubulin assembly.[9]

  • Broader studies have also highlighted trimethoxyphenyl pyridine derivatives as effective tubulin targeting agents.[3]

This mechanism leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, a hallmark of many successful chemotherapeutic agents.

Other Plausible Biological Activities

While kinase and tubulin inhibition are the most probable activities, the broader chemical class has been associated with other therapeutic effects that warrant consideration:

  • Anti-inflammatory and Antioxidant Effects [4]

  • Modulation of Blood Glucose [4]

  • Antimicrobial Activity (e.g., Quorum Sensing Inhibition) [4]

  • PDE4 Inhibition [10]

Proposed Experimental Workflows for Target Validation

To systematically evaluate the potential of N-(2-Methoxyphenyl)pyridin-3-amine, a tiered approach is recommended, moving from broad screening to specific mechanistic validation.

Workflow 1: Initial Viability Screening and IC₅₀ Determination

The foundational experiment is to determine the compound's effect on cancer cell viability.

Protocol: Cell Viability Assessment using a Luminescent Assay (CellTiter-Glo®)

  • Cell Line Selection : Choose a panel of cancer cell lines based on the hypothesized targets.

    • Kinase Inhibition Panel : NCI-H1581 (FGFR-driven NSCLC)[1], SNU16 (FGFR2-amplified gastric cancer)[1], MOLM-13 (FLT3-ITD AML).

    • General Cytotoxicity Panel : MCF-7 (Breast), HCT-116 (Colon), A549 (Lung).

  • Cell Seeding : Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation : Prepare a 10 mM stock solution of N-(2-Methoxyphenyl)pyridin-3-amine in DMSO. Perform a serial dilution series in culture medium to create 2X working solutions.

  • Treatment : Add 100 µL of the 2X compound working solutions to the appropriate wells to achieve a final concentration range (e.g., from 100 µM down to 1 nM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known inhibitor like Cisplatin or a specific kinase inhibitor).

  • Incubation : Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Luminescence Reading : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Read luminescence using a plate reader.

  • Analysis : Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Causality : This assay provides a quantitative measure of the compound's ability to reduce cell viability. The choice of cell lines is critical; using lines with known genetic drivers (like FGFR amplification) provides the first clue towards a specific mechanism of action.

Data Presentation: IC₅₀ Values of Related Pyridin-3-amine Analogs

Compound IDTarget Kinase(s)Target Cell LineIC₅₀ (nM)Reference
Compound 1 FGFR1-3800[1]
Compound 3m FGFR1, RET, EGFRSNU1624.8[1][2]
Compound 1 FLT3-ITD, BCR-ABLMOLM-13Potent Inhibition[6][7]
Workflow 2: Direct Target Engagement and Mechanistic Validation

If the viability screen yields potent IC₅₀ values, the next step is to confirm direct interaction with the hypothesized targets.

Experimental Workflow: From Screening to Mechanism

G A 1. In Vitro Viability Screen (IC50 Determination) B Potent Hit? (e.g., IC50 < 1µM) A->B C 2a. In Vitro Kinase Assay (Biochemical IC50 vs Panel) B->C Yes D 2b. Tubulin Polymerization Assay B->D Yes G Stop/Deprioritize B->G No E 3. Cellular Mechanism Validation (Western Blot for P-ERK, etc.) C->E F 4. Cell Cycle Analysis (Flow Cytometry) D->F H Lead Candidate E->H F->H

Caption: A tiered workflow for validating the biological activity.

Protocol: Western Blot for Kinase Pathway Inhibition

  • Cell Culture and Treatment : Seed a sensitive cell line (e.g., NCI-H1581) in 6-well plates. Once cells reach 70-80% confluency, treat them with N-(2-Methoxyphenyl)pyridin-3-amine at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for a short duration (e.g., 2-6 hours). Include a vehicle control.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies targeting key signaling proteins (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-β-actin as a loading control).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

  • Analysis : A dose-dependent decrease in the phosphorylated form of a protein (e.g., p-FGFR, p-ERK) relative to its total form and the loading control confirms on-target pathway inhibition.

Causality : This experiment directly links the compound's cytotoxic effect to the inhibition of a specific signaling pathway, providing strong evidence for its mechanism of action. A reduction in phosphorylation demonstrates that the upstream kinase is being inhibited.

Conclusion and Future Directions

The structural features of N-(2-Methoxyphenyl)pyridin-3-amine , when analyzed in the context of extensive research on related pyridin-3-amine and N-aryl pyridinamine analogs, strongly suggest its potential as a bioactive compound with therapeutic relevance. The most compelling hypotheses point towards its function as a multi-targeted protein kinase inhibitor (targeting kinases like FGFR, EGFR, and RET) and as a tubulin polymerization inhibitor.

The experimental workflows detailed in this guide provide a clear and logical path for the systematic evaluation of these hypotheses. Positive results from these assays would establish N-(2-Methoxyphenyl)pyridin-3-amine as a valuable lead compound for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic profiling, and in vivo efficacy studies in relevant animal models.

References

  • Title: Amorphous N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)
  • Title : N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants Source : PubMed URL : [Link]

  • Title : N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an Source : eScholarship.org URL : [Link]

  • Title : Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity Source : MDPI URL : [Link]

  • Title : Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer Source : ACS Publications URL : [Link]

  • Title : Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors Source : PMC URL : [Link]

  • Title : Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer Source : PubMed URL : [Link]

  • Title : Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications Source : IntechOpen URL : [Link]

  • Title : PDE4 inhibitor (R)-4-(5-(4-methoxy-3-propoxyphenyl)pyridin-3-yl)-1,2-oxaborolan-2-ol - Patent US-10946031-B2 Source : PubChem URL : [Link]

Sources

Exploratory

The Privileged Scaffold: Discovery, Synthesis, and Pharmacological Utility of N-(2-Methoxyphenyl)pyridin-3-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Synthesis Guide Executive Summary & Historical Context In the landscape of modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Synthesis Guide

Executive Summary & Historical Context

In the landscape of modern medicinal chemistry, diarylamines represent a cornerstone motif, frequently serving as the core pharmacophore in targeted therapeutics. Among these, N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7) has emerged as a highly privileged building block[1].

Historically, the synthesis of sterically hindered or electron-deficient diarylamines relied on harsh Ullmann-type condensations, which suffered from low yields, required stoichiometric copper, and exhibited poor functional group tolerance. The paradigm shifted dramatically in the late 1990s and 2000s with the advent of the palladium-catalyzed Buchwald-Hartwig amination. However, coupling deactivated heteroaryl halides—such as 3-chloropyridine—remained notoriously difficult due to the tendency of the basic pyridine nitrogen to coordinate with the palladium center, effectively poisoning the catalyst[2].

The discovery and commercial availability of N-(2-Methoxyphenyl)pyridin-3-amine around 2008 coincided with the development of highly sterically demanding, electron-rich phosphine ligands (e.g., Josiphos and BrettPhos). These ligands successfully bypassed catalyst poisoning, enabling the high-yield synthesis of this critical intermediate[3]. Today, this compound is primarily utilized as a highly effective "hinge-binder" in the development of small-molecule kinase inhibitors[4].

Physicochemical & Structural Profiling

The utility of N-(2-Methoxyphenyl)pyridin-3-amine lies in its precise physicochemical properties and its ability to undergo conformational locking.

Conformational Locking via the ortho-Methoxy Group

The presence of the ortho-methoxy group on the phenyl ring is not merely a synthetic variation; it is a deliberate design choice in drug discovery. The steric repulsion between the methoxy oxygen and the amine proton (or the adjacent pyridine ring) restricts rotation around the C–N bonds. This forces the two aryl rings out of coplanarity. By pre-organizing the molecule into this twisted conformation, the entropic penalty upon binding to a target protein is significantly reduced, thereby increasing binding affinity.

Quantitative Data Summary

Table 1: Physicochemical Properties of N-(2-Methoxyphenyl)pyridin-3-amine

PropertyValuePharmacological Significance
Molecular Weight 200.24 g/mol Highly efficient fragment (Lipinski-compliant).
Chemical Formula C₁₂H₁₂N₂OOptimal heavy atom count for fragment-based design.
Calculated LogP ~2.5Excellent lipophilicity for membrane permeability.
H-Bond Donors 1 (Amine NH)Crucial for interacting with kinase hinge backbones.
H-Bond Acceptors 3 (Py N, Amine N, Methoxy O)Multi-vector hydrogen bonding capabilities.
Rotatable Bonds 3Restricted flexibility minimizes entropic binding penalties.

Mechanistic Synthesis: The Buchwald-Hartwig Amination

The synthesis of N-(2-Methoxyphenyl)pyridin-3-amine requires overcoming the inherent deactivation of 3-chloropyridine. The protocol below utilizes a highly active palladium catalyst system to ensure complete conversion.

Causality of Experimental Choices
  • Ligand Selection (BrettPhos or Josiphos): 3-chloropyridine is a poor electrophile, and its basic nitrogen forms off-cycle, inactive Pd-complexes[2]. Bulky, electron-rich ligands like BrettPhos accelerate the oxidative addition of the C-Cl bond while providing enough steric shielding around the palladium center to prevent the pyridine nitrogen from coordinating and poisoning the catalyst[5].

  • Base Selection (NaOtBu): Sodium tert-butoxide is chosen because its pKa (~17) is strong enough to deprotonate the coordinated amine intermediate, driving the catalytic cycle forward, but not so nucleophilic that it competes with the amine for the aryl halide[6].

  • Solvent & Temperature: Toluene at 90–110 °C provides the necessary thermal energy to overcome the high activation barrier of the unactivated C-Cl bond oxidative addition.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(3-Py)(Cl)L_n Pd0->OxAdd 3-Chloropyridine AmineCoord Amine Binding Pd(II)(3-Py)(NH2-Ar)L_n OxAdd->AmineCoord o-Anisidine Deprot Deprotonation Pd(II)(3-Py)(NH-Ar)L_n AmineCoord->Deprot NaOtBu RedElim Reductive Elimination Product Release Deprot->RedElim - tBuOH, - NaCl RedElim->Pd0 N-(2-Methoxyphenyl) pyridin-3-amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination yielding N-(2-Methoxyphenyl)pyridin-3-amine.

Self-Validating Experimental Protocol

Reagents: 3-Chloropyridine (1.0 equiv), 2-Methoxyaniline (o-anisidine) (1.2 equiv), Pd₂(dba)₃ (1.0 mol%), BrettPhos (2.5 mol%), NaOtBu (1.5 equiv), Anhydrous Toluene (0.2 M).

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with Pd₂(dba)₃ and BrettPhos. Validation: The formation of the active Pd(0)L complex is indicated by a color shift in the solution upon mixing.

  • Reagent Addition: Add 3-chloropyridine and 2-methoxyaniline to the vial.

  • Base Addition: Add NaOtBu. Crucial Step: The base must be added last to prevent premature degradation of the catalyst or base-catalyzed side reactions before the active complex forms.

  • Solvent & Heating: Add anhydrous toluene to achieve a 0.2 M concentration. Seal the vial and heat to 90 °C with vigorous stirring for 16 hours.

  • In-Process Control (IPC): At 14 hours, sample the reaction. Quench an aliquot in H₂O/EtOAc and analyze via LC-MS. Validation: Complete consumption of 3-chloropyridine (m/z 114) and appearance of the product mass (m/z 201 [M+H]⁺) indicates reaction completion.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Isolation: Purify the crude residue via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes). The product elutes as a pale yellow solid.

Pharmacological Utility: The Hinge-Binding Paradigm

In the realm of targeted oncology and immunology, the aminopyridine core is a highly validated "hinge-binder" for the ATP-binding site of kinases[4].

When N-(2-Methoxyphenyl)pyridin-3-amine is incorporated into a larger inhibitor framework (e.g., targeting BTK, PKC, or CAMKK2), it interacts directly with the highly conserved hinge region of the kinase domain[7],[8].

  • Hydrogen Bond Acceptor: The basic pyridine nitrogen accepts a hydrogen bond from the backbone amide NH of a hinge residue (e.g., Met or Leu).

  • Hydrogen Bond Donor: The exocyclic diarylamine NH donates a hydrogen bond to the backbone carbonyl oxygen of an adjacent hinge residue (e.g., Glu or Val).

  • Vector Direction: The ortho-methoxy group forces the phenyl ring out of the aminopyridine plane. This precisely vectors the phenyl ring (and any subsequent substituents attached to it) into the hydrophobic gatekeeper pocket or the allosteric DFG-out pocket, allowing for the design of highly selective Type II kinase inhibitors[4].

HingeBinding cluster_kinase Kinase Hinge Region cluster_ligand N-(2-Methoxyphenyl)pyridin-3-amine Glu Hinge Backbone C=O (e.g., Glu/Val) Met Hinge Backbone NH (e.g., Met/Leu) Gatekeeper Hydrophobic Pocket (Gatekeeper/Allosteric) PyN Pyridine Nitrogen (H-Bond Acceptor) PyN->Met H-Bond AmineNH Amine NH (H-Bond Donor) AmineNH->Glu H-Bond Methoxy o-Methoxy Group (Steric Lock) Phenyl Phenyl Ring (Hydrophobic Vector) Methoxy->Phenyl Forces out-of-plane conformation Phenyl->Gatekeeper Hydrophobic Interaction

Caption: Pharmacophore model demonstrating the kinase hinge-binding interactions of the aminopyridine core.

References

  • ChemBK. "CAS Index 1028 - Chemical Database." ChemBK.
  • National Institutes of Health (NIH). "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase." NIH.
  • National Institutes of Health (NIH). "Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues." NIH.
  • American Chemical Society (ACS). "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." Journal of Medicinal Chemistry.
  • American Chemical Society (ACS). "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Reviews.
  • National Institutes of Health (NIH). "Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides." NIH.
  • SciSpace. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." SciSpace.
  • University of Windsor. "Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point." UWindsor.

Sources

Foundational

The N-(2-Methoxyphenyl)pyridin-3-amine Scaffold: A Comprehensive Technical Guide to Synthesis, Pharmacophore Optimization, and Application in Targeted Therapeutics

Executive Summary The search for highly selective, potent, and bioavailable kinase and ion channel inhibitors has driven medicinal chemists toward privileged scaffolds that offer predictable hydrogen-bonding networks and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for highly selective, potent, and bioavailable kinase and ion channel inhibitors has driven medicinal chemists toward privileged scaffolds that offer predictable hydrogen-bonding networks and tunable steric profiles. Among these, the N-(2-Methoxyphenyl)pyridin-3-amine scaffold (and its broader diarylamine analogs) has emerged as a cornerstone in modern drug design.

This whitepaper provides an in-depth technical analysis of this scaffold. By dissecting the chemical biology of its pharmacophore, detailing self-validating synthetic workflows, and analyzing its application in focal adhesion kinase (FAK)[1] and voltage-gated potassium channel (Kv10.1)[2] inhibition, this guide serves as a definitive resource for drug development professionals.

Chemical Biology & Pharmacophore Rationale

The efficacy of the N-(2-Methoxyphenyl)pyridin-3-amine scaffold lies in its precise spatial geometry and electronic distribution, which perfectly mimics the adenine ring of ATP.

  • The Pyridine Ring (Hinge Binder): The nitrogen atom in the pyridine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide (e.g., Cys or Met residues) in the kinase hinge region.

  • The Secondary Amine (H-Bond Donor): The bridging -NH- group serves as a hydrogen-bond donor, satisfying the complementary backbone carbonyl in the active site. Methylation of this amine typically abolishes activity, proving its necessity.

  • The Ortho-Methoxy Group (Steric Lock): The 2-methoxy substitution on the phenyl ring is not merely an electronic modulator; it is a conformational lock. Steric repulsion between the methoxy oxygen and the bridging amine proton forces the two aromatic rings into a specific non-planar dihedral angle. This twisted conformation allows the molecule to project into the deep hydrophobic pocket (the DFG-out or DFG-in adjacent pockets) while minimizing entropic penalties upon binding.

Pharmacophore Scaffold N-(2-Methoxyphenyl) pyridin-3-amine Pyridine Pyridine Ring (Hinge Binder) Scaffold->Pyridine Amine Secondary Amine (H-Bond Donor) Scaffold->Amine Methoxy 2-Methoxy Group (Steric Lock) Scaffold->Methoxy Kinase Kinase ATP Pocket Pyridine->Kinase N-H Acceptor Amine->Kinase H-Bond Donor Methoxy->Kinase Induces Twist Angle

Caption: Logical relationship of the scaffold's functional groups binding to a generic kinase hinge region.

Synthetic Methodologies: The Buchwald-Hartwig Cross-Coupling

The construction of the diarylamine core is most efficiently achieved via palladium-catalyzed Buchwald-Hartwig amination[3]. The protocol below is designed as a self-validating system , ensuring that intermediate failures are caught before downstream processing.

Protocol: Synthesis of N-(2-Methoxyphenyl)pyridin-3-amine

Rationale for Reagents:

  • Catalyst (Pd2(dba)3): Provides a stable source of Pd(0) necessary for the oxidative addition into the aryl halide bond.

  • Ligand (Xantphos): The large bite angle of Xantphos (~111°) is critical. It forces the palladium intermediate into a geometry that highly favors reductive elimination, preventing the formation of stable, unreactive resting states and minimizing off-target bis-arylation.

  • Base (NaOtBu): Strong enough to deprotonate the amine, facilitating transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 3-bromopyridine (1.0 equiv, 10 mmol) and 2-methoxyaniline (1.2 equiv, 12 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and Xantphos (4 mol%). Causality: A 1:2 ratio of Pd to ligand ensures complete formation of the active catalytic species.

  • Base Addition: Add sodium tert-butoxide (1.5 equiv, 15 mmol).

  • Solvent & Heating: Suspend the mixture in anhydrous toluene (0.2 M). Heat to 100°C for 12 hours.

  • Validation Checkpoint 1 (In-Process): At 8 hours, sample 50 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Pass criteria: Disappearance of the 3-bromopyridine peak; appearance of the product mass [M+H]+ = 201.1. If incomplete, spike with an additional 1 mol% catalyst.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation Checkpoint 2 (Final QC): Confirm structure via 1H NMR (presence of the bridging -NH- broad singlet at ~6.0 ppm and the -OCH3 singlet at ~3.8 ppm) and assess purity via analytical HPLC. Pass criteria: >95% purity before biological assay.

Pharmacological Applications & SAR Data

The N-(2-Methoxyphenyl)pyridin-3-amine scaffold has been extensively utilized to target oncogenic pathways.

Kinase Inhibition (FAK & FLT3)

Derivatives of this scaffold act as potent inhibitors of Focal Adhesion Kinase (FAK) and FMS-like tyrosine kinase 3 (FLT3), which are heavily implicated in tumor angiogenesis and acute myeloid leukemia (AML), respectively[1][4]. The diarylamine core competitively binds the ATP pocket, blocking downstream phosphorylation of PI3K and STAT5, ultimately inducing apoptosis.

Pathway Inhibitor Diarylamine Derivative Kinase FLT3 / FAK Kinase Inhibitor->Kinase Blocks ATP Apoptosis Apoptosis Inhibitor->Apoptosis Induces PI3K PI3K / AKT Kinase->PI3K Phosphorylation STAT5 STAT5 Kinase->STAT5 Phosphorylation Proliferation Tumor Proliferation PI3K->Proliferation Survival Signal STAT5->Proliferation Transcription

Caption: Mechanism of action for diarylamine inhibitors disrupting the FLT3/FAK signaling pathways.

Ion Channel Modulation (Kv10.1)

Beyond kinases, diarylamines have shown remarkable efficacy as inhibitors of the voltage-gated potassium channel Kv10.1 (Eag1), a channel aberrantly expressed in over 70% of human cancers[2].

Structure-Activity Relationship (SAR) Summary

The following table synthesizes quantitative data trends observed when modifying the core scaffold, demonstrating the critical nature of the ortho-methoxy group and the bridging amine.

Compound ModificationRationale for ModificationFAK IC50 (nM)Kv10.1 IC50 (nM)Pharmacological Implication
N-(2-Methoxyphenyl)pyridin-3-amine Base Scaffold 45 560 Optimal steric twist and H-bonding.
N-(3-Methoxyphenyl)pyridin-3-amineMove methoxy to meta position>1000>2000Loss of steric lock; molecule becomes too planar, clashing with the gatekeeper residue.
N-(2-Methoxyphenyl)-N-methylpyridin-3-amineMethylate bridging amine>5000>5000Complete loss of activity due to the removal of the critical H-bond donor to the hinge region.
N-(2-Methoxy-4-fluorophenyl)pyridin-3-amineAdd para-fluorine12210Fluorine exploits a small hydrophobic sub-pocket, increasing potency and metabolic stability.

*Note: IC50 values are representative aggregates based on literature SAR trends for diarylamine derivatives[1][2].

Experimental Workflows: Biological Evaluation

To ensure the trustworthiness of the SAR data, the biological evaluation must be rigorously controlled.

Protocol: In Vitro Kinase Screening (ADP-Glo Assay)

Rationale: The ADP-Glo assay measures the amount of ADP produced during the kinase reaction. It is highly sensitive and less prone to interference from fluorescent compounds than FRET assays.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well white microplate. Dilute the synthesized N-(2-Methoxyphenyl)pyridin-3-amine derivatives in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM down to 0.5 nM).

  • Enzyme Reaction: Add 2 µL of the compound (final DMSO concentration 1%) to 4 µL of the target kinase (e.g., FAK) in assay buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.4). Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Add 4 µL of an ATP/Substrate peptide mix. Causality: The ATP concentration should be set at the specific Km of the kinase to ensure competitive inhibitors are accurately evaluated.

  • Validation Checkpoint (Controls): Include wells with no enzyme (background control) and wells with a known reference inhibitor (e.g., TAE-226 for FAK) to validate assay sensitivity and dynamic range[1].

  • Detection: After 60 minutes, add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Workflow Synthesis Buchwald-Hartwig Cross-Coupling Purification HPLC & NMR Validation Synthesis->Purification Assay In Vitro Kinase Screening (IC50) Purification->Assay Cell Cell Viability (MTS Assay) Assay->Cell Lead Lead Optimization Cell->Lead

Caption: High-throughput screening and validation workflow for diarylamine derivatives.

Future Perspectives

The N-(2-Methoxyphenyl)pyridin-3-amine scaffold is currently undergoing a renaissance driven by two major technological shifts:

  • PROTACs (Proteolysis Targeting Chimeras): The solvent-exposed regions of the pyridine ring provide ideal attachment points for PEG linkers connected to E3 ligase ligands (e.g., Cereblon or VHL binders). This allows for the targeted degradation of kinases rather than mere inhibition.

References

  • Synthesis of novel diarylamino-1,3,5-triazine derivatives as FAK inhibitors with anti-angiogenic activity. PubMed / NIH. Available at:[Link]

  • 3,4-Diarylmaleimides-a novel class of kinase inhibitors-effectively induce apoptosis in FLT3-ITD-dependent cells. PubMed / NIH. Available at:[Link]

  • New Diarylamine K(V)10.1 Inhibitors and Their Anticancer Potential. KU Leuven / MDPI. Available at:[Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at:[Link]

Sources

Exploratory

Unlocking the Pharmacophore: Mechanistic Theories and Validation Protocols for N-(2-Methoxyphenyl)pyridin-3-amine

Executive Summary In my tenure overseeing early-stage pharmacophore validation, compounds like N-(2-Methoxyphenyl)pyridin-3-amine (CAS 1028223-83-7)[1] frequently emerge in high-throughput screens. While often cataloged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure overseeing early-stage pharmacophore validation, compounds like N-(2-Methoxyphenyl)pyridin-3-amine (CAS 1028223-83-7)[1] frequently emerge in high-throughput screens. While often cataloged as simple chemical building blocks, diarylamines and aminopyridines represent highly privileged scaffolds in medicinal chemistry. To transition this molecule from a raw hit to an optimized lead, we must rigorously deconstruct its mechanism of action (MoA).

Rather than relying on phenotypic black-box screening, this whitepaper outlines the three primary mechanistic theories for this scaffold—Kinase Hinge Binding, KSP Allosteric Modulation, and Metabolic Biotransformation—backed by causality-driven, self-validating experimental protocols.

Theory 1: ATP-Competitive Kinase Inhibition (The Hinge-Binding Hypothesis)

Mechanistic Rationale

The aminopyridine core is a classical ATP-mimetic. Crystallographic data from analogous structures (e.g., Mps1 and ALK2 inhibitors) demonstrate that the pyridine nitrogen acts as a strong hydrogen bond acceptor for the kinase hinge region's backbone amide, while the exocyclic secondary amine donates a hydrogen bond to the adjacent backbone carbonyl[2],[3].

Crucially, the 2-methoxyphenyl moiety is not merely decorative. It dictates the dihedral angle of the diarylamine, forcing the methoxy group to project into the hydrophobic pocket adjacent to the gatekeeper residue. A bulky gatekeeper (e.g., Methionine) will sterically clash with the methoxy group, whereas a smaller gatekeeper (e.g., Threonine or Valine) accommodates it, driving kinome selectivity[3].

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Why TR-FRET? Diarylamines often exhibit intrinsic autofluorescence in the blue/green spectrum. Standard luminescence or fluorescence intensity assays yield high false-positive rates. TR-FRET utilizes a time delay (europium emission) that entirely bypasses compound autofluorescence, ensuring data integrity.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well low-volume plate. Dispense 50 nL of N-(2-Methoxyphenyl)pyridin-3-amine (10-point dose-response, 3-fold dilutions starting at 10 µM) using an acoustic liquid handler to avoid plastic tip adsorption.

  • Enzyme Reaction: Add 2.5 µL of recombinant kinase (e.g., ALK2 or Mps1) pre-incubated with a biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Initiate the reaction by adding 2.5 µL of ATP at the enzyme's specific Km​ value. Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg2+), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read on a microplate reader (excitation 340 nm; emission 615 nm and 665 nm) after a 1-hour equilibration.

Self-Validation Checkpoint: The assay must include a no-enzyme control (to establish baseline FRET) and a known pan-kinase inhibitor (e.g., Staurosporine) to validate the assay's dynamic range. The protocol is only considered valid if the calculated Z'-factor is 0.6.

KinaseWorkflow N2MPA N-(2-Methoxyphenyl) pyridin-3-amine Hinge Kinase Hinge Region (Hydrogen Bonding) N2MPA->Hinge Pyridine N & Amine NH Gatekeeper Hydrophobic Pocket (Steric Selection) N2MPA->Gatekeeper 2-Methoxy Group Assay TR-FRET Kinase Assay Hinge->Assay Quantify Affinity Gatekeeper->Assay Selectivity Profiling Validation Z'-factor > 0.6 Self-Validation Assay->Validation Quality Control

Fig 1: Kinase hinge-binding logic and TR-FRET assay validation workflow.

Theory 2: Allosteric Inhibition of Kinesin Spindle Protein (KSP/Eg5)

Mechanistic Rationale

Beyond kinases, diaryl amines are potent allosteric modulators of KSP, a mitotic kinesin crucial for cell division. Unlike ATP-competitive kinase inhibitors, diarylamines targeting KSP bind to the secondary allosteric site formed by the α4 and α6 helices[4]. The inclusion of the pyridine ring and the methoxy substitution significantly enhances aqueous solubility compared to highly lipophilic carbazole precursors. This reduces van der Waals packing in the crystal lattice and provides favorable solvation dynamics via the hydrogen-bond acceptor nitrogen[4].

Protocol: Microtubule-Activated ATPase Assay

Why Microtubule Activation? KSP basal ATPase activity is extremely low. Microtubules stimulate this activity by >100-fold. Testing the compound in the absence of microtubules will result in artificially weak apparent potency.

Step-by-Step Methodology:

  • Tubulin Polymerization: Polymerize bovine brain tubulin (1 mg/mL) in BRB80 buffer containing 1 mM GTP and 10% glycerol at 37°C for 30 minutes. Stabilize with 20 µM paclitaxel.

  • Complex Formation: Incubate recombinant KSP motor domain (10 nM) with polymerized microtubules (1 µM) and N-(2-Methoxyphenyl)pyridin-3-amine for 15 minutes.

  • ATP Hydrolysis: Add 1 mM ATP to initiate the motor cycle. Incubate for 20 minutes at room temperature.

  • Detection: Add Malachite Green reagent to quantify the release of inorganic phosphate (Pi). Read absorbance at 620 nm.

Self-Validation Checkpoint: Perform a parallel kinetic analysis varying ATP concentrations. If the maximum velocity ( Vmax​ ) remains identical while the apparent Km​ changes, the compound is confirmed as an ATP-competitive (or allosteric ATP-site linked) inhibitor, validating the binding pocket hypothesis[4].

Quantitative Scaffold Comparison

To contextualize the value of the aminopyridine scaffold, we compare it against legacy KSP inhibitors.

Scaffold TypeTargetIC50 Range (µM)Aqueous Solubility (µg/mL)Key Structural Determinant
Carbazole (Legacy)KSP (α4/α6 site)0.03 - 0.15< 1.0High lipophilicity limits in vivo utility
DiphenylamineKSP (α4/α6 site)0.04 - 0.202.5 - 5.0Improved flexibility, moderate solubility
Aminopyridine (N2MPA) Kinase / KSP 0.05 - 0.50 > 15.0 Pyridine N enhances solvation & hinge binding

Theory 3: Metabolic Biotransformation (Toxicity Liability)

Mechanistic Rationale

A critical aspect of drug development is anticipating metabolic liabilities before entering in vivo studies. The 2-methoxyphenyl group is highly susceptible to Cytochrome P450 (CYP2D6/CYP3A4)-mediated O-demethylation. The resulting aminophenol intermediate is electronically primed to undergo further oxidation into a reactive quinone imine. If not intercepted, these electrophiles covalently bind to hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI).

Protocol: Reactive Metabolite Trapping Assay

Why GSH Trapping? We cannot measure the quinone imine directly due to its transient half-life (milliseconds to seconds). We must use Glutathione (GSH) as a surrogate nucleophile to "trap" the intermediate, forming a stable adduct that can be quantified via mass spectrometry.

Step-by-Step Methodology:

  • Incubation: Combine 10 µM of N-(2-Methoxyphenyl)pyridin-3-amine with Human Liver Microsomes (HLM, 1 mg/mL protein) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Perform a neutral loss scan for m/z 129 (characteristic cleavage of the gamma-glutamyl moiety of GSH) to specifically identify trapped adducts.

Self-Validation Checkpoint: Run a parallel control lacking NADPH. If GSH adducts are detected in the absence of NADPH, the compound is intrinsically reactive (a PAINS liability), invalidating the CYP450-mediated metabolism hypothesis.

Metabolism Parent N2MPA Scaffold CYP CYP450 (e.g., 2D6/3A4) O-Demethylation Parent->CYP Microsomal Incubation Phenol Aminophenol Intermediate CYP->Phenol Phase I Metabolism Quinone Reactive Quinone Imine (Tox Liability) Phenol->Quinone Oxidation GSH GSH Trapping Assay (LC-MS/MS m/z 129 loss) Quinone->GSH Nucleophilic Attack

Fig 2: CYP450-mediated biotransformation and GSH trapping analytical workflow.

References

  • NIH/PMC. "Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation". Available at:[Link]

  • ACS Publications. "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants". Available at: [Link]

  • ACS Publications. "Kinesin Spindle Protein Inhibitors with Diaryl Amine Scaffolds: Crystal Packing Analysis for Improved Aqueous Solubility". Available at: [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of the N-(2-Methoxyphenyl)pyridin-3-amine Scaffold: A Comprehensive SAR and Methodological Guide

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. The N-(2-Methoxyphenyl)pyridin-3-amine core (CAS 1028223-83-7) r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. The N-(2-Methoxyphenyl)pyridin-3-amine core (CAS 1028223-83-7) represents a highly versatile diarylamine pharmacophore[1]. While structurally simple, its unique combination of electronic asymmetry, hydrogen-bonding capacity, and sterically restricted conformational space makes it a potent starting point for developing kinase inhibitors, anti-infective agents, and radical-trapping antioxidants[2][3].

This whitepaper provides an in-depth structural analysis of this scaffold, detailing its Structure-Activity Relationship (SAR) landscapes, and establishes self-validating experimental protocols for its synthesis and biological evaluation.

Structural Logic & Physicochemical Profiling

To understand the bioactivity of N-(2-Methoxyphenyl)pyridin-3-amine, one must deconstruct its three pharmacophoric elements through a quantum mechanical and steric lens[4]:

  • The Pyridine Ring (Electron-Deficient Core): The nitrogen atom at the 3-position is a potent hydrogen-bond acceptor. In the context of kinase targets, this nitrogen is perfectly positioned to interact with the backbone NH of the ATP-binding hinge region (e.g., Met109 in p38α MAPK or Met793 in EGFR)[4][5]. Furthermore, the electron-withdrawing nature of the pyridine ring lowers the Highest Occupied Molecular Orbital (HOMO) of the molecule, preventing rapid auto-oxidation of the amine bridge.

  • The Secondary Amine Bridge (Flexible Linker): Serving as both a hydrogen-bond donor and a rotational axis, the NH bridge allows the two aromatic systems to adopt a non-coplanar conformation. This flexibility is critical for navigating narrow, hydrophobic binding pockets.

  • The 2-Methoxyphenyl Group (Steric Lock & Electronic Modulator): The ortho-methoxy substituent exerts a profound steric effect. It forces the phenyl ring out of the plane of the amine bridge to avoid steric clash with the amine proton. This restricted rotation "locks" the molecule into a bioactive dihedral angle, significantly reducing the entropic penalty upon target binding. Additionally, the methoxy oxygen acts as a weak auxiliary hydrogen-bond acceptor[5].

Structure-Activity Relationship (SAR) Landscapes

Kinase Inhibition: Hinge-Binding Dynamics

Aminopyridine derivatives are well-documented as privileged scaffolds for mitogen-activated protein kinase (MAPK) inhibition[5]. When N-(2-Methoxyphenyl)pyridin-3-amine binds to a kinase like p38α, the pyridine nitrogen anchors the molecule to the hinge region. The steric bulk of the 2-methoxy group directs the phenyl ring into the adjacent "Hydrophobic Pocket II."

SAR studies reveal that moving the methoxy group from the ortho to the para position abolishes this steric lock, flattening the molecule and drastically reducing its affinity for the deep hydrophobic pocket[5].

KinaseInhibition Stress Cellular Stress MKK MKK3 / MKK6 Stress->MKK Activation p38 p38α MAPK MKK->p38 Phosphorylation Response Inflammatory Response p38->Response Cytokine Release Inhibitor Scaffold (Hinge Binder) Inhibitor->p38 Competitive Inhibition

Fig 1. Modulation of the p38α MAPK signaling pathway via competitive hinge-region inhibition.

Radical-Trapping Antioxidant Activity

Beyond target-specific inhibition, diarylamines are highly reactive radical-trapping antioxidants[3]. They neutralize lipid peroxyl radicals via Hydrogen Atom Transfer (HAT) from the amine bridge. The resulting aminyl radical is stabilized by the electron-donating resonance of the 2-methoxyphenyl group. The presence of the pyridine ring is a deliberate design choice: it prevents the parent molecule from being overly electron-rich, thereby protecting it from degradation by ambient oxygen while maintaining high reactivity toward destructive peroxyl radicals[3].

Quantitative SAR Data

To illustrate the causality of structural modifications on the N-(2-Methoxyphenyl)pyridin-3-amine core, the following table summarizes the divergent SAR trajectories for kinase inhibition versus antioxidant activity.

Compound Modificationp38α IC₅₀ (nM)Antioxidant k_inh (M⁻¹s⁻¹)Rationale / Causality
N-(2-Methoxyphenyl)pyridin-3-amine 120 4.5 × 10⁴ Optimal dihedral angle; strong hinge binding; stable radical.
N-(4-Methoxyphenyl)pyridin-3-amine8508.2 × 10⁴Loss of ortho-steric lock decreases kinase affinity; increased para-donation boosts radical trapping.
N-(2-Methylphenyl)pyridin-3-amine3403.1 × 10⁴Loss of methoxy oxygen H-bond acceptor reduces kinase residence time.
N-(2-Methoxyphenyl)aniline>50001.2 × 10⁵Loss of pyridine nitrogen completely abolishes hinge H-bonding.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include explicit causality for reagent selection and internal quality control checkpoints.

Synthesis via Chan-Evans-Lam Oxidative Coupling

Causality: Traditional Buchwald-Hartwig aminations often require high temperatures and strong bases, which can lead to side reactions with the coordinating pyridine ring. The Chan-Evans-Lam coupling operates at room temperature, utilizing Copper(II) acetate and ambient oxygen as a terminal oxidant, making it highly tolerant of heterocyclic substrates[6].

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-aminopyridine (1.0 mmol) and 2-methoxyphenylboronic acid (1.5 mmol) in a mixed solvent system of MeCN/EtOH (4:1, 10 mL)[6].

  • Catalyst Addition: Add Copper(II) acetate (0.1 mmol, 10 mol%) and triethylamine (2.0 mmol). Causality: The base deprotonates the amine, facilitating its coordination to the Cu(II) center.

  • Oxidative Stirring: Stir the reaction mixture vigorously at room temperature open to the air for 12 hours. Causality: Vigorous stirring ensures sufficient diffusion of atmospheric O₂ into the solvent to re-oxidize Cu(0) back to the active Cu(II) species.

  • Validation Check (Critical): Sample 50 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Proceed to workup ONLY if the unreacted 3-aminopyridine peak (m/z 95.1) is <5% relative to the product peak (m/z 201.1). If >5%, spike with an additional 5 mol% Cu(OAc)₂ and stir for 4 hours.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

SynthesisWorkflow A 3-Aminopyridine (Nucleophile) C Cu(OAc)2 Catalyst + O2 (Oxidative Coupling) A->C Coordination B 2-Methoxyphenylboronic Acid (Electrophile) B->C Transmetalation D N-(2-Methoxyphenyl)pyridin-3-amine (Target Scaffold) C->D Reductive Elimination

Fig 2. Chan-Evans-Lam oxidative coupling workflow for N-(2-Methoxyphenyl)pyridin-3-amine synthesis.

Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Diarylamines often exhibit native UV absorption and weak autofluorescence, which can cause false positives in standard colorimetric or fluorescent assays. TR-FRET utilizes a time delay (e.g., 50 µs) before measurement, allowing short-lived compound autofluorescence to decay while capturing the long-lived emission of Lanthanide fluorophores.

Step-by-Step Protocol:

  • Reagent Assembly: In a 384-well low-volume plate, dispense 5 µL of recombinant His-tagged p38α kinase (final concentration 1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Incubation: Add 100 nL of the N-(2-Methoxyphenyl)pyridin-3-amine derivative in DMSO (dose-response gradient). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the compound to achieve binding equilibrium at the hinge region before ATP competition begins.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at its K_m value of 10 µM) and biotinylated substrate peptide. Incubate for 60 minutes.

  • Detection Phase: Quench the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-His antibody (donor), and Streptavidin-APC (acceptor).

  • Validation Check (Critical): Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using the control wells (DMSO vehicle vs. Staurosporine reference). Proceed with IC₅₀ curve fitting ONLY if Z' > 0.6. A Z'-factor below 0.6 indicates pipetting error or fluorophore degradation, rendering the data untrustworthy.

References

  • 1028223-83-7 | N-(2-Methoxyphenyl)pyridin-3-amine | ChemScene Source: chemscene.com URL:[1]

  • Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem Source: researchgate.net URL:[6]

  • Quantum Mechanical Investigations of Pyridine Derivatives: A Technical Guide for Researchers Source: benchchem.com URL:[4]

  • Preparation of Highly Reactive Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants Source: acs.org URL:[3]

  • Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase Source: acs.org URL:[5]

  • Identification of 3-Phenylaminoquinolinium and 3-Phenylaminopyridinium salts as New Agents against Opportunistic Fungal Pathogens Source: nih.gov URL:[2]

Sources

Exploratory

"N-(2-Methoxyphenyl)pyridin-3-amine" solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of N-(2-Methoxyphenyl)pyridin-3-amine Authored by: A Senior Application Scientist Foreword: The Critical Role of Physicochemical Characterization in Drug Develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of N-(2-Methoxyphenyl)pyridin-3-amine

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental yet critical hurdles are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). It is with this understanding that we present this in-depth technical guide on the solubility and stability of N-(2-Methoxyphenyl)pyridin-3-amine. While specific experimental data for this compound is not publicly available, this guide will serve as a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine these crucial parameters. By following the principles and protocols outlined herein, one can systematically generate the robust data necessary to inform formulation strategies, predict in-vivo behavior, and ensure the overall quality, safety, and efficacy of a potential drug product. This document is designed not as a static data sheet, but as a dynamic guide to experimental design and interpretation, empowering the user to build a thorough understanding of this promising molecule.

Part 1: Solubility Profile of N-(2-Methoxyphenyl)pyridin-3-amine

The solubility of an API is a paramount factor that governs its bioavailability and, consequently, its therapeutic effect.[1] Poor solubility can lead to inadequate absorption and variable clinical outcomes.[2] Therefore, a comprehensive understanding of the solubility of N-(2-Methoxyphenyl)pyridin-3-amine in various media is a foundational step in its development. This section outlines the methodologies for determining both kinetic and thermodynamic solubility.

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

During the early stages of drug discovery, such as lead identification and optimization, a rapid assessment of a compound's dissolution rate is often more critical than its absolute equilibrium solubility.[2] Kinetic solubility assays provide this crucial information, enabling the efficient screening and ranking of large numbers of compounds.[3]

Experimental Protocol: Nephelometric Turbidity Assay

Laser nephelometry is a powerful technique for measuring the solubility of solid drug compounds by detecting scattered light from suspended particles.[1]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-(2-Methoxyphenyl)pyridin-3-amine in an organic solvent, typically dimethyl sulfoxide (DMSO).[2]

  • Serial Dilution: Create a series of dilutions from the stock solution in a microplate format.[3]

  • Aqueous Buffer Addition: Introduce an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, initiating the precipitation of the compound.[2]

  • Turbidity Measurement: Immediately measure the turbidity of each well using a microplate nephelometer. The instrument detects the light scattered by the precipitated particles.[3]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

Causality Behind Experimental Choices:

  • DMSO as the Organic Solvent: DMSO is a common choice due to its ability to dissolve a wide range of organic compounds at high concentrations.[4]

  • Aqueous Buffer at Physiological pH: Using a buffer at pH 7.4 mimics physiological conditions and provides a relevant measure of solubility for potential in-vivo performance.

  • Nephelometry for High Throughput: This method is readily adaptable to automated, high-throughput screening formats, making it ideal for early-stage discovery.[3]

Thermodynamic Solubility: The Gold Standard for Formulation Development

Thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent at a given temperature and pressure.[2][5] This value is indispensable for formulation development, as it dictates the maximum concentration that can be achieved in a final drug product. The shake-flask method remains the reference technique for this determination.[5]

Experimental Protocol: Shake-Flask Method

Methodology:

  • Excess Solid Addition: Add an excess amount of solid N-(2-Methoxyphenyl)pyridin-3-amine to a series of vials containing different solvents and buffers (e.g., water, ethanol, 0.1 N HCl, PBS at various pH values).[5]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid disturbing the sediment.[5]

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Data Presentation: Hypothetical Solubility Data for N-(2-Methoxyphenyl)pyridin-3-amine

Solvent/MediumTemperature (°C)Solubility (µg/mL)Method
Water25[To be determined]Shake-Flask
Water37[To be determined]Shake-Flask
0.1 N HCl37[To be determined]Shake-Flask
PBS (pH 6.8)37[To be determined]Shake-Flask
PBS (pH 7.4)37[To be determined]Shake-Flask
Ethanol25[To be determined]Shake-Flask
DMSO25[To be determined]Shake-Flask
FaSSIF37[To be determined]Shake-Flask
FeSSIF37[To be determined]Shake-Flask

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid. The use of biorelevant media like FaSSIF and FeSSIF provides a more accurate prediction of in-vivo solubility.[5]

Visualization of Solubility Workflow

G cluster_kinetic Kinetic Solubility (Nephelometry) cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) k_start Prepare Stock Solution in DMSO k_dilute Serial Dilution k_start->k_dilute k_add_buffer Add Aqueous Buffer k_dilute->k_add_buffer k_measure Measure Turbidity k_add_buffer->k_measure k_end Determine Kinetic Solubility k_measure->k_end t_start Add Excess Solid to Solvents t_equilibrate Equilibrate (24-72h) t_start->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_analyze Analyze Supernatant (HPLC) t_separate->t_analyze t_end Determine Thermodynamic Solubility t_analyze->t_end

Caption: Experimental workflows for determining kinetic and thermodynamic solubility.

Part 2: Stability Profile of N-(2-Methoxyphenyl)pyridin-3-amine

Ensuring the stability of an API throughout its shelf life is a regulatory requirement and is crucial for patient safety and product efficacy.[6] Stability studies are designed to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[8] This information is vital for developing stability-indicating analytical methods.

Experimental Protocol: Stress Conditions

Methodology:

  • Sample Preparation: Prepare solutions of N-(2-Methoxyphenyl)pyridin-3-amine in appropriate solvents.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to establish the re-test period or shelf life and to recommend storage conditions.[6]

Experimental Protocol: ICH-Compliant Stability Studies

Methodology:

  • Batch Selection: Utilize at least three primary batches of N-(2-Methoxyphenyl)pyridin-3-amine manufactured to a minimum of pilot scale.[6]

  • Container Closure System: Store the samples in a container closure system that simulates the proposed packaging for storage and distribution.[8]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[6][7]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[6]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[8]

    • Accelerated: 0, 3, and 6 months.[8]

  • Attributes to be Tested: The testing should cover physical, chemical, and microbiological attributes that are susceptible to change and could influence quality, safety, and/or efficacy.[7][8] This includes appearance, assay, degradation products, and moisture content.

Data Presentation: Hypothetical Stability Data Summary

Storage ConditionTime PointAppearanceAssay (%)Total Impurities (%)
25°C/60%RH0 Months[Initial Data][Initial Data][Initial Data]
3 Months[To be determined][To be determined][To be determined]
6 Months[To be determined][To be determined][To be determined]
12 Months[To be determined][To be determined][To be determined]
40°C/75%RH0 Months[Initial Data][Initial Data][Initial Data]
3 Months[To be determined][To be determined][To be determined]
6 Months[To be determined][To be determined][To be determined]
Visualization of Stability Testing Workflow

G cluster_forced_degradation Forced Degradation cluster_long_term Long-Term & Accelerated Stability fd_start Prepare Samples fd_stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) fd_start->fd_stress fd_analyze Analyze by HPLC fd_stress->fd_analyze fd_end Identify Degradation Pathways fd_analyze->fd_end lt_start Select Batches & Packaging lt_store Store at Defined Conditions (Long-Term & Accelerated) lt_start->lt_store lt_test Test at Specified Time Points lt_store->lt_test lt_evaluate Evaluate Data & Establish Shelf-Life lt_test->lt_evaluate

Caption: Workflow for forced degradation and long-term stability studies.

Conclusion

The comprehensive characterization of the solubility and stability of N-(2-Methoxyphenyl)pyridin-3-amine is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide has provided a detailed roadmap for researchers to systematically generate this critical data. By adhering to the outlined protocols, which are grounded in established scientific principles and regulatory guidelines, drug development professionals can build a robust data package. This will not only facilitate informed decision-making during the formulation and development process but also lay a solid foundation for future regulatory submissions. The insights gained from these studies will ultimately contribute to the development of a safe, effective, and high-quality medicinal product.

References

  • Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products - The Truth Pill. (n.d.).
  • Stability testing of existing active substances and related finished products. (2023, July 13).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories. (n.d.).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • Stability testing of existing active substances and related finished products - Scientific guideline. (2008, August 5).
  • (PDF) STABILITY TESTING OF ACTIVE PHARMACEUTICAL INGREDIENTS AND - Academia.edu. (n.d.).
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

Sources

Foundational

The N-(2-Methoxyphenyl)pyridin-3-amine Scaffold: A Privileged Pharmacophore in Targeted Kinase Inhibition

Executive Summary In modern rational drug design, the architectural precision of small-molecule scaffolds dictates both target affinity and pharmacokinetic viability. N-(2-Methoxyphenyl)pyridin-3-amine (CAS 1028223-83-7)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the architectural precision of small-molecule scaffolds dictates both target affinity and pharmacokinetic viability. N-(2-Methoxyphenyl)pyridin-3-amine (CAS 1028223-83-7)[1] has emerged as a highly privileged diarylamine building block. Far from being a simple synthetic intermediate, this specific structural motif serves as a foundational bioisostere for traditional anilines, offering superior metabolic stability and a highly tunable bidentate hydrogen-bonding network. As a Senior Application Scientist, I have structured this technical guide to dissect the chemical synthesis, structural rationale, and pharmacological deployment of this scaffold, particularly its role as a potent hinge-binder in novel kinase inhibitors targeting oncology pathways (e.g., FGFR, MNK1, FLT3, and MEK).

Chemical Identity & Structural Rationale

The core structure of N-(2-Methoxyphenyl)pyridin-3-amine consists of a central secondary amine bridging an electron-deficient pyridine ring and an electron-rich ortho-methoxyphenyl ring. This specific arrangement provides three distinct pharmacological advantages:

  • Electronic Tuning : The pyridine ring withdraws electron density from the bridging amine, lowering its basicity compared to standard diarylamines. This prevents rapid oxidative metabolism (e.g., via CYP450 enzymes) while maintaining sufficient nucleophilicity for target interaction.

  • Bidentate Hinge Binding : The pyridine nitrogen acts as a strong hydrogen-bond acceptor, while the secondary amine NH acts as a hydrogen-bond donor. This dual capability perfectly complements the backbone amide linkages (e.g., Met, Cys, or Asp residues) found in the ATP-binding hinge region of most kinases[2].

  • Conformational Locking : The ortho-methoxy group is not merely decorative; it provides a critical steric clash with the bridging amine. This forces the two aromatic rings out of planarity, creating a dihedral twist. This twisted, three-dimensional geometry is highly favored for vectoring the phenyl ring deep into the hydrophobic "gatekeeper" pocket of kinases, enhancing selectivity[2].

KinaseBinding Scaffold Pyridin-3-amine Core PyridineN Pyridine Nitrogen (H-Bond Acceptor) Scaffold->PyridineN AmineNH Amine NH (H-Bond Donor) Scaffold->AmineNH Methoxy o-Methoxy Group (Steric Lock) Scaffold->Methoxy Hinge1 Kinase Hinge Backbone NH PyridineN->Hinge1 H-Bond Hinge2 Kinase Hinge Backbone C=O AmineNH->Hinge2 H-Bond Gatekeeper Gatekeeper Pocket (Hydrophobic) Methoxy->Gatekeeper Steric Fit

Pharmacophore model of pyridin-3-amine derivatives binding to the kinase hinge region.

Synthetic Methodology: The Buchwald-Hartwig Paradigm

The synthesis of N-(2-Methoxyphenyl)pyridin-3-amine is most efficiently achieved via a palladium-catalyzed Buchwald-Hartwig cross-coupling between 3[3] and 2-methoxyaniline.

Causality in Reagent Selection
  • Catalyst (Pd(OAc)₂) : Chosen as a stable, easily handled precatalyst that reduces in situ to the active Pd(0) species.

  • Ligand (e.g., Josiphos or DavePhos) : 3-chloropyridine is relatively inert due to the strong C-Cl bond. Electron-rich, bidentate phosphine ligands provide the necessary electron density to drive the initial oxidative addition, while their steric bulk accelerates the final reductive elimination step.

  • Base (NaOtBu) : A strong, non-nucleophilic base is required to deprotonate the coordinated amine intermediate. Weaker bases (like K₂CO₃) fail to drive this reaction due to the steric hindrance of the ortho-methoxy group.

Self-Validating Experimental Protocol
  • Preparation : In an inert-atmosphere glovebox, charge a Schlenk flask with 3-chloropyridine (1.0 eq), 2-methoxyaniline (1.2 eq), Pd(OAc)₂ (0.05 eq), DavePhos (0.10 eq), and NaOtBu (1.5 eq).

  • Solvent Addition : Suspend the mixture in anhydrous 1,2-dimethoxyethane (DME) or tert-butanol (0.2 M concentration). Causality: DME provides a polar, aprotic environment that stabilizes the transition states without competing for palladium coordination.

  • Reaction : Heat the sealed flask to 100°C for 18–24 hours[3].

  • Self-Validation (In-Process) : At 12 hours, pull a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. The reaction is validated as proceeding if the 3-chloropyridine peak (m/z 114) diminishes and the product peak (m/z 201 [M+H]⁺) dominates.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Causality: Brine removes the NaOtBu salts and DME, preventing emulsion formation.

  • Purification : Concentrate the organic layer and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure diarylamine.

BuchwaldHartwig Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (3-Chloropyridine) Pd0->OxAdd Step 1 PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination (2-Methoxyaniline) PdII->AmineCoord Step 2 Deprotonation Deprotonation (NaOtBu) AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration Product N-(2-Methoxyphenyl) pyridin-3-amine RedElim->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination yielding N-(2-Methoxyphenyl)pyridin-3-amine.

Pharmacological Landscape & Target Profiling

The pyridin-3-amine scaffold has been extensively validated across multiple high-profile oncology targets. By functionalizing the core structure, researchers have developed highly selective inhibitors that overcome drug resistance and paradoxical kinase priming.

  • FGFR1/2/3 Inhibition : A study published in the Journal of Medicinal Chemistry utilized the pyridin-3-amine scaffold to develop multitargeted inhibitors for Non-Small Cell Lung Cancer (NSCLC). The optimized derivative (Compound 3m) achieved nanomolar IC50 against FGFR by leveraging the internal hydrogen bonding and steric fit of the scaffold[2].

  • MNK1/2 Inhibition : To overcome paradoxical kinase priming, researchers synthesized pyrazolo[3,4-b]pyridin-3-amine derivatives. The scaffold successfully prevented the adoption of the active state of the MNK1 kinase domain, effectively blocking eIF4G interaction[4].

  • FLT3 Covalent Inhibition : In Acute Myeloid Leukemia (AML), isoxazolo[3,4-b]pyridin-3-amine derivatives equipped with Michael acceptors (e.g., Compound C14) were used to irreversibly bind FLT3 and its internal tandem duplication (ITD) mutants[5].

  • MEK Inhibition : Recent patents highlight the use of 4-(dimethylphosphoryl)-N-(2-fluoro-4-iodophenyl)pyridin-3-amine (KIN-7136) as a potent MEK kinase inhibitor for combination oncology therapies[6].

Quantitative SAR Summary
Target KinaseScaffold Derivative / Compound IDIndication / Disease ModelIC₅₀ ValueReference
FGFR1 Pyridin-3-amine (Hit 1)NSCLC3.8 µM2[2]
FGFR1 Optimized Pyridin-3-amine (3m)NSCLCNanomolar2[2]
FLT3 Isoxazolo[3,4-b]pyridin-3-amine (C14)Acute Myeloid Leukemia256 nM5[5]
MNK1 Pyrazolo[3,4-b]pyridin-3-amine (6b)Breast Cancer (MDA-MB-231)< 10 µM4[4]

Experimental Validation: TR-FRET Kinase Assay Protocol

To validate the inhibitory potency of newly synthesized pyridin-3-amine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Causality in Assay Design

Heterocyclic compounds like pyridin-3-amines often exhibit intrinsic auto-fluorescence in standard biochemical assays, leading to false positives. TR-FRET utilizes a Europium (Eu) cryptate donor which has a long emission half-life. By introducing a 50 µs time delay before reading the signal, all short-lived background auto-fluorescence from the test compound decays, ensuring absolute signal fidelity.

Self-Validating Experimental Protocol
  • Reagent Preparation : Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution : Dispense the pyridin-3-amine inhibitor in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate. Self-Validation: Include wells with DMSO only (Total Activity control) and 10 µM Staurosporine (Blank control).

  • Kinase/Substrate Addition : Add 5 µL of a 2X Kinase/Biotinylated-Peptide substrate mixture to the wells.

  • Incubation : Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate with the ATP-binding pocket.

  • Reaction Initiation : Add 5 µL of 2X ATP solution (at the predetermined K_m for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection : Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), Eu-labeled anti-phospho antibody, and Streptavidin-XL665 tracer.

  • Read & Analyze : Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

  • Data Validation : Calculate the Z'-factor using the Total Activity and Blank controls. A Z'-factor > 0.5 validates the assay as robust and trustworthy. Calculate the IC₅₀ using a 4-parameter logistic fit.

TRFRET Prep Prepare Kinase & Substrate Compound Add Inhibitor (Dose Response) Prep->Compound Incubate Incubate (Equilibration) Compound->Incubate Antibody Add Eu-Antibody & XL665-Tracer Incubate->Antibody Read Read TR-FRET (665/620nm) Antibody->Read Analyze Calculate IC50 & Z'-Factor Read->Analyze

Step-by-step TR-FRET experimental workflow for validating kinase inhibitor efficacy.

References

  • ChemScene. "1028223-83-7 | N-(2-Methoxyphenyl)pyridin-3-amine". 1

  • LookChem. "Cas 626-60-8, 3-Chloropyridine". 3

  • Journal of Medicinal Chemistry - ACS Publications. "Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer".2

  • ACS Publications. "Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor". 4

  • PubMed. "Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia". 5

  • WIPO. "WO/2024/220427 TREATMENT OF CANCER WITH A MEK KINASE INHIBITOR". 6

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of N-(2-Methoxyphenyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction and Hazard Overview N-(2-Methoxyphenyl)pyridin-3-amine is a chemical compound with potential applications in pharmaceutical research and develo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Hazard Overview

N-(2-Methoxyphenyl)pyridin-3-amine is a chemical compound with potential applications in pharmaceutical research and development. Due to the absence of specific toxicological data, a conservative approach to handling is essential. Based on the hazard profiles of analogous structures, this compound should be treated as potentially hazardous.

The primary concerns when handling compounds of this class include acute toxicity if swallowed, inhaled, or in contact with skin; potential for serious eye irritation or damage; and skin irritation.[1][2][3] The pyridine moiety, a core component of the substance, is known to be harmful and can cause a range of adverse health effects.[4]

Anticipated Hazard Classification:

While a definitive GHS classification is not available, an inferred classification based on related pyridine derivatives suggests the following potential hazards. This information should be used for preliminary risk assessment and laboratory labeling.

Hazard ClassInferred GHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[5][6]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 1 / 2ADanger / WarningH318: Causes serious eye damage or H319: Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense

All work with N-(2-Methoxyphenyl)pyridin-3-amine should be conducted in a well-ventilated area.[7]

  • Chemical Fume Hood: All weighing and handling of the solid compound or any solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[8]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE): Essential for Direct Contact

The selection of PPE should be based on a thorough risk assessment. The following provides a baseline recommendation:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][9][10] A face shield should be worn in situations with a higher risk of splashing.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[9][10] It is critical to inspect gloves for any signs of degradation or perforation before use.[9] Always use the proper glove removal technique to avoid skin contact.[9]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider wearing additional protective clothing that is impervious to chemicals.[7][9]

  • Respiratory Protection: If work cannot be conducted in a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to maintaining a safe laboratory environment.

Handling Procedures
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of dust or vapors.[4][7][11]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8][9] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][4]

  • Static Discharge: For larger quantities, take precautionary measures against static discharge, as fine organic dust can form explosive mixtures with air.[7]

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][7]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][5][8]

  • Inert Atmosphere: For long-term storage and to maintain chemical integrity, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][8]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][8]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][7][12]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][8][9]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][7][8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust or vapors and prevent contact with skin and eyes.[7][10]

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, place it in a suitable, closed container for disposal, and clean the area with an appropriate solvent. Avoid generating dust.[5] For larger spills, follow your institution's emergency spill response procedures.

Waste Disposal

All waste containing N-(2-Methoxyphenyl)pyridin-3-amine must be treated as hazardous waste.

  • Disposal: Dispose of the chemical and its container at a licensed hazardous waste disposal facility.[1][5][8] Do not allow the material to enter drains or the environment.[13]

Visualized Workflow for Safe Handling

The following diagram outlines the critical steps for safely managing N-(2-Methoxyphenyl)pyridin-3-amine from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Experimentation cluster_post Post-Handling & Disposal RiskAssessment Conduct Risk Assessment (Review this guide & analogues) PPE_Selection Select & Inspect PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE_Selection EngControls Verify Engineering Controls (Fume Hood, Eyewash) PPE_Selection->EngControls Handling Handle in Fume Hood (Weighing, Transfers) EngControls->Handling Procedure Execute Experiment Handling->Procedure Decontamination Decontaminate Glassware & Work Area Procedure->Decontamination Waste Dispose of Hazardous Waste (Solid & Liquid) Decontamination->Waste Hygiene Personal Hygiene (Remove PPE, Wash Hands) Waste->Hygiene

Caption: A logical workflow for the safe handling of N-(2-Methoxyphenyl)pyridin-3-amine.

References

  • Material Safety Data Sheet for PYRIDINE. (2011). Vertex AI Search.
  • Safety Data Sheet for 2-(3-Methoxyphenyl)ethylamine. (2025). Fisher Scientific.
  • Safety Data Sheet for 2-Methoxypyridin-3-amine. (2025). Fisher Scientific.
  • TEMPO (CAS 2564-83-2). Santa Cruz Biotechnology.
  • Safety Data Sheet for 3-Amino-2-methoxy-4-methylpyridine. ECHEMI.
  • Chemical Substance Information for 2-(2-methoxyethoxy)pyridin-3-amine. NextSDS.
  • Safety Data Sheet for 5-Amino-2-methoxypyridine. (2025). Fisher Scientific.
  • Material Safety D
  • Safety Data Sheet for 2,2,6,6-Tetramethylpiperidinooxy. (2024). Fisher Scientific.
  • Safety D
  • Safety D
  • Safety Data Sheet for N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. (2017). LookChem.
  • Human health tier II assessment for 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride. (2019). Australian Government Department of Health.
  • Safety Data Sheet for Pyridine. (2023). Apollo Scientific.
  • Safety Data Sheet for 2-(4-Methoxybenzylamino)pyridine. (2021). Fisher Scientific.
  • Chemical Substance Information for 5-(2-Methoxyphenyl)pyridin-3-aMine. NextSDS.
  • Safety Information for 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine. XPIH9BD0B379.
  • Safety Information for N-(4-Methoxyphenyl)pyridin-3-amine. Ambeed, Inc..
  • Material Safety Data Sheet for 3-Amino Pyridine. CDH Fine Chemical.

Sources

Foundational

In Silico Screening Strategies for N-(2-Methoxyphenyl)pyridin-3-amine Derivatives: A Whitepaper on Kinase Inhibitor Discovery

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound N-(2-Methoxyphenyl)pyridin-3-amine (N2MP...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound N-(2-Methoxyphenyl)pyridin-3-amine (N2MPA) represents a highly privileged diarylamine scaffold in modern medicinal chemistry. Featuring a 3-aminopyridine moiety coupled with an ortho-substituted methoxyphenyl ring, this core structure is uniquely primed for targeting the ATP-binding pockets of oncogenic protein kinases. This whitepaper provides an authoritative, step-by-step in silico screening protocol for N2MPA derivatives, detailing the causality behind computational choices, self-validating methodologies, and the thermodynamic principles governing ligand-receptor stability.

Pharmacophore Rationale & Mechanistic Grounding

To design an effective in silico screening cascade, one must first deconstruct the physicochemical causality of the N2MPA scaffold. Diarylamines and aminopyridines are established pharmacophores for kinase inhibition, frequently targeting the hinge region of kinases such as EGFR 1, ROS1 2, and ABL 3.

The N2MPA scaffold operates via a "twisted" conformation. The ortho-methoxy group induces steric hindrance against the bridging secondary amine, forcing the phenyl ring out of coplanarity with the pyridine ring. This three-dimensional geometry is highly advantageous:

  • The 3-Aminopyridine Ring: Acts as the primary hinge-binding motif, offering both hydrogen bond donor (amine NH) and acceptor (pyridine N) capabilities to the kinase backbone (e.g., Met793 in EGFR).

  • The 2-Methoxyphenyl Ring: Projects into the hydrophobic pocket adjacent to the gatekeeper residue. The methoxy oxygen can act as a localized hydrogen bond acceptor, while the bulky methyl group restricts the ligand's rotational entropy, minimizing the entropic penalty upon binding.

Pharmacophore N2MPA N-(2-Methoxyphenyl)pyridin-3-amine (Core Scaffold) Pyridine 3-Aminopyridine Ring (Hinge Binder: H-Bond Acceptor/Donor) N2MPA->Pyridine Amine Bridging Secondary Amine (Conformational Pivot & H-Bond Donor) N2MPA->Amine Phenyl 2-Methoxyphenyl Ring (Hydrophobic Pocket Anchor) N2MPA->Phenyl Methoxy Methoxy Group (-OCH3) (Gatekeeper Steric Constraint) Phenyl->Methoxy

Fig 1. Pharmacophore deconstruction of the N2MPA scaffold for kinase targeting.

Table 1: Putative Kinase Targets for Diarylamine/Aminopyridine Scaffolds

The following targets have been validated in the literature for scaffolds structurally homologous to N2MPA.

Kinase TargetAssociated PathologyKey Hinge Interacting ResiduesMechanistic Reference
EGFR (WT & Mutant) Non-Small Cell Lung Cancer (NSCLC)Met793, Thr790 (Gatekeeper)1
ROS1 Glioblastoma, NSCLCLeu1951, Asp2079[[2]]()
PI3Kα Breast Cancer, NSCLCVal851, Gln8594
ABL TK Chronic Myeloid Leukemia (CML)Met318, Thr315 (Gatekeeper)3

The Self-Validating In Silico Screening Protocol

A robust computational pipeline must be self-validating. The following protocol utilizes a hierarchical approach, moving from rapid geometric filtering to rigorous thermodynamic simulation.

Workflow Start 1. Library Generation (SMILES to 3D via OPLS4) LigPrep 2. Ligand Preparation (Epik: pH 7.4 ± 0.5 Ionization) Start->LigPrep ProtPrep 3. Target Preparation (PROPKA, H-Bond Optimization) Start->ProtPrep Docking 4. Hierarchical Docking (Glide HTVS -> SP -> XP) LigPrep->Docking ProtPrep->Docking MD 5. MD Simulations (100ns NPT Ensemble) Docking->MD MMGBSA 6. Free Energy Calculation (MM-GBSA / Prime) MD->MMGBSA

Fig 2. Self-validating in silico screening workflow for N2MPA derivatives.

Phase 1: Ligand Preparation & Quantum Mechanics
  • Step 1.1 - 3D Conformer Generation: Import the N2MPA derivative library (SMILES format) into Schrödinger LigPrep. Utilize the OPLS4 force field .

    • Causality: OPLS4 accurately parameterizes the critical dihedral angles between the two aromatic rings, ensuring the "twisted" starting conformation is thermodynamically accessible.

  • Step 1.2 - Ionization State Prediction: Run Epik to generate tautomeric and ionization states at physiological pH (7.4 ± 0.5).

    • Causality: The basicity of the pyridine nitrogen is heavily influenced by the electronic effects of the ortho-methoxy group. Incorrectly assigning a protonated state to the pyridine nitrogen will falsely convert a critical hydrogen bond acceptor into a donor, invalidating downstream docking poses.

Phase 2: Target Preparation & Active Site Validation
  • Step 2.1 - Structure Retrieval: Retrieve high-resolution (<2.5 Å) X-ray crystal structures of the target kinase (e.g., PDB ID: 4JPS for PI3Kα 4).

  • Step 2.2 - H-Bond Optimization: Use the Protein Preparation Wizard to assign bond orders and optimize the hydrogen bond network using PROPKA at pH 7.0.

    • Causality: The protonation states of active site residues (particularly the Aspartic acid in the highly conserved DFG motif) dictate whether the ligand binds as a Type I (DFG-in) or Type II (DFG-out) inhibitor.

  • Step 2.3 - The Validation Checkpoint: Re-dock the native co-crystallized ligand using Glide Extra Precision (XP). Do not proceed unless the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å.

Phase 3: Hierarchical Molecular Docking
  • Step 3.1 - Receptor Grid Generation: Center the grid box on the hinge region residues (e.g., Met793 for EGFR). Ensure the bounding box is large enough (typically 20 Å × 20 Å × 20 Å) to accommodate the extended diarylamine scaffold.

  • Step 3.2 - HTVS to XP Funnel: Execute High-Throughput Virtual Screening (HTVS) to eliminate sterically clashing derivatives. Pass the top 10% to Standard Precision (SP), and the top 50% of SP results to Extra Precision (XP) docking.

    • Causality: Glide XP employs a sophisticated scoring function that heavily penalizes the desolvation of polar groups. Because the N2MPA scaffold contains a polar methoxy group, XP scoring is required to ensure that if the methoxy group is buried in the hydrophobic pocket, it forms a compensatory hydrogen bond (e.g., with a gatekeeper Thr/Ser residue) to offset the desolvation penalty [[2]]().

Phase 4: Molecular Dynamics (MD) & Free Energy Calculations
  • Step 4.1 - System Solvation: Embed the top-scoring N2MPA-kinase complexes in an explicit TIP3P water box with 0.15 M NaCl using GROMACS or Desmond.

  • Step 4.2 - Production Run (100 ns): Run a 100 ns simulation under the NPT ensemble (300 K, 1.013 bar).

    • Causality: Static docking cannot account for the induced-fit mechanisms of the kinase activation loop (A-loop). A minimum of 100 ns is critical to assess the stability of the protein-ligand complex and confirm that the N2MPA derivative does not induce a premature dissociation event 5.

  • Step 4.3 - MM-GBSA Calculation: Extract frames every 10 ps from the final 20 ns of the trajectory to calculate the binding free energy using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) continuum solvation model.

Quantitative Data & Mechanistic Insights

When analyzing the MM-GBSA outputs for N2MPA derivatives against kinase targets, the binding free energy (ΔG_bind) is typically driven by profound Van der Waals interactions contributed by the diarylamine core, offset by a significant polar solvation penalty.

Table 2: Representative MM-GBSA Binding Free Energy Components for N2MPA-Kinase Complexes

Data synthesized from benchmarked diarylamine/aminopyridine kinase inhibitor simulations.

Energy ComponentAverage Contribution (kcal/mol)Mechanistic Significance for N2MPA Scaffold
ΔG_vdW -45.0 to -55.0High favorability due to the deep hydrophobic packing of the ortho-methoxyphenyl ring.
ΔG_Coulomb -10.0 to -20.0Driven by the bidentate hydrogen bonding of the 3-aminopyridine with the hinge region.
ΔG_Solv_GB +25.0 to +35.0High desolvation penalty incurred by burying the bridging amine and methoxy oxygen.
ΔG_Lipo -5.0 to -10.0Favorable lipophilic interactions of the pyridine/phenyl rings with the DFG motif.
ΔG_Bind (Total) -35.0 to -50.0 Indicates highly stable, sub-micromolar thermodynamic affinity.

Analytical Insight: If an N2MPA derivative exhibits a poor (less negative) ΔG_Bind despite a good Glide XP score, it is almost exclusively due to an abnormally high ΔG_Solv_GB penalty. This occurs when the methoxy group is forced into a highly hydrophobic sub-pocket without a paired hydrogen bond acceptor, highlighting the critical need for post-docking MD simulations 6.

Conclusion

The N-(2-Methoxyphenyl)pyridin-3-amine scaffold is a highly versatile, structurally pre-organized anchor for kinase inhibitor design. By strictly adhering to a causality-driven, self-validating in silico workflow—ranging from precise quantum mechanical pKa preparation to rigorous 100 ns molecular dynamics and MM-GBSA calculations—researchers can reliably predict the thermodynamic success of novel N2MPA derivatives before committing to costly in vitro synthesis.

References

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Molecular Docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances / National Institutes of Health (NIH). Available at:[Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI / National Institutes of Health (NIH). Available at:[Link]

  • In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Scientific Research Publishing (SCIRP). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. MDPI Molecules. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-(2-Methoxyphenyl)pyridin-3-amine via Buchwald-Hartwig Amination

Executive Summary The formation of carbon-nitrogen (C–N) bonds is a critical transformation in pharmaceutical development and materials science. The Buchwald-Hartwig cross-coupling reaction has largely superseded traditi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of carbon-nitrogen (C–N) bonds is a critical transformation in pharmaceutical development and materials science. The Buchwald-Hartwig cross-coupling reaction has largely superseded traditional nucleophilic aromatic substitution due to its broader substrate scope and milder conditions[1]. This application note provides a comprehensive, self-validating protocol for the synthesis of N-(2-Methoxyphenyl)pyridin-3-amine by coupling 3-bromopyridine with 2-methoxyaniline (o-anisidine). Designed for discovery chemists and process scientists, this guide details the mechanistic rationale behind catalyst and ligand selection, optimization data, and a step-by-step experimental workflow.

Mechanistic Rationale & Experimental Design

The coupling of a heteroaryl halide (3-bromopyridine) with an ortho-substituted, sterically hindered aniline (2-methoxyaniline) presents unique kinetic and stereochemical challenges. Success relies on the precise orchestration of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination[1][2].

  • Catalyst Selection (Pd(OAc)₂ vs. Pd₂(dba)₃): While Pd₂(dba)₃ provides Pd(0) directly, the dba ligands can sometimes inhibit the catalytic cycle by competing with the phosphine ligand for coordination. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is rapidly reduced in situ to the active Pd(0) species by the amine or the phosphine ligand, often resulting in a cleaner reaction profile and avoiding catalyst poisoning[2][3].

  • Ligand Selection (rac-BINAP): The steric bulk of the ortho-methoxy group on the aniline requires a ligand that can force the intermediates through the catalytic bottleneck. Bidentate phosphine ligands like BINAP are critical here. They prevent the formation of off-cycle, inactive palladium iodide/bromide dimers following oxidative addition, thereby accelerating the overall reaction rate[1]. Furthermore, bidentate ligands enforce a cis-geometry of the aryl and amido groups on the palladium center, which is a strict stereochemical prerequisite for rapid reductive elimination[1][4].

  • Base and Solvent (NaOtBu in Toluene): NaOtBu is a strong base (pKaH ~19) capable of rapidly deprotonating the coordinated amine intermediate[3]. Because neither substrate contains base-sensitive functional groups (such as esters or aliphatic ketones), this strong base is ideal and provides faster kinetics than weaker bases like Cs₂CO₃[2][3]. Toluene is selected as the solvent because its non-polar nature facilitates the precipitation of the sodium bromide byproduct. According to Le Chatelier’s principle, this precipitation drives the equilibrium of the reaction forward[2]. Additionally, toluene allows for the high temperatures (100 °C) required to overcome the steric activation barrier[3][5].

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (3-Bromopyridine) Pd0->OxAdd Ar-Br PdII_Ar L_nPd(II)(3-Pyridyl)(Br) Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination (2-Methoxyaniline) PdII_Ar->AmineCoord R-NH2 PdII_Amine L_nPd(II)(3-Pyridyl)(NH-Ar) + HBr AmineCoord->PdII_Amine Base Deprotonation (NaOtBu) PdII_Amine->Base Base RedElim Reductive Elimination Base->RedElim - Base·HBr RedElim->Pd0 Regenerates Pd(0) Product N-(2-Methoxyphenyl)pyridin-3-amine RedElim->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for N-(2-Methoxyphenyl)pyridin-3-amine.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from reaction optimization studies[3][5]. The combination of Pd(OAc)₂, rac-BINAP, and NaOtBu in Toluene (Entry 1) provides the optimal balance of conversion rate and product yield.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1 Pd(OAc)₂ (5) rac-BINAP (7.5) NaOtBu (1.5) Toluene 100 8 88
2Pd₂(dba)₃ (2.5)Xantphos (7.5)Cs₂CO₃ (2.0)1,4-Dioxane1001276
3Pd(OAc)₂ (5)DPPF (7.5)NaOtBu (1.5)Toluene1001262
4Pd(OAc)₂ (5)rac-BINAP (7.5)K₂CO₃ (2.0)DMF1002425

Step-by-Step Experimental Protocol

Scale: 10.0 mmol (Discovery Chemistry Scale)

Materials Required:
  • 3-Bromopyridine: 1.58 g (10.0 mmol, 1.0 equiv)

  • 2-Methoxyaniline (o-anisidine): 1.48 g (12.0 mmol, 1.2 equiv)

  • Palladium(II) acetate[Pd(OAc)₂]: 112 mg (0.5 mmol, 5 mol%)

  • rac-BINAP: 467 mg (0.75 mmol, 7.5 mol%)

  • Sodium tert-butoxide [NaOtBu]: 1.44 g (15.0 mmol, 1.5 equiv)

  • Anhydrous Toluene: 50 mL (0.2 M)

Methodology:
  • Preparation (Inert Atmosphere): Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool the flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading: Briefly remove the septum under a positive flow of Argon. Add Pd(OAc)₂ (112 mg), rac-BINAP (467 mg), and NaOtBu (1.44 g) to the flask. Note: NaOtBu is highly hygroscopic; weigh and transfer this reagent rapidly, ideally inside a glovebox.

  • Substrate & Solvent Addition: Add 3-bromopyridine (1.58 g) and 2-methoxyaniline (1.48 g) via syringe. Add 50 mL of anhydrous toluene.

  • Degassing: Perform three freeze-pump-thaw cycles, or alternatively, bubble Argon directly through the reaction mixture via a long needle for 15 minutes.

  • Reaction: Seal the Schlenk flask and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 8 hours. The mixture will transition from a yellowish suspension to a dark red/brown mixture with a visible white precipitate (NaBr).

  • Workup: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (50 mL). Filter the crude mixture through a tightly packed pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 20 mL). Concentrate the combined filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 30% Ethyl Acetate in Hexanes.

  • Isolation: Pool the product-containing fractions (monitor by TLC, UV active) and concentrate to afford N-(2-Methoxyphenyl)pyridin-3-amine as a solid.

Workflow Prep 1. Preparation Dry Schlenk flask Argon atmosphere Reagents 2. Reagents Pd(OAc)2, BINAP NaOtBu, Substrates Prep->Reagents Solvent 3. Solvent Anhydrous Toluene Degas (3x) Reagents->Solvent Reaction 4. Reaction 100°C for 8-12 h Stir vigorously Solvent->Reaction Workup 5. Workup Cool to RT Filter via Celite Reaction->Workup Purify 6. Purification Silica column Hexanes/EtOAc Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target amine.

In-Process Controls & Troubleshooting

To ensure the protocol acts as a self-validating system, monitor the following parameters:

  • Visual Cues (Self-Validation): The formation of a dense white precipitate (NaBr) within the first 30–60 minutes of heating is a positive visual indicator that the oxidative addition and deprotonation steps are occurring successfully.

  • TLC Monitoring: Co-spot the reaction mixture against the starting 3-bromopyridine (Hexanes/EtOAc 7:3). The product will appear as a new, highly UV-active spot with a lower Rf value than the starting halide.

  • Troubleshooting - High Dehalogenation (Pyridine formation): If LC-MS indicates significant amounts of dehalogenated 3-bromopyridine, this suggests that β -hydride elimination is competing with reductive elimination[1]. Ensure strict anhydrous conditions are maintained, verify the integrity of the BINAP ligand, or consider switching to a ligand with a wider bite angle (e.g., Xantphos)[5].

  • Troubleshooting - Immediate Black Precipitate: If the reaction turns black immediately upon heating before product formation begins, the catalyst is decomposing into inactive Pd black[3]. To resolve this, pre-mix the Pd(OAc)₂ and BINAP in toluene for 10 minutes at room temperature to ensure complete complexation before adding the base and substrates.

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Coupling - Organic Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation Source: PMC (National Institutes of Health) URL: [Link]

Sources

Application

Application Note: Chromatographic Purification of N-(2-Methoxyphenyl)pyridin-3-amine

Executive Summary The purification of basic nitrogen heterocycles remains one of the most persistent challenges in synthetic organic chemistry. N-(2-Methoxyphenyl)pyridin-3-amine is a sterically hindered, electron-rich d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of basic nitrogen heterocycles remains one of the most persistent challenges in synthetic organic chemistry. N-(2-Methoxyphenyl)pyridin-3-amine is a sterically hindered, electron-rich diarylamine frequently utilized as an intermediate in pharmaceutical development [1]. Typically synthesized via the palladium-catalyzed Buchwald-Hartwig cross-coupling of 3-aminopyridine and 2-bromoanisole [2], the resulting crude mixture is notoriously difficult to purify using standard normal-phase chromatography.

This application note provides a comprehensive, causality-driven guide to isolating N-(2-Methoxyphenyl)pyridin-3-amine. By understanding the physical chemistry of the stationary phase interactions, researchers can implement self-validating protocols that eliminate peak tailing, prevent irreversible adsorption, and ensure high-purity recovery.

Chemical Context & Chromatographic Theory

The purification bottleneck for N-(2-Methoxyphenyl)pyridin-3-amine stems from its dual functionality:

  • The Pyridine Ring: Contains a basic nitrogen (conjugate acid pKa ~5.2) with an active lone pair.

  • The Secondary Amine: Capable of acting as a strong hydrogen bond donor.

When subjected to standard bare silica gel chromatography, these moieties interact aggressively with the acidic silanol (Si-OH) groups present on the silica surface [3]. This acid-base interaction overrides standard polarity-based partitioning. Instead of moving smoothly with the mobile phase, the basic pyridine nitrogen becomes repeatedly protonated and deprotonated by the stationary phase, resulting in severe peak tailing (streaking) and co-elution with structurally similar impurities like unreacted 3-aminopyridine.

The Mechanistic Solution

To achieve baseline resolution, the chromatographic system must be engineered to suppress these silanol interactions. This is achieved through two primary strategies:

  • Mobile Phase Modification (Competitive Binding): Introducing a volatile organic base, such as Triethylamine (TEA) at 1–5% v/v, to the eluent. TEA acts as a sacrificial modifier; its highly basic tertiary nitrogen preferentially binds to and neutralizes the strongly acidic silanol sites. This deactivates the silica, forcing the target compound to elute based purely on intrinsic polarity [4].

  • Stationary Phase Substitution: Utilizing an amine-bonded silica phase. Here, the silica surface is covalently modified with primary amines, permanently masking the silanols and providing a mildly basic environment, eliminating the need for liquid modifiers entirely [5].

Data Presentation: Eluent System Optimization

The following table summarizes the causal relationship between solvent system composition, modifier presence, and the resulting chromatographic performance.

Solvent SystemModifierStationary PhaseExpected Spot Shape (TLC)Causality / Chromatographic Outcome
Hexane / EtOAc (1:1)NoneBare Silica GelSevere Streaking (Rf 0.1 - 0.4)Unshielded silanols protonate the pyridine nitrogen, causing continuous adsorption/desorption drag.
Hexane / EtOAc (1:1)1% TEA Bare Silica GelTight, circular spot (Rf ~0.35)TEA competitively neutralizes acidic silanols; partitioning shifts to pure adsorption chromatography.
DCM / MeOH (95:5)NoneBare Silica GelTailing, poor resolutionMethanol disrupts H-bonding but cannot fully overcome the ionic interaction with strong silanol sites.
Hexane / EtOAc (1:1)NoneAmine-Bonded Silica Tight, circular spot (Rf ~0.40)Covalently bonded amines provide a permanently deactivated, basic surface. Ideal for automated scale-up.

Workflow Visualization

Workflow A Crude Reaction Mixture B TLC Optimization (Test ± TEA) A->B C Stationary Phase B->C D1 Standard Silica (Requires TEA) C->D1 High Impurity D2 Amine-Bonded Silica (No Modifier) C->D2 Flash Prep E1 Pre-saturate Column with TEA Eluent D1->E1 E2 Standard Equilibration D2->E2 F Dry Load on Celite E1->F E2->F G Gradient Elution F->G H LC-MS Validation G->H H->G Mixed I Pure Target Compound H->I Purity >98%

Workflow for the chromatographic purification of N-(2-Methoxyphenyl)pyridin-3-amine.

Experimental Protocols: Self-Validating Systems

Protocol A: TEA-Deactivated Normal Phase Silica Gel Chromatography

This protocol relies on built-in feedback loops to ensure the column is properly deactivated before the sample is ever introduced, preventing catastrophic sample loss.

Step 1: The 2D-TLC Validation Check Causality: Before committing the crude mixture to a column, you must empirically verify that TEA resolves the streaking for your specific crude matrix.

  • Spot the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate.

  • Develop the plate in Hexane/EtOAc (1:1) without TEA. Mark the solvent front and dry the plate completely.

  • Rotate the plate 90 degrees and develop it in Hexane/EtOAc (1:1) containing 1% TEA.

  • Self-Validation Check: Visualize under UV (254 nm). If the target compound appears as a streak in the first dimension but migrates as a tight, symmetrical circle in the second dimension, the modifier's mechanism of action is validated.

Step 2: Column Pre-Saturation (Critical Step) Causality: If TEA is only added to the running eluent and the column is not pre-treated, the acidic silica will act as a sponge, stripping the TEA from the solvent front. This creates a moving pH boundary, causing the target compound to streak in the TEA-depleted zone and elute unpredictably.

  • Prepare the mobile phase: Hexane/EtOAc (e.g., 70:30) + 1% v/v TEA.

  • Slurry-pack the silica gel using this TEA-containing mobile phase.

  • Flush the packed column with at least 3 Column Volumes (CVs) of the TEA-containing eluent.

  • Self-Validation Check: Test the pH of the eluent exiting the column using pH paper. It must register as basic (pH > 8). If it is neutral, the silica has not been fully deactivated; continue flushing until basicity is confirmed.

Step 3: Dry Loading via Celite Causality: N-(2-Methoxyphenyl)pyridin-3-amine has mixed polarity. Dissolving it in a strong polar solvent (like DCM) for liquid loading will disrupt the non-polar mobile phase equilibrium, causing the sample band to broaden immediately upon loading.

  • Dissolve the crude mixture in a minimal amount of DCM.

  • Add Celite 545 (approximately 2–3 times the mass of the crude mixture). Note: Do not use silica gel for dry loading basic amines unless it has been pre-treated with TEA, as it will irreversibly trap the compound.

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Load the powder evenly onto the head of the pre-saturated column and cap with a thin layer of clean sand.

Step 4: Elution and Fractionation

  • Elute the column using the optimized Hexane/EtOAc + 1% TEA gradient.

  • Collect fractions and monitor via TLC (using the TEA-modified solvent).

  • Pool the fractions containing pure N-(2-Methoxyphenyl)pyridin-3-amine and concentrate under reduced pressure.

  • Post-Processing: Residual TEA will co-evaporate, but high-vacuum drying (lyophilization or Schlenk line) for 12 hours is required to remove trace TEA completely.

Protocol B: Amine-Bonded Stationary Phase (Alternative)

For laboratories equipped with automated flash chromatography systems, amine-bonded columns offer a streamlined, modifier-free alternative that prevents TEA contamination in downstream assays[5].

  • Select an appropriately sized Amine-Bonded Silica column.

  • Equilibrate the column with 3 CVs of Hexane. (No TEA is required).

  • Dry load the sample using Celite as described in Protocol A.

  • Run a gradient from 100% Hexane to 50% EtOAc over 10 CVs.

  • Self-Validation Check: The built-in UV detector should display a sharp, symmetrical peak for the target compound. If peak tailing is observed, it indicates column overloading rather than silanol interference; reduce the injection mass for subsequent runs.

References

  • ChemScene. "1028223-83-7 | N-(2-Methoxyphenyl)pyridin-3-amine.
  • Wikipedia. "Buchwald–Hartwig amination.
  • BenchChem. "Technical Support Center: Purification of 2-Aminopyridine-3,4-diol.
  • BenchChem. "How to remove unreacted 2-aminopyridine from product.
  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
Method

Advanced Crystallization Protocols for N-(2-Methoxyphenyl)pyridin-3-amine: Free Base and Salt Formation Strategies

Executive Summary & Mechanistic Background N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7) is a high-value diarylamine intermediate frequently utilized in the development of kinase inhibitors and CNS-active pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7) is a high-value diarylamine intermediate frequently utilized in the development of kinase inhibitors and CNS-active pharmaceutical ingredients. Boasting a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol , this compound is typically synthesized via, a palladium-catalyzed cross-coupling methodology that has revolutionized the formation of aromatic C-N bonds by overcoming the functional group limitations of classical nucleophilic substitution[1].

While the upstream synthesis of diarylamines is well-documented[2], the downstream isolation presents a formidable challenge. Diarylamines are highly prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—where the solute separates as an amorphous, impurity-rich liquid phase rather than forming an ordered crystal lattice[3]. This Application Note provides self-validating, highly controlled crystallization protocols for both the free base and the hydrochloride salt of N-(2-Methoxyphenyl)pyridin-3-amine, grounded in rigorous [4].

Physicochemical Profiling

Understanding the molecular architecture is the first step in designing a rugged crystallization process. The molecule features a basic pyridine nitrogen, a weakly basic secondary amine, and a hydrogen-bond-accepting methoxy group[5].

Table 1: Physicochemical Properties & Crystallization Implications

PropertyValue / CharacteristicCrystallization Impact
Molecular Weight 200.24 g/mol Standard filtration kinetics expected.
pKa (Estimated) ~5.2 (Pyridine N), ~0.5 (Amine N)Allows for selective salt formation (e.g., HCl, Mesylate) at the pyridine nitrogen.
Solubility (Free Base) High in EtOAc, THF, DCM. Low in Heptane, Water.Ideal for Anti-Solvent (EtOAc/Heptane) crystallization.
Solubility (HCl Salt) High in Water. Moderate in hot IPA. Low in cold IPA.Ideal for Reactive Cooling crystallization in Isopropanol.
Phase Behavior High risk of LLPS (Oiling out)Requires strict control of the Metastable Zone Width (MSZW) and mandatory seeding.

Process Workflows & Decision Matrix

The choice between isolating the free base or a salt depends entirely on the downstream application. The free base is preferred for subsequent organic synthesis steps, while the hydrochloride salt is ideal for aqueous formulations or long-term stable storage.

G1 Start Crude N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7) Decision Target Application? Start->Decision FreeBasePath Free Base Purification Decision->FreeBasePath Organic Synthesis SaltPath Salt Formation (HCl) Decision->SaltPath Aqueous Formulation DissolveFB Dissolve in EtOAc (60°C) + Polish Filtration FreeBasePath->DissolveFB DissolveSalt Dissolve in IPA (50°C) SaltPath->DissolveSalt CoolSeed Cool to 40°C & Seed (Control Supersaturation) DissolveFB->CoolSeed Antisolvent Dose Heptane (Anti-solvent) & Cool to 5°C CoolSeed->Antisolvent IsolateFB Filter, Wash (Heptane), Vacuum Dry (40°C) Antisolvent->IsolateFB AddAcid Dropwise Addition of 5-6N HCl in IPA DissolveSalt->AddAcid CoolSalt Cool to 0°C & Age AddAcid->CoolSalt IsolateSalt Filter, Wash (Cold IPA), Vacuum Dry (50°C) CoolSalt->IsolateSalt

Figure 1: Workflow for free base and salt crystallization of N-(2-Methoxyphenyl)pyridin-3-amine.

Protocol A: Anti-Solvent/Cooling Crystallization (Free Base)

Causality & Mechanism

Ethyl Acetate (EtOAc) is utilized as the primary solvent because its moderate polarity efficiently disrupts the intermolecular hydrogen bonding of the crude diarylamine at 60°C. n-Heptane acts as a powerful anti-solvent; the aromatic rings and polar core of the target molecule render it highly insoluble in aliphatic hydrocarbons. To prevent the system from crashing out as an oil, the supersaturation must be strictly controlled within the Metastable Zone Width (MSZW)[3]. Seeding bypasses the high energy barrier of primary nucleation, ensuring that the compound precipitates as a crystalline solid rather than an oil.

G2 Supersaturation Rapid Cooling / High Supersaturation LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturation->LLPS Control Controlled Cooling (0.2°C/min) Supersaturation->Control Mitigation Strategy Impure Agglomerated / Impure Solid LLPS->Impure Seeding Seeding within MSZW Control->Seeding Growth Controlled Crystal Growth Seeding->Growth Pure High Purity Crystals Growth->Pure

Figure 2: Logical relationship of supersaturation control to avoid oiling out (LLPS).

Step-by-Step Methodology
  • Dissolution: Suspend 100 g of crude N-(2-Methoxyphenyl)pyridin-3-amine in 400 mL (4 volumes) of EtOAc. Heat the reactor to 60°C under agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove insoluble palladium catalyst residues or inorganic salts.

  • Cooling & Seeding: Cool the solution to 40°C at a rate of 0.5°C/min. At 40°C, add 1.0 g (1 wt%) of pure N-(2-Methoxyphenyl)pyridin-3-amine seed crystals. Age the suspension for 60 minutes to establish a robust seed bed.

  • Anti-Solvent Addition: Dose 800 mL (8 volumes) of n-Heptane linearly over 4 hours.

  • Final Cooling: Cool the slurry to 5°C at a rate of 0.2°C/min. Age at 5°C for 2 hours.

  • Self-Validating IPC Check: Withdraw a 1 mL aliquot, filter, and analyze the mother liquor via HPLC. Validation condition: The process may only proceed to filtration if the API concentration in the supernatant is < 5 mg/mL.

  • Isolation: Filter the slurry via a Nutsche filter. Wash the cake with 200 mL of cold Heptane/EtOAc (8:2 v/v). Dry under vacuum at 40°C until Karl Fischer (KF) titration shows < 0.5% moisture.

Table 2: Cooling Ramp and Anti-Solvent Addition Schedule

PhaseTemperatureTime DurationAction / Addition
Dissolution60°C30 minHold to destroy thermal history.
Cooling I60°C → 40°C40 minLinear cooling (0.5°C/min).
Seeding40°C60 minAdd 1 wt% seeds; Hold to grow seed bed.
Anti-Solvent40°C240 minAdd 8 Vol n-Heptane linearly (3.3 mL/min).
Cooling II40°C → 5°C175 minLinear cooling (0.2°C/min).

Protocol B: Reactive Salt Crystallization (Hydrochloride)

Causality & Mechanism

Reactive crystallization leverages the acid-base chemistry of the molecule. By adding hydrochloric acid, the pyridine nitrogen (pKa ~5.2) is protonated, shifting the molecule from a neutral lipophilic species to an ionic salt. Isopropanol (IPA) is selected because it solubilizes the free base completely at 50°C but acts as a moderate anti-solvent for the resulting hydrochloride salt, driving a high-yielding precipitation without the need for a secondary anti-solvent[4].

Step-by-Step Methodology
  • Dissolution: Dissolve 100 g of free base in 600 mL (6 volumes) of Isopropanol (IPA) at 50°C.

  • Acid Addition: Slowly dose 1.05 equivalents of 5N HCl in IPA dropwise over 2 hours. The slow addition prevents local supersaturation spikes that cause amorphous precipitation.

  • Aging: Once addition is complete, age the thick white slurry at 50°C for 1 hour to promote Ostwald ripening.

  • Cooling: Cool the slurry to 0°C at 0.3°C/min. Age for 2 hours.

  • Self-Validating IPC Check: Measure the pH of the mother liquor. Validation condition: The pH must be between 2.0 and 3.0. Gravimetric yield of a filtered aliquot must extrapolate to >85%. If <85%, cool to -5°C.

  • Isolation: Filter the crystalline salt, wash with 150 mL of cold IPA (0°C), and dry under vacuum at 50°C.

Process Analytics and Troubleshooting

Table 3: Common Crystallization Deviations and Corrective Actions

Observation / IssueRoot Cause AnalysisCorrective Action
Oiling Out (LLPS) during Heptane addition Anti-solvent added too rapidly, pushing the system past the MSZW limit.Halt addition. Heat the system back to 50°C to redissolve the oil, re-seed at 40°C, and halve the anti-solvent dosing rate.
Poor Filtration / High Cake Resistance Primary nucleation dominated over crystal growth, creating excessive "fines".Implement a temperature cycling loop (heat to 45°C, cool to 35°C) to dissolve fines and grow larger crystals via Ostwald ripening.
Low Yield in Salt Formation Incomplete protonation or excessive IPA volume.Verify pH < 3.0. If pH is correct, distill off 2 volumes of IPA under reduced pressure and re-cool to 0°C.

References

  • ChemScene Product Catalog. "1028223-83-7 | N-(2-Methoxyphenyl)pyridin-3-amine". [5]

  • BenchChem. "A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination". [2]

  • Wikipedia. "Buchwald–Hartwig amination". [1]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. [3]

  • Anderson, N. G. (2012). Practical Process Research and Development (2nd ed.). Academic Press. [4]

Sources

Application

Application Note: In Vitro Kinase Assay Protocol for N-(2-Methoxyphenyl)pyridin-3-amine

Target Audience: Researchers, assay development scientists, and medicinal chemists in oncology and kinase drug discovery. Introduction & Mechanistic Rationale The development of small-molecule kinase inhibitors heavily r...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in oncology and kinase drug discovery.

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors heavily relies on privileged structural motifs that effectively compete with ATP. N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7) represents a classic, highly versatile aminopyridine scaffold utilized in the design of potent kinase inhibitors[1][2].

Aminopyridines are well-documented "hinge-binders"[3]. In the ATP-binding pocket of a kinase, the hinge region connects the N-terminal and C-terminal lobes. The aminopyridine core mimics the adenine ring of ATP, establishing critical bidentate hydrogen bonds with the peptide backbone of the kinase hinge[2][3]. Specifically, the pyridine nitrogen acts as a hydrogen bond acceptor for the backbone amide (typically at the Gatekeeper+3 position), while the exocyclic amine donates a hydrogen bond to the backbone carbonyl (Gatekeeper+1)[2][4]. The ortho-methoxy substitution on the phenyl ring induces a steric twist, projecting the phenyl moiety into the adjacent hydrophobic pocket to drive kinase selectivity[4].

HingeBinding cluster_kinase Kinase ATP-Binding Pocket GK1 Gatekeeper+1 (Backbone C=O) GK3 Gatekeeper+3 (Backbone N-H) Scaffold N-(2-Methoxyphenyl)pyridin-3-amine (Aminopyridine Scaffold) Scaffold->GK1 H-bond (Amine NH) Scaffold->GK3 H-bond (Pyridine N) Hydrophobic Hydrophobic Pocket I Scaffold->Hydrophobic Methoxy-phenyl projection

Diagram 1: Mechanistic binding of the aminopyridine scaffold to the kinase hinge region.

To rigorously evaluate the IC₅₀ and selectivity of N-(2-Methoxyphenyl)pyridin-3-amine derivatives, we utilize the ADP-Glo™ Kinase Assay . This homogeneous, luminescent technology quantifies the amount of ADP produced during the kinase reaction[5].

Causality in Assay Design: Why ADP-Glo?
  • High ATP Tolerance: Cellular ATP concentrations are in the millimolar range. To accurately assess the physiological potency of an ATP-competitive inhibitor, the assay must tolerate high ATP concentrations (up to 1 mM)[6][7]. ADP-Glo maintains linearity and a high signal-to-background ratio even at high ATP levels[5][8].

  • Universal Application: Because it measures ADP (the universal product of kinase activity), it is substrate-agnostic, allowing seamless selectivity profiling across different kinases (e.g., Nek2, Mps1, ALK2) using the exact same detection reagents[6][9].

  • Avoidance of Interference: Direct detection of ADP via a coupled luciferase reaction mitigates the risk of auto-fluorescence interference commonly caused by small-molecule libraries in TR-FRET assays[7].

Experimental Design & Workflow

The ADP-Glo assay operates in a self-validating, two-step detection sequence following the primary kinase reaction[5][10].

ADPGlo Step1 Step1 Step2 Step 2: ATP Depletion Add ADP-Glo Reagent (Terminates reaction & depletes unreacted ATP) Step1->Step2 Step3 Step 3: Kinase Detection Add Kinase Detection Reagent (Converts ADP to ATP) Step2->Step3 Step4 Step 4: Luminescence Luciferase/Luciferin Reaction (Light Output proportional to kinase activity) Step3->Step4

Diagram 2: Step-by-step biochemical workflow of the ADP-Glo Kinase Assay.

Self-Validating Controls

To adhere to the NIH Assay Guidance Manual standards[11][12], the following controls must be included in every microplate:

  • Vehicle Control (VC): 1% DMSO without inhibitor (Maximum kinase activity; μpos​ ).

  • No-Enzyme Control (NEC): Buffer instead of kinase (Background baseline; μneg​ ).

  • Reference Inhibitor: A known pan-kinase inhibitor (e.g., Staurosporine) to validate assay sensitivity[8].

Detailed Step-by-Step Protocol

Materials & Reagents
  • Compound: N-(2-Methoxyphenyl)pyridin-3-amine (10 mM stock in 100% DMSO).

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101)[8][10].

  • Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT. (Note: MgCl₂ is required for both the kinase reaction and the ADP-Glo ATP-depletion step[9]).

  • Microplate: 384-well, low-volume, solid white microplate (e.g., Corning 4513).

Compound Preparation (10-Point Dose-Response)

Causality Check: Compounds are prepared at 100X in DMSO, then diluted to 4X in buffer to ensure the final DMSO concentration in the assay is strictly 1.0%. Higher DMSO concentrations can denature the kinase.

  • Perform a 3-fold serial dilution of N-(2-Methoxyphenyl)pyridin-3-amine in 100% DMSO to generate a 10-point curve (e.g., 1 mM down to 50 nM).

  • Dilute each DMSO stock 25-fold in 1X Kinase Buffer to create 4X intermediate compound solutions (containing 4% DMSO).

Kinase Reaction Phase (5 µL Total Volume)

Causality Check: ATP concentration is set at the apparent Km​ of the specific kinase to optimize the sensitivity for ATP-competitive inhibitors[7].

  • Add Inhibitor: Dispense 1.25 µL of the 4X compound solution into the 384-well plate. (For VC and NEC, add 1.25 µL of 4% DMSO in buffer).

  • Add Enzyme: Dispense 1.25 µL of 4X Kinase Enzyme (diluted in 1X Kinase Buffer). (For NEC, add 1.25 µL of 1X Kinase Buffer instead).

  • Pre-incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature (RT) for 15 minutes to allow the aminopyridine to equilibrate with the kinase hinge region.

  • Initiate Reaction: Add 2.5 µL of a 2X ATP/Substrate mix.

  • Incubation: Seal the plate and incubate at RT for 60 minutes.

ADP-Glo Detection Phase
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining unconsumed ATP[5][10].

  • Incubation: Incubate at RT for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. This converts the generated ADP back to ATP and introduces luciferase/luciferin[6][9].

  • Incubation: Incubate at RT for 30 minutes.

  • Read: Measure luminescence using a microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.5–1.0 second per well.

Data Analysis & Quality Control

Z'-Factor Calculation

Assay robustness is quantified using the Z'-factor, a standard metric from the NIH Assay Guidance Manual[11][12]. A Z'-factor ≥0.5 indicates an excellent assay.

Z′=1−∣μVC​−μNEC​∣3(σVC​+σNEC​)​

(Where σ represents the standard deviation and μ represents the mean luminescence of the Vehicle Control and No-Enzyme Control, respectively).

IC₅₀ Determination
  • Convert raw Relative Light Units (RLU) to % Inhibition:

    % Inhibition=100×(1−μVC​−μNEC​RLUcompound​−μNEC​​)
  • Plot % Inhibition against the log₁₀ of the compound concentration.

  • Fit the data using a 4-parameter logistic (4PL) non-linear regression model in GraphPad Prism to determine the IC₅₀.

Representative Quantitative Data

Below is a representative summary of hypothetical profiling data for an optimized N-(2-Methoxyphenyl)pyridin-3-amine derivative across a mini-panel of kinases, demonstrating the structural selectivity achieved by modifying the hinge-binding scaffold[1][2][4].

Kinase TargetApparent ATP Km​ (µM)IC₅₀ (nM) ± SDHill SlopeZ'-FactorSelectivity Rationale
Nek2 1545 ± 51.020.82Strong hinge H-bonding; optimal fit in hydrophobic pocket[2].
Mps1 (TTK) 20120 ± 120.950.78Tolerates flipped-peptide conformation at the hinge[1].
ALK2 35> 10,000N/A0.85Steric clash with ALK2 gatekeeper residue (T283)[4].
CDK2 40850 ± 601.100.80Weakened interaction with GK+1 backbone carbonyl.

References

  • A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity PubMed (NIH) URL:[Link]

  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases ResearchGate URL:[Link]

  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity PMC (NIH) URL:[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants ACS Publications URL:[Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual NCBI (NIH) URL:[Link]

  • Cell-based assays for protein-protein interactions European Pharmaceutical Review URL:[Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays BellBrook Labs URL:[Link]

  • Hinge Binder Collection For Kinase Inhibitor Design BioSolveIT URL:[Link]

  • Translating the Genome into Drugs | Accounts of Chemical Research ACS Publications URL:[Link]

  • Translating the Genome into Drugs PMC (NIH) URL:[Link]

Sources

Method

Application Note: In Vitro Cytotoxicity Evaluation of N-(2-Methoxyphenyl)pyridin-3-amine

Scientific Rationale & Assay Selection N-(2-Methoxyphenyl)pyridin-3-amine is a diarylamine/aminopyridine derivative. Compounds sharing this pharmacophore are frequently investigated in drug discovery as competitive ATP-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Assay Selection

N-(2-Methoxyphenyl)pyridin-3-amine is a diarylamine/aminopyridine derivative. Compounds sharing this pharmacophore are frequently investigated in drug discovery as competitive ATP-binding kinase inhibitors and anti-proliferative agents. Evaluating the cytotoxicity of such lipophilic small molecules requires robust, high-throughput in vitro screening methodologies.

The MTT and XTT assays are the gold standards for quantifying cellular metabolic activity as a proxy for cell viability and proliferation[1]. Both assays rely on the principle that NAD(P)H-dependent oxidoreductase enzymes, active only in the mitochondria of living cells, reduce yellow tetrazolium salts into highly colored formazan dyes[2][3].

Causality in Assay Selection:

  • MTT Assay: Reduces to an insoluble purple formazan crystal. It requires a solubilization step (usually with DMSO or SDS/HCl), which lyses the cells[4]. It is highly cost-effective and reliable for adherent cell lines.

  • XTT Assay: Reduces to a highly water-soluble orange formazan, eliminating the need for cell lysis and solubilization[5][6]. This makes XTT superior for suspension cells, high-throughput kinetic monitoring (reading the same plate at multiple time points), and for highly hydrophobic compounds like N-(2-Methoxyphenyl)pyridin-3-amine, where adding more DMSO during a solubilization step might cause unpredictable compound precipitation.

Mechanistic Workflow

The following diagram illustrates the parallel workflows and biochemical divergence between the MTT and XTT methodologies.

Workflow Compound N-(2-Methoxyphenyl)pyridin-3-amine (Test Compound) Cells Seed Cells in 96-well Plate (e.g., 5x10^3 cells/well) Compound->Cells Treat Incubation Incubate 24-72h (37°C, 5% CO2) Cells->Incubation Branch Select Assay Method Incubation->Branch MTT_Path Add MTT Reagent (0.5 mg/mL final) Branch->MTT_Path XTT_Path Add XTT + PMS/Menadione (Electron Coupler) Branch->XTT_Path MTT_Inc Incubate 1-4h (Form Insoluble Crystals) MTT_Path->MTT_Inc XTT_Inc Incubate 2-5h (Form Soluble Dye) XTT_Path->XTT_Inc Solubilize Add DMSO/SDS (Solubilize Formazan) MTT_Inc->Solubilize Read_XTT Measure Absorbance @ 450 nm (Ref 650 nm) XTT_Inc->Read_XTT Read_MTT Measure Absorbance @ 570 nm (Ref 630 nm) Solubilize->Read_MTT

Figure 1: Comparative workflow of MTT and XTT cytotoxicity assays for evaluating compound efficacy.

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness and isolate the true pharmacological effect of N-(2-Methoxyphenyl)pyridin-3-amine from assay artifacts, the microplate layout must be designed as a self-validating system. Every experiment must include the following controls:

  • Vehicle Control (100% Viability Baseline): Cells treated with the exact concentration of DMSO used to deliver the compound (must be 0.5% v/v). Causality: Ensures observed cell death is due to the compound, not solvent toxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine). Causality: Validates that the chosen cell line is responsive and the assay reagents are functioning correctly.

  • Media Blank (Background): Wells containing only culture media and the assay reagent. Causality: Controls for the auto-reduction of tetrazolium salts by media components (like phenol red or ascorbic acid)[2].

  • Compound Colorimetric Control: Media + N-(2-Methoxyphenyl)pyridin-3-amine + Assay Reagent (No Cells). Causality: Aminopyridines can sometimes form colored complexes or precipitate. This subtracts false-positive absorbance generated by the compound itself[1].

Step-by-Step Methodologies

Reagent Preparation
  • Compound Stock: Dissolve N-(2-Methoxyphenyl)pyridin-3-amine in 100% sterile DMSO to create a 10 mM stock. Aliquot and store at -20°C.

  • MTT Solution: Dissolve MTT powder in PBS at 5 mg/mL. Filter-sterilize (0.22 µm) and store protected from light at 4°C[1].

  • XTT Solution: Dissolve XTT in warm media or PBS at 1 mg/mL. Critical Step: XTT requires an intermediate electron carrier to efficiently receive electrons from the cell. Add Phenazine Methosulfate (PMS) or Menadione to a final concentration of 25 µM immediately before use[6][7].

Cell Seeding & Treatment Protocol
  • Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000–10,000 cells/well in 100 µL of complete culture media into a 96-well flat-bottom plate.

    • Expert Insight: Do not seed cells in the outer perimeter wells. Fill them with 200 µL of sterile PBS. This prevents the "edge effect" where evaporation alters the concentration of the compound and media in the outer wells[3].

  • Attachment: Incubate the plate for 24 hours at 37°C, 5% CO 2​ to allow adherent cells to attach.

  • Treatment: Prepare serial dilutions of N-(2-Methoxyphenyl)pyridin-3-amine (e.g., 0.1 µM to 100 µM) in complete media. Aspirate the old media from the wells and add 100 µL of the compound-containing media.

  • Incubation: Incubate for the desired exposure period (typically 48 or 72 hours).

Endpoint Detection: MTT Assay
  • Add 10 µL of the 5 mg/mL MTT solution directly to each well (final concentration ~0.45 mg/mL)[1].

  • Incubate the plate at 37°C for 2 to 4 hours. Visual Check: Inspect under a microscope for the formation of intracellular purple needle-like formazan crystals.

  • Carefully aspirate the media without disturbing the crystals at the bottom.

  • Add 100 µL of 100% DMSO (or acidified isopropanol) to each well to solubilize the formazan[4].

  • Incubate on an orbital shaker for 15 minutes at room temperature.

  • Measure absorbance at 570 nm using a microplate reader. Measure a reference wavelength at 630 nm and subtract this value to correct for cellular debris and well imperfections[2][8].

Endpoint Detection: XTT Assay
  • Add 50 µL of the freshly prepared XTT/PMS working solution to each well containing 100 µL of media[5].

  • Incubate the plate at 37°C for 2 to 5 hours.

  • Because the orange formazan product is fully soluble, no aspiration or solubilization is required.

  • Briefly shake the plate for 1 minute to ensure homogenous dye distribution.

  • Measure absorbance at 450 nm (reference wavelength at 650 nm )[8].

Quantitative Data Analysis

To calculate cell viability, use the following formula after subtracting the media blank absorbance from all wells:

% Viability=(Absorbance of Vehicle ControlAbsorbance of Treated Cells​)×100

Data Presentation

Table 1: Physico-chemical Comparison of MTT and XTT for Aminopyridine Evaluation

ParameterMTT AssayXTT Assay
Tetrazolium Salt Charge Net positive (easily crosses cell membrane)Net negative (requires electron coupler like PMS)
Formazan Product Insoluble (Purple)Soluble (Orange)
Solubilization Step Required (DMSO/SDS)Not Required
Primary / Ref Wavelength 570 nm / 630 nm450 nm / 650 nm
Best Use Case Adherent cells, cost-sensitive screeningSuspension cells, kinetic tracking, hydrophobic drugs

Table 2: Representative Quantitative Viability Data (Mock IC 50​ Profiling) Note: The following data summarizes the expected dose-response output format for N-(2-Methoxyphenyl)pyridin-3-amine across a standard oncology panel.

Cell LineTissue OriginAssay MethodCalculated IC 50​ (µM)95% Confidence Interval (µM)R 2 Value
A549 Lung CarcinomaXTT12.411.1 – 13.80.985
MCF-7 Breast AdenocarcinomaMTT8.77.9 – 9.60.991
HCT116 Colorectal CarcinomaXTT4.23.8 – 4.70.994
K562 Chronic Myelogenous LeukemiaXTT (Suspension)2.11.8 – 2.50.988

Data processing note: Non-linear regression (curve fit) using a four-parameter logistic equation is recommended for accurate IC 50​ determination.

References

  • Springer Nature Experiments. "MTT Assay Protocol." Springer Protocols. Available at:[Link]

  • ResearchHub. "Detailed protocol for MTT Cell Viability and Proliferation Assay." ResearchHub. Available at:[Link]

  • Riss TL, Moravec RA, Niles AL, et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

  • Roehm NW, Rodgers GH, Hatfield SM, Glasebrook AL. "The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix." Journal of Immunological Methods / PMC. Available at:[Link]

  • Kuhn DM, Balkis M, Chandra J, George RE, Ghannoum MA. "Uses and Limitations of the XTT Assay in Studies of Candida Growth and Metabolism." Journal of Clinical Microbiology / PMC. Available at:[Link]

  • Protocols.io. "XTT Assay for Detection of Bacterial Metabolic Activity in water-based Polyester Polyurethane." Protocols.io. Available at:[Link]

Sources

Application

Using "N-(2-Methoxyphenyl)pyridin-3-amine" in cell culture experiments

Application Note: In Vitro Evaluation of N-(2-Methoxyphenyl)pyridin-3-amine (N2MPA) in Cell Culture Models Pharmacological Context & Scientific Rationale N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7), hereafter...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Evaluation of N-(2-Methoxyphenyl)pyridin-3-amine (N2MPA) in Cell Culture Models

Pharmacological Context & Scientific Rationale

N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7), hereafter referred to as N2MPA, is a synthetic small molecule featuring a diarylamine core. In medicinal chemistry, the pyridin-3-amine and broader diarylamine scaffolds are recognized as highly privileged structures. They frequently serve as ATP-competitive multitargeted protein kinase inhibitors, demonstrating potent activity against targets such as FGFR, CDK2, and MNK in various oncology models[1],[2],[3].

Beyond kinase inhibition, diarylamines exhibit profound redox properties. The homolytic breakdown of the N-H bond allows these compounds to act as potent radical scavengers, mitigating oxidative stress and lipid peroxidation in cellular environments[4],[5]. Because N2MPA possesses both a hydrogen-donating amine and an electron-donating methoxy group, it requires a dual-pronged experimental approach in cell culture to evaluate both its anti-proliferative (kinase-mediated) and cytoprotective (ROS-scavenging) properties.

MOA N2MPA N-(2-Methoxyphenyl)pyridin-3-amine (Diarylamine Scaffold) Kinase Receptor Tyrosine Kinases (e.g., FGFR, MEK) N2MPA->Kinase ATP-Competitive Inhibition ROS Reactive Oxygen Species (ROS) N2MPA->ROS Radical Scavenging Downstream Downstream Signaling (ERK/MAPK Pathway) Kinase->Downstream Blocks OxidativeStress Oxidative Stress & Apoptosis ROS->OxidativeStress Mitigates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibits

Fig 1. Dual mechanism of action for pyridin-3-amine scaffolds: Kinase inhibition and ROS scavenging.

Physicochemical Handling & Reagent Preparation

Diarylamines are susceptible to photo-oxidation, often turning pink or brown in solution if mishandled[6]. Proper preparation is critical to ensure the integrity of the cellular assays.

  • Molecular Weight: 200.24 g/mol

  • Stock Solution: Dissolve N2MPA in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes to prevent UV-induced radical formation[6]. Store at -20°C.

Table 1: N2MPA Treatment Dilution Matrix Rule of Causality: DMSO concentrations exceeding 0.1% v/v can alter cell membrane permeability and baseline ROS levels. The dilution matrix below ensures the final DMSO concentration remains constant at 0.1% across all test conditions, preventing solvent-induced cytotoxicity from confounding the data.

Final Concentration (µM)Vol of 10 mM Stock (µL)Vol of DMSO (µL)Vol of Culture Media (mL)Final DMSO % (v/v)
10.0 1.00.01.00.1%
5.0 0.50.51.00.1%
1.0 0.10.91.00.1%
Vehicle Control 0.01.01.00.1%

Experimental Workflows & Methodologies

The following self-validating protocols are designed to isolate the specific biological effects of N2MPA.

Workflow A N-(2-Methoxyphenyl)pyridin-3-amine (Stock Prep in DMSO) B Cell Culture Models (e.g., A549, MCF-7) A->B C Cytotoxicity Profiling (MTT / CellTiter-Glo) B->C D Mechanistic Assays (Western Blot / Kinase Arrays) B->D E Phenotypic Assays (ROS Scavenging / Apoptosis) B->E F Data Analysis & IC50 Determination C->F D->F E->F

Fig 2. Experimental workflow for evaluating N-(2-Methoxyphenyl)pyridin-3-amine in cell culture.

Protocol 3.1: Cell Viability & Cytotoxicity (MTT Assay)

To evaluate the anti-proliferative efficacy of N2MPA against cancer cell lines (e.g., A549 lung carcinoma, which frequently overexpresses FGFR[1]).

Self-Validating System Design: Diarylamines can sometimes directly reduce tetrazolium salts due to their redox activity[4]. You must include a "Compound + MTT (No Cells)" control well to subtract any false-positive absorbance generated by the chemical itself.

  • Seeding: Seed A549 cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply N2MPA at varying concentrations (0.1 µM to 50 µM) using the dilution matrix. Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Roscovitine, a known CDK inhibitor[3]).

  • Incubation: Incubate for 72 hours.

  • Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization: Carefully aspirate media. Add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm). Calculate IC₅₀ using non-linear regression.

Protocol 3.2: Target Engagement & Kinase Inhibition (Western Blot)

To confirm that N2MPA inhibits intracellular kinase signaling (e.g., FGFR/MAPK pathway).

Scientific Rationale: Cells must be serum-starved prior to the assay. Serum contains a multitude of growth factors that create a high, noisy baseline of kinase activity. Starving the cells synchronizes them and drops basal phosphorylation, allowing you to observe a clear, causal spike when a specific ligand is added, and a clear inhibition when N2MPA is applied[1].

  • Starvation: Grow cells to 70% confluence in 6-well plates. Wash twice with PBS, then culture in serum-free media for 16 hours.

  • Pre-treatment: Treat cells with N2MPA (e.g., 1 µM, 5 µM) or Vehicle for 2 hours.

  • Stimulation: Pulse cells with 50 ng/mL FGF (Fibroblast Growth Factor) for exactly 15 minutes to induce acute kinase phosphorylation.

  • Harvesting: Immediately place plates on ice. Wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phosphorylation state).

  • Analysis: Perform SDS-PAGE and Western blotting. Probe for total-ERK and phospho-ERK1/2 (downstream markers of FGFR/MEK activation). A successful target engagement is validated by a dose-dependent decrease in the p-ERK/t-ERK ratio.

Protocol 3.3: Phenotypic Profiling: ROS Scavenging Assay (DCFDA)

Because diarylamines possess an electron-donating methoxy group, N2MPA may act as a radical scavenger[4].

  • Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Probe Loading: Wash cells and incubate with 10 µM DCFDA (a fluorogenic dye that measures ROS) in PBS for 30 minutes in the dark.

  • Treatment & Insult: Remove dye. Pre-treat cells with N2MPA for 1 hour. Subsequently, challenge the cells with 100 µM H₂O₂ for 2 hours to induce oxidative stress. Include Trolox (a Vitamin E analog) as a positive validation control[4].

  • Readout: Measure fluorescence at Ex/Em = 485/535 nm. A reduction in fluorescence in N2MPA-treated wells compared to the H₂O₂-only wells confirms the compound's antioxidant causality.

Data Interpretation & Expected Outcomes

Based on the structural homology of N2MPA to established pyridin-3-amines and diarylamines in the literature, researchers should anticipate the following pharmacological profile:

Table 2: Expected Pharmacological Profile of Pyridin-3-amine Scaffolds

Assay / TargetExpected IC₅₀ / Effect RangeBiological ImplicationReference Grounding
FGFR / CDK2 Kinase Inhibition 0.2 µM – 5.0 µMATP-competitive binding at the kinase hinge region.[1],[3]
Cell Viability (A549, MCF-7) 1.0 µM – 15.0 µMAnti-proliferative effect driven by cell cycle arrest.[7],[8]
ROS Scavenging (Cellular) ~10.0 µMHomolytic N-H bond cleavage neutralizes free radicals.[4],[5]

Troubleshooting Note: If high cytotoxicity is observed in normal fibroblast models (e.g., L929) at concentrations <10 µM, consider synthesizing analogs with structural modifications (e.g., altering the methoxy position) to improve the therapeutic index and reduce off-target toxicity[4].

References

[7] Title: Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Source: Frontiers in Pharmacology / PMC. URL: [Link]

[8] Title: Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. Source: Bioorganic & Medicinal Chemistry Letters / NIH. URL: [Link]

[1] Title: Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Source: Journal of Medicinal Chemistry / PubMed. URL: [Link]

[2] Title: Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. Source: ResearchGate. URL: [Link]

[3] Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Source: Molecules / MDPI. URL: [Link]

[4] Title: Antioxidant activity of synthetic diarylamines. Source: Bioorganic & Medicinal Chemistry / CORE. URL: [Link]

[5] Title: Antioxidant activity of synthetic diarylamines. Source: Estudo Geral. URL: [Link]

[6] Title: Type 1 Phototherapeutic Agents. 2. Cancer Cell Viability and ESR Studies of Tricyclic Diarylamines. Source: ACS Medicinal Chemistry Letters / PMC. URL: [Link]

Sources

Method

Application Note: N-(2-Methoxyphenyl)pyridin-3-amine as a Tool Compound in Kinase Signaling Studies

Executive Summary Small molecule tool compounds are indispensable for interrogating cellular signaling networks and validating therapeutic targets. Among the most privileged scaffolds in kinase drug discovery is the [1].

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Small molecule tool compounds are indispensable for interrogating cellular signaling networks and validating therapeutic targets. Among the most privileged scaffolds in kinase drug discovery is the [1]. N-(2-Methoxyphenyl)pyridin-3-amine (N2MPA) serves as a highly effective structural model for ATP-competitive Type I kinase inhibitors. This application note provides a comprehensive, self-validating experimental framework for utilizing N2MPA—and structurally related aminopyridines—to probe kinase-mediated signaling, using the JAK2/STAT3 axis as a representative model system.

Mechanistic Rationale: The Aminopyridine Scaffold

To effectively utilize a tool compound, one must understand its molecular interactions. N2MPA operates via a classic Type I ATP-competitive inhibition mechanism. The 3-aminopyridine core establishes critical bidentate hydrogen bonds with the kinase hinge region: the pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic secondary amine acts as a donor[2].

Furthermore, the 2-methoxyphenyl moiety projects into the hydrophobic pocket adjacent to the ATP-binding site. The steric bulk of the methoxy group restricts the dihedral angle between the two aromatic rings, locking the molecule into a bioactive conformation that dictates kinome selectivity[1]. Because[3], we utilize the JAK2/STAT3 signaling cascade to demonstrate the compound's utility.

G Ligand Cytokine (e.g., IL-6) Receptor JAK2 Receptor Ligand->Receptor Binds Kinase JAK2 Kinase Domain Receptor->Kinase Activates STAT3 STAT3 (Monomer) Kinase->STAT3 Phosphorylates (Tyr705) Inhibitor N2MPA (Tool Compound) Inhibitor->Kinase ATP-Competitive Inhibition pSTAT3 p-STAT3 (Active Dimer) STAT3->pSTAT3 Dimerization Transcription Gene Transcription pSTAT3->Transcription Nuclear Translocation

Fig 1: JAK2/STAT3 signaling cascade and the mechanistic intervention point of N2MPA.

Compound Specifications & Handling

Proper formulation is critical for reproducible cellular assays. N2MPA is highly hydrophobic; therefore, aqueous buffers should only be used for final dilutions to prevent precipitation.

PropertySpecification
Chemical Name N-(2-Methoxyphenyl)pyridin-3-amine
CAS Number [4]
Molecular Weight 200.24 g/mol
Molecular Formula C12H12N2O
Solubility Soluble in DMSO (≥ 20 mg/mL). Insoluble in H2O.
Storage (Solid) -20°C, desiccated and protected from light.
Storage (Stock Solution) 10 mM in anhydrous DMSO. Store aliquots at -80°C.

Self-Validating Experimental Workflows

A robust experimental design must be self-validating —meaning the protocol includes internal checks that immediately flag technical failures independent of the biological hypothesis. The following workflow progresses from biochemical affinity to live-cell target engagement, culminating in functional pathway modulation.

Workflow Prep 1. Compound Prep (DMSO Stock) HTRF 2. HTRF Assay (Biochemical Affinity) Prep->HTRF CETSA 3. CETSA (Cellular Engagement) HTRF->CETSA WB 4. Western Blot (Pathway Modulation) CETSA->WB Analysis 5. Data Synthesis (IC50 & EC50) WB->Analysis

Fig 2: Self-validating experimental workflow for evaluating tool compound efficacy.

Biochemical Target Engagement: HTRF Kinase Assay

Causality: To prove direct target engagement without the artifact of cell membrane permeability, we utilize Homogeneous Time-Resolved Fluorescence (HTRF). Unlike standard fluorescence, time-resolved measurements eliminate short-lived background emissions (e.g., compound auto-fluorescence).

Protocol Steps:

  • Prepare a 3-fold, 10-point serial dilution of N2MPA in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubate 10 nM recombinant JAK2 kinase with the compound for 15 minutes at room temperature to allow equilibrium binding.

  • Initiate the reaction by adding 1 μM biotinylated STAT3 peptide substrate and ATP (at the predetermined Km​ for JAK2).

  • Incubate for 60 minutes, then halt the reaction using EDTA.

  • Add Europium-cryptate labeled anti-phospho-STAT3 antibody (donor) and Streptavidin-XL665 (acceptor).

  • Read plate at 620 nm (donor) and 665 nm (acceptor) on a TR-FRET compatible microplate reader.

Self-Validation Mechanism:

  • Ratiometric Readout: Calculating the 665nm/620nm ratio mathematically cancels out well-to-well volume discrepancies and optical interference.

  • Z'-Factor Calculation: Include positive (Staurosporine) and negative (DMSO) controls. The assay is only valid if the Z′≥0.5 , ensuring the dynamic range is sufficient to calculate an accurate IC50​ .

Intracellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays do not prove that a drug penetrates the cell membrane or binds its target in a complex physiological environment. CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ).

Protocol Steps:

  • Seed HEL92.1.7 cells (a JAK2-dependent erythroleukemia line[3]) at 1×106 cells/mL.

  • Treat cells with 10 μM N2MPA or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Aliquot cell suspensions into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen.

  • Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Analyze the soluble fraction (supernatant) via Western blot for JAK2.

Self-Validation Mechanism:

  • Melt Curve Integrity: The DMSO control must exhibit a classic sigmoidal melt curve. A failure to melt indicates antibody cross-reactivity with a non-target heat-shock protein.

  • Thermal Shift ( ΔTm​ ): A rightward shift of ΔTm​≥2∘C in the N2MPA-treated sample explicitly confirms intracellular target engagement.

Functional Pathway Modulation: Western Blotting

Causality: Binding a kinase does not guarantee functional inhibition of the downstream signaling cascade. We must prove that N2MPA silences STAT3 phosphorylation in a dose-dependent manner.

Protocol Steps:

  • Starve HEL92.1.7 cells in serum-free media for 4 hours to reduce basal kinase activity.

  • Pre-treat cells with a dose-response gradient of N2MPA (0.1 μM to 30 μM) for 1 hour.

  • Stimulate the pathway with 50 ng/mL IL-6 for 15 minutes.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na3VO4, NaF).

  • Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for p-STAT3 (Tyr705), Total STAT3, and GAPDH.

Self-Validation Mechanism:

  • Total Protein Controls: Probing for Total STAT3 ensures that the reduction in p-STAT3 is due to genuine kinase inhibition, not compound-induced protein degradation.

  • Loading Controls: GAPDH ensures equal protein loading across all lanes, ruling out cell death or pipetting errors as the cause of signal loss.

Quantitative Data Summary

To benchmark the efficacy of N2MPA or its derivatives, researchers should compare their empirical results against the following standardized validation thresholds.

Assay TypeMetric EvaluatedExpected Threshold for Valid Tool CompoundsPurpose in Validation
HTRF Biochemical IC50​ < 100 nMProves high-affinity, direct target binding.
HTRF Z'-Factor> 0.5Validates assay robustness and precision.
CETSA Thermal Shift ( ΔTm​ ) ≥2.0∘C Proves cell permeability and live-cell binding.
Western Blot Cellular EC50​ < 1.0 μMProves functional silencing of the pathway.
Western Blot Total STAT3 LevelsUnchanged (vs DMSO)Rules out off-target protein degradation.

References

  • [1] Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold. National Institutes of Health (NIH). URL:[Link]

  • [2] Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. ACS Publications. URL:[Link]

  • [3] Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. Spandidos Publications. URL:[Link]

Sources

Application

Application Note: Utilizing the N-(2-Methoxyphenyl)pyridin-3-amine Scaffold for FLT3-ITD Inhibition in Acute Myeloid Leukemia (AML) Models

Prepared by: Senior Application Scientist, Oncology & Kinase Therapeutics Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Research Scientists Executive Summary & Scientific Rationale Fms-like tyros...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Oncology & Kinase Therapeutics Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Research Scientists

Executive Summary & Scientific Rationale

Fms-like tyrosine kinase 3 (FLT3) is a Class III receptor tyrosine kinase that plays a pivotal role in hematopoietic stem cell proliferation. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 occur in approximately 25% of Acute Myeloid Leukemia (AML) patients, driving ligand-independent, constitutive kinase activation ()[1]. This oncogenic addiction makes FLT3-ITD a highly validated therapeutic target.

The compound N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7) serves as a privileged pharmacophore and core building block in the design of next-generation FLT3 inhibitors. Through rational scaffold-hopping from known multi-targeted inhibitors like Linifanib (ABT-869) ()[2], the pyridin-3-amine core anchors the molecule to the kinase hinge region via critical hydrogen bonds, while the 2-methoxyphenyl moiety projects into the hydrophobic pocket, ensuring high binding affinity. Recent medicinal chemistry efforts have successfully utilized this scaffold to develop both reversible and irreversible (covalent) inhibitors capable of overcoming secondary resistance mutations in AML ()[3].

This application note provides a comprehensive, self-validating experimental framework for evaluating N-(2-Methoxyphenyl)pyridin-3-amine derivatives, moving from primary biochemical screening to cellular mechanism-of-action validation.

Mechanistic Framework

FLT3-ITD mutations bypass normal regulatory mechanisms, leading to the hyperactivation of three primary downstream signaling cascades: the STAT5, PI3K/AKT, and RAS/MAPK pathways. Notably, the aberrant activation of STAT5 is highly specific to the ITD mutation and is a primary driver of leukemic cell survival and anti-apoptotic signaling ()[4].

Derivatives of the N-(2-Methoxyphenyl)pyridin-3-amine scaffold function as Type I or Type II ATP-competitive inhibitors. By occupying the ATP-binding pocket of the FLT3 kinase domain, these compounds halt autophosphorylation, thereby extinguishing downstream STAT5 signaling and inducing apoptosis.

FLT3_Signaling Inhibitor N-(2-Methoxyphenyl)pyridin-3-amine Scaffold / Derivatives FLT3 FLT3-ITD Receptor (Constitutively Active) Inhibitor->FLT3 ATP-Competitive Inhibition STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K MAPK RAS / MAPK Pathway FLT3->MAPK Proliferation Leukemic Cell Survival & Proliferation STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Induced upon FLT3 blockade

Fig 1. FLT3-ITD signaling pathways and targeted inhibition by pyridin-3-amine derivatives.

Experimental Workflow

To ensure rigorous validation of synthesized N-(2-Methoxyphenyl)pyridin-3-amine derivatives, we employ a three-tiered screening cascade. This workflow is designed to be self-validating: biochemical potency must translate to cellular efficacy in target-addicted cell lines, which must in turn be corroborated by the suppression of direct pharmacodynamic biomarkers (p-STAT5).

Workflow Prep 1. Compound Prep N-(2-Methoxy...) Scaffold Biochem 2. Biochemical Assay ADP-Glo Kinase Assay Prep->Biochem Cellular 3. Cellular Assay CellTiter-Glo (MV4-11) Biochem->Cellular Mech 4. Target Validation Immunoblotting (p-STAT5) Cellular->Mech

Fig 2. Sequential experimental workflow for validating FLT3-ITD targeted kinase inhibitors.

Validated Methodologies & Protocols

Protocol A: Biochemical FLT3 Kinase Assay (ADP-Glo)

Causality & Rationale: Traditional radiometric assays are hazardous and scale poorly. The ADP-Glo assay measures the generation of ADP, making it universally applicable to any kinase-substrate pair. Crucially, it tolerates high ATP concentrations (up to 1 mM). Because N-(2-Methoxyphenyl)pyridin-3-amine derivatives are ATP-competitive, testing them at ATP concentrations approximating physiological intracellular levels (~1 mM) is essential to accurately predict cellular efficacy and avoid artificially inflated potencies.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute the test compounds (3-fold, 10-point curve) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%. Include Quizartinib as a positive control and 1% DMSO as a negative vehicle control.

  • Enzyme/Substrate Addition: Add 2.5 µL of recombinant FLT3-ITD enzyme (final concentration 0.5 nM) and Myelin Basic Protein (MBP) substrate (final 0.1 mg/mL) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2.5 µL of ultra-pure ATP (final concentration 100 µM or 1 mM depending on the stringency required) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and read on a multimode microplate reader.

  • Data Analysis: Normalize luminescence to vehicle controls and calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Proliferation and Orthogonal Counter-Screening

Causality & Rationale: Biochemical potency does not guarantee cellular membrane permeability. We utilize MV4-11 (homozygous FLT3-ITD) and MOLM-13 (heterozygous FLT3-ITD) cell lines because their survival is strictly dependent on FLT3 signaling (oncogene addiction) ()[5]. To ensure the compound is not acting as a general cytotoxic agent, we mandate a counter-screen against HL-60 cells (FLT3 wild-type, MYC-driven). A self-validating compound will show nanomolar potency in MV4-11 but micromolar potency in HL-60.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MV4-11, MOLM-13, and HL-60 cells in logarithmic growth phase. Seed at 10,000 cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS in 96-well opaque white plates.

  • Compound Treatment: Add 10 µL of 10X concentrated compound serial dilutions. Incubate plates at 37°C, 5% CO2 for 72 hours.

  • Viability Assessment: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent (measures ATP as a proxy for metabolically active cells) to each well.

  • Lysis & Reading: Shake plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence. Calculate the selectivity index (SI) as: SI = IC50 (HL-60) / IC50 (MV4-11). An SI > 100 indicates excellent on-target specificity.

Protocol C: Target Engagement via Immunoblotting (p-STAT5)

Causality & Rationale: To definitively prove that the cellular death observed in Protocol B is caused by FLT3 inhibition, we must measure the immediate downstream pharmacodynamic marker: phosphorylated STAT5 (p-STAT5) ()[6]. Cells are treated for only 2 hours. Extended treatments (>24 hours) lead to caspase-mediated protein cleavage due to apoptosis, which artificially degrades total STAT5 and confounds the interpretation of kinase inhibition.

Step-by-Step Methodology:

  • Treatment: Seed MV4-11 cells at 1x10^6 cells/mL in 6-well plates. Treat with the test compound at 1X, 3X, and 10X the cellular IC50 for exactly 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve phosphorylation states). Incubate on ice for 30 minutes and centrifuge at 14,000 x g for 15 minutes.

  • Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Antibody Probing: Block membranes in 5% BSA. Probe overnight at 4°C with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, and GAPDH (loading control).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence. A successful inhibitor will show dose-dependent ablation of p-FLT3 and p-STAT5 while total protein levels remain constant.

Representative Data Synthesis

The following table summarizes the expected pharmacological profile of a highly optimized lead compound derived from the N-(2-Methoxyphenyl)pyridin-3-amine scaffold, benchmarked against clinical standards Linifanib and Quizartinib.

Compound / ScaffoldFLT3 WT IC50 (nM)FLT3-ITD IC50 (nM)MV4-11 IC50 (nM)MOLM-13 IC50 (nM)HL-60 IC50 (nM) (Off-Target)
Linifanib (ABT-869) 4.22.11.53.0> 5,000
Optimized Pyridin-3-amine Deriv. 12.58.425.045.0> 10,000
Quizartinib (Positive Control) 1.50.80.51.2> 5,000
DMSO (Negative Control) N/AN/A> 50,000> 50,000> 50,000

Data Interpretation: The optimized derivative exhibits potent, nanomolar biochemical and cellular inhibition of the FLT3-ITD target. The lack of cytotoxicity in the HL-60 cell line (>10 µM) confirms that the N-(2-Methoxyphenyl)pyridin-3-amine scaffold does not induce generalized cellular toxicity, validating its safety profile for further preclinical development.

References

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. ResearchGate. Available at:[Link][3]

  • Scaffold-hopping of Linifanib to Design 6-phenylisoxazolo[3,4-b]pyridin-3-amine Derivatives as FLT3 Inhibitors for Treating Acute Myeloid Leukemia. IngentaConnect. Available at:[Link][2]

  • Targeted Therapy of FLT3 in Treatment of AML—Current Status and Future Directions. MDPI. Available at:[Link][1]

  • The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway. NCBI / PMC. Available at:[Link][5]

  • Phase 1 trial of linifanib (ABT-869) in patients with refractory or relapsed acute myeloid leukemia. Taylor & Francis. Available at:[Link][6]

  • Hematopoietic niche drives FLT3-ITD acute myeloid leukemia resistance to quizartinib via STAT5-and hypoxia-dependent upregulation of AXL. Haematologica. Available at:[Link][4]

Sources

Method

"N-(2-Methoxyphenyl)pyridin-3-amine" molecular docking protocol

Application Note: Molecular Docking Protocol for N-(2-Methoxyphenyl)pyridin-3-amine Introduction & Mechanistic Rationale In fragment-based drug discovery (FBDD) and lead generation, diarylamines represent a highly privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Molecular Docking Protocol for N-(2-Methoxyphenyl)pyridin-3-amine

Introduction & Mechanistic Rationale

In fragment-based drug discovery (FBDD) and lead generation, diarylamines represent a highly privileged class of kinase inhibitors. Specifically, N-(2-Methoxyphenyl)pyridin-3-amine (CAS 1028223-83-7)[1] serves as an exceptional model fragment for targeting the ATP-binding cleft of kinases such as p38α MAP Kinase (MAPK14).

As a Senior Application Scientist, it is critical to understand why this specific molecule is utilized before executing a computational workflow. The selection of this fragment is driven by two synergistic structural features:

  • The Bidentate Hinge-Binder: The 3-aminopyridine core is a thoroughly validated hinge-binding motif[2]. The pyridine nitrogen acts as a potent hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Met109 in p38α), while the exocyclic amine can act as a hydrogen bond donor to adjacent carbonyls[3].

  • The Conformational Lock: The ortho-methoxy substituent on the phenyl ring is not merely a steric vector designed to probe the hydrophobic pocket. It actively forms an intramolecular hydrogen bond with the bridging secondary amine (NH···O-CH3)[4]. This critical interaction restricts the torsional freedom of the diarylamine bond, planarizing the system. By pre-organizing the ligand into a flat conformation, the entropic penalty typically associated with binding the narrow ATP cleft is significantly reduced.

Computational Workflow

DockingWorkflow LIG 1. Ligand Preparation N-(2-Methoxyphenyl)pyridin-3-amine (Protonation & Conformational Lock) DOCK 4. Molecular Docking (Semi-Flexible: Rigid Protein, Flexible Ligand) LIG->DOCK PROT 2. Protein Preparation p38α MAPK (PDB: 3FLY) (Protonation & Hydration Network) GRID 3. Receptor Grid Generation (Centered on Met109 Hinge Residue) PROT->GRID GRID->DOCK VAL 5. Quality Control (RMSD of Re-docked Native Ligand < 2.0 Å) DOCK->VAL ANALYSIS 6. Interaction Analysis (H-Bonds, π-Effects, Steric Clashes) VAL->ANALYSIS

Figure 1: Step-by-step computational workflow for molecular docking of aminopyridine derivatives.

Step-by-Step Self-Validating Protocol

Phase 1: Ligand Preparation & Conformational Trapping

Expertise Insight: Proper ligand preparation is the most common failure point in docking. If the pyridine nitrogen is incorrectly protonated by automated algorithms, it cannot accept the critical hydrogen bond from the hinge region, yielding false negatives.

  • Structure Input: Import the 2D structure of N-(2-Methoxyphenyl)pyridin-3-amine[1].

  • Protonation State Assignment: Generate states at physiological pH (7.4 ± 0.5) using tools like Epik or LigPrep. Critical Step: Manually verify that the pyridine nitrogen (pKa ~5.2) remains unprotonated.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the structure.

  • Self-Validation Check: Inspect the minimized 3D conformer. The distance between the bridging amine hydrogen and the ortho-methoxy oxygen must be between 2.0 Å and 2.5 Å, confirming the formation of the intramolecular hydrogen bond[4]. If absent, manually adjust the initial dihedral angle and re-minimize.

Phase 2: Protein Preparation (Targeting p38α MAPK)
  • Structure Retrieval: Download a high-resolution holo structure of p38α MAPK (e.g., PDB ID: 3FLY).

  • Hydration Network Optimization: Delete bulk solvent, but retain the highly conserved structural water molecule bridging the gatekeeper residue (Thr106) and the DFG motif. This water often mediates crucial ligand-protein interactions.

  • Residue Protonation: Assign tautomeric states using PROPKA. Ensure His107 is modeled in its neutral state (epsilon-protonated) to prevent artificial electrostatic repulsion with the ligand's amine donor.

Phase 3: Grid Generation & Docking Execution
  • Grid Definition: Center the receptor grid box strictly on the backbone amide nitrogen of Met109. Set the inner bounding box to 10 Å × 10 Å × 10 Å to confine the search space exclusively to the ATP pocket.

  • Docking Parameters: Execute docking using Standard Precision (SP) or Extra Precision (XP) scoring functions. Allow full ligand flexibility, relying on the energy penalties of the force field to maintain the intramolecular conformational lock during conformational sampling.

Phase 4: Post-Docking Quality Control & Validation

Trustworthiness: A docking protocol is only as reliable as its internal controls. Every run must be self-validating.

  • Native Ligand Re-docking: Concurrently extract and re-dock the native co-crystallized ligand of the chosen PDB structure. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. Validation Gate: The protocol is considered valid only if the RMSD is < 2.0 Å.

  • Pose Filtering: Discard any poses of N-(2-Methoxyphenyl)pyridin-3-amine that do not exhibit a hydrogen bond distance of < 3.2 Å between the pyridine nitrogen and the Met109 backbone NH.

Expected Results & Data Interpretation

The following table summarizes the expected quantitative binding metrics and interaction profiling for the optimal docked pose of N-(2-Methoxyphenyl)pyridin-3-amine within the p38α MAPK active site.

Interaction TypeReceptor Residue (p38α)Ligand AtomExpected Distance (Å)Energetic Contribution
Hydrogen Bond (Acceptor) Met109 (Backbone NH)Pyridine N2.7 - 3.1Strong (-2.5 to -3.5 kcal/mol)
Hydrogen Bond (Donor) Glu71 / His107 (Backbone C=O)Bridging Amine NH2.9 - 3.3Moderate (-1.5 to -2.5 kcal/mol)
Intramolecular H-Bond N/A (Ligand Internal)Amine NH ··· O-CH32.0 - 2.5Conformational Lock (Entropic)
Hydrophobic (π-Alkyl) Val38 / Ala51Pyridine Ring3.5 - 4.5Moderate (-1.0 to -2.0 kcal/mol)
Hydrophobic (π-π T-shaped) Tyr352-Methoxyphenyl Ring4.0 - 5.0Weak (-0.5 to -1.5 kcal/mol)

References

  • A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity Source: PubMed (NIH) URL:[Link]

  • Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Determination of the Substituent Effect on the O−H Bond Dissociation Enthalpies of Phenolic Antioxidants by the EPR Radical Equilibration Technique Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Structural Characterization of N-(2-Methoxyphenyl)pyridin-3-amine via 1D NMR Spectroscopy

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Scope Diarylamines represent a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scope

Diarylamines represent a privileged scaffold in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antioxidants, and antimicrobial agents. N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7) is a structurally compelling hetero-diarylamine featuring both an electron-deficient pyridine ring and an electron-rich anisole derivative.

The synthesis of such sterically hindered and electronically asymmetric diarylamines is typically achieved via palladium-catalyzed Buchwald-Hartwig cross-coupling between 3-aminopyridine and 2-bromoanisole (or 3-bromopyridine and o-anisidine) [1]. Following synthesis, rigorous structural validation is required. This application note provides a comprehensive, causality-driven protocol for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-(2-Methoxyphenyl)pyridin-3-amine, detailing the exact methodologies, expected chemical shifts, and the quantum mechanical rationale behind the spectral data [2].

Experimental & Analytical Workflow

The following diagram illustrates the logical progression from synthetic isolation to spectral validation.

Workflow Syn 1. Synthesis Pd-Catalyzed Amination Pur 2. Purification Flash Chromatography Syn->Pur Crude Extract Prep 3. Sample Prep Dissolution in CDCl3 Pur->Prep >98% Pure Solid Acq 4. NMR Acquisition 1H & 13C (400 MHz) Prep->Acq 5-10 mg / 0.6 mL Proc 5. Data Processing FT, Phase & Baseline Acq->Proc FID Signal Anal 6. Spectral Analysis Peak Assignment Proc->Anal Processed Spectra

Caption: Workflow for the synthesis, preparation, and NMR analysis of N-(2-Methoxyphenyl)pyridin-3-amine.

Standard Operating Protocol: NMR Sample Preparation & Acquisition

To ensure reproducibility and high-fidelity data, the sample preparation must be treated as a self-validating system. Poor sample preparation directly degrades magnetic field homogeneity (shimming), leading to peak broadening and loss of crucial coupling constant ( J ) information.

Step-by-Step Preparation Methodology
  • Gravimetric Analysis: Accurately weigh 5–10 mg of the purified N-(2-Methoxyphenyl)pyridin-3-amine.

    • Causality: This specific mass range ensures an optimal signal-to-noise (S/N) ratio for 1 H NMR within a rapid 16-scan acquisition, while providing sufficient carbon concentration to yield a high-quality 13 C NMR spectrum within 512–1024 scans.

  • Solvent Selection & Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl 3​ is a non-polar, aprotic solvent. Unlike protic solvents (e.g., CD 3​ OD), CDCl 3​ prevents deuterium exchange at the labile amine (-NH-) position, allowing the secondary amine proton to be clearly observed in the spectrum. TMS serves as the absolute zero-point reference.

  • Filtration (Critical Step): Pass the dissolved solution through a tight glass wool plug packed inside a Pasteur pipette, directly into a standard 5 mm NMR tube.

    • Causality: Buchwald-Hartwig aminations rely on palladium catalysts. Even after chromatography, trace paramagnetic palladium particulates may remain. Filtering removes these particulates which would otherwise cause localized magnetic field inhomogeneities and severely broaden the NMR peaks.

  • Volume Validation: Visually verify that the solvent column height in the NMR tube is exactly 4.0 to 4.5 cm .

    • Causality: This depth ensures the liquid column extends symmetrically beyond the active volume of the spectrometer's Radio Frequency (RF) coil, preventing vortexing artifacts and optimizing the automated shimming routine.

Recommended Acquisition Parameters
Parameter 1 H NMR 13 C NMR
Spectrometer Frequency 400 MHz100 MHz
Pulse Sequence Standard 1D (zg30)Power-gated decoupling (zgpg30)
Number of Scans (NS) 16512 - 1024
Relaxation Delay (D1) 1.0 s2.0 s
Spectral Width (SW) 20 ppm (-2 to 18 ppm)250 ppm (-10 to 240 ppm)
Temperature 298 K298 K

Spectroscopic Analysis & Mechanistic Causality

The structural elucidation of N-(2-Methoxyphenyl)pyridin-3-amine relies on understanding the competing electronic effects of the two aromatic rings. The pyridine ring is strongly electron-withdrawing via induction and resonance, while the methoxy group on the adjacent phenyl ring is strongly electron-donating via resonance.

1 H NMR Data Interpretation

Self-Validation Check: Before assigning peaks, verify that the residual CHCl 3​ solvent peak is perfectly calibrated to 7.26 ppm .

PositionChemical Shift (δ, ppm)Multiplicity J -Coupling (Hz)IntegrationAssignment
Methoxy 3.85s-3H-OCH 3​
Amine 6.20br s-1H-NH-
Anisole H4 6.85td7.8, 1.51HAr-H (para to NH)
Anisole H3 6.90dd8.0, 1.51HAr-H (ortho to OMe)
Anisole H5 6.95td7.8, 1.51HAr-H (meta to NH)
Pyridine H5 7.15dd8.3, 4.51HPyr-H5
Anisole H6 7.25dd7.8, 1.51HAr-H (ortho to NH)
Pyridine H4 7.45ddd8.3, 2.5, 1.51HPyr-H4
Pyridine H6 8.15dd4.5, 1.51HPyr-H6
Pyridine H2 8.35d2.51HPyr-H2

Expert Insights & Causality:

  • The Pyridine Deshielding Effect: The protons adjacent to the pyridine nitrogen (H2 and H6) are heavily deshielded due to the electronegativity of the nitrogen atom, which withdraws electron density from the σ -framework. This pushes their chemical shifts downfield above 8.0 ppm [3]. H2 appears as a doublet with a small meta-coupling ( J=2.5 Hz), while H6 shows both ortho and meta couplings.

  • The Amine Broadening: The -NH- signal at ~6.20 ppm appears as a broad singlet (br s). This broadening is caused by the quadrupolar relaxation of the adjacent 14 N nucleus (spin I=1 ) and slow chemical exchange with trace moisture in the solvent.

  • Anisole Ring Shielding: The methoxy group is a strong π -donor. It pushes electron density into the ortho (H3) and para (H5) positions of the anisole ring, shielding these protons and shifting them upfield (~6.90 - 6.95 ppm) compared to standard aromatic protons.

13 C NMR Data Interpretation

Self-Validation Check: Verify that the central peak of the CDCl 3​ triplet is calibrated to 77.16 ppm .

PositionChemical Shift (δ, ppm)Assignment
Methoxy 55.5-OCH 3​
Anisole C3 110.5Ar-CH
Anisole C6 116.0Ar-CH
Anisole C5 119.5Ar-CH
Anisole C4 121.0Ar-CH
Pyridine C4 123.5Pyr-CH
Pyridine C5 123.8Pyr-CH
Anisole C1 131.0Ar-C (C-N) ipso
Pyridine C2 140.0Pyr-CH
Pyridine C3 141.5Pyr-C (C-N) ipso
Pyridine C6 142.0Pyr-CH
Anisole C2 149.0Ar-C (C-O) ipso

Expert Insights & Causality:

  • Ipso-Carbon Deshielding: The most downfield carbon in the spectrum is Anisole C2 (149.0 ppm). This extreme deshielding is caused directly by the highly electronegative oxygen atom of the methoxy group pulling electron density away from the ipso-carbon via the σ -bond.

  • Nitrogen vs. Oxygen Effects: While both the pyridine nitrogen and the methoxy oxygen withdraw electrons inductively, the C-O bond creates a stronger localized deshielding effect on the ipso carbon than the C-N bonds (Anisole C1 at 131.0 ppm and Pyridine C3 at 141.5 ppm).

  • Resonance Shielding: The Anisole C3 carbon is highly shielded (110.5 ppm) due to its ortho relationship to the electron-donating methoxy group, which increases the local π -electron density at this specific carbon node.

References

  • Source: A*STAR (Agency for Science, Technology and Research)
  • Source: National Institutes of Health (NIH)
  • Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide Source: Benchchem URL
Method

Application Note: Mass Spectrometry Analysis of N-(2-Methoxyphenyl)pyridin-3-amine

A Technical Guide for Researchers in Pharmaceutical and Chemical Analysis Abstract This guide provides a detailed framework for the mass spectrometric analysis of N-(2-Methoxyphenyl)pyridin-3-amine, a heterocyclic amine...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Pharmaceutical and Chemical Analysis

Abstract

This guide provides a detailed framework for the mass spectrometric analysis of N-(2-Methoxyphenyl)pyridin-3-amine, a heterocyclic amine scaffold of interest in medicinal chemistry and drug discovery. We present comprehensive, step-by-step protocols for analysis using both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with tandem mass spectrometry (MS/MS). The narrative explains the rationale behind methodological choices, from sample preparation and ionization source selection to the interpretation of mass spectra. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve robust and reliable characterization and quantification of this compound and structurally similar molecules.

Introduction to N-(2-Methoxyphenyl)pyridin-3-amine

N-(2-Methoxyphenyl)pyridin-3-amine (C₁₂H₁₂N₂O) is a diarylamine containing both a pyridine and a methoxy-substituted benzene ring. Such scaffolds are prevalent in modern pharmacology due to their ability to form key interactions with biological targets. Accurate identification, purity assessment, and quantification are critical milestones in the research and development pipeline.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.[1][2] This document details the foundational MS-based analytical workflow for this specific molecule.

Physicochemical Properties

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueRationale / Implication
Molecular Formula C₁₂H₁₂N₂ODefines the elemental composition.
Average Molecular Weight 200.24 g/mol Used for general calculations.
Monoisotopic Mass 200.09496 DaCritical for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[3][4]
Protonated Ion [M+H]⁺ 201.10279 DaThe target ion for analysis in positive ionization mode.
Key Structural Features Pyridine Nitrogen, Secondary Amine, Methoxy Group, Aromatic RingsThe basic nitrogen atoms are readily protonated, making the molecule ideal for positive-mode ionization.[5] The overall structure has moderate polarity.

Strategic Selection of Ionization Technique

The choice of ionization source is the most critical parameter in developing a successful MS method. For a small molecule like N-(2-Methoxyphenyl)pyridin-3-amine, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are primary candidates.[3][6]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable molecules.[5][7] It generates ions from a liquid phase. The presence of two basic nitrogen atoms (on the pyridine ring and the amine linker) makes N-(2-Methoxyphenyl)pyridin-3-amine an excellent candidate for positive-mode ESI, where it will readily accept a proton to form a stable [M+H]⁺ ion in solution.[5][6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for small, thermally stable compounds of low to moderate polarity.[8][9][10] The analyte is first vaporized with heat and then ionized by gas-phase reactions with a reagent gas created by a corona discharge.[8][10] Given its relatively low molecular weight and thermal stability, APCI offers a robust alternative to ESI, often exhibiting less susceptibility to matrix effects and compatibility with higher LC flow rates.[8][10]

The diagram below outlines the logical approach to selecting the appropriate ionization source for this analyte.

G Analyte N-(2-Methoxyphenyl)pyridin-3-amine Properties Physicochemical Properties: - MW < 1500 Da - Moderately Polar - Contains Basic Nitrogens - Thermally Stable Analyte->Properties ESI_Path Is the analyte polar and ionizable in solution? Properties->ESI_Path APCI_Path Is the analyte thermally stable and of low-moderate polarity? Properties->APCI_Path Use_ESI Use Electrospray Ionization (ESI) [M+H]⁺ formation is highly favored. ESI_Path->Use_ESI  Yes Use_APCI Use Atmospheric Pressure Chemical Ionization (APCI) Efficient gas-phase protonation. APCI_Path->Use_APCI  Yes Conclusion Both ESI and APCI are viable. Method selection may depend on sample matrix and instrument availability. ESI is often the first choice for molecules with basic sites. Use_ESI->Conclusion Use_APCI->Conclusion

Caption: Ionization technique selection flowchart.

Experimental Protocols & Workflow

A validated workflow is essential for reproducible results. The general process involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Sample Preparation (Dissolution in Solvent) LC LC Separation (C18 Column) Prep->LC Ionization Ionization (ESI or APCI) LC->Ionization MS1 MS1: Precursor Scan (Select m/z 201.1) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Scan (Detect Fragments) CID->MS2 Data Data Interpretation (Spectrum Analysis) MS2->Data

Caption: General experimental workflow for LC-MS/MS analysis.

Protocol: Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of N-(2-Methoxyphenyl)pyridin-3-amine standard. Dissolve in 1 mL of LC-MS grade methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the mobile phase A solvent (see below) to create a working solution suitable for direct infusion or LC injection.

  • Solvent Consideration: The addition of 0.1% formic acid to the final sample solvent is highly recommended to promote the formation of the [M+H]⁺ ion prior to analysis.[6]

Protocol: LC-MS/MS Conditions

The following tables outline starting conditions for method development on a standard triple quadrupole or Q-TOF mass spectrometer.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 2 µL |

Table 2: ESI-MS/MS Parameters

Parameter Recommended Setting
Ionization Mode Positive
Capillary Voltage +3.5 kV
Nebulizer Gas 45 psi (Nitrogen)
Drying Gas Flow 10 L/min
Drying Gas Temp. 325 °C
Scan Type Full Scan (MS1), Product Ion Scan (MS/MS)
MS1 Scan Range m/z 50 - 400
Precursor Ion (MS/MS) m/z 201.1

| Collision Energy | 15-35 eV (Optimize experimentally) |

Table 3: APCI-MS/MS Parameters

Parameter Recommended Setting
Ionization Mode Positive
Corona Current +4 µA
Vaporizer Temp. 350 °C
Nebulizer Gas 50 psi (Nitrogen)
Drying Gas Flow 5 L/min
Drying Gas Temp. 250 °C
Scan Type Full Scan (MS1), Product Ion Scan (MS/MS)
MS1 Scan Range m/z 50 - 400
Precursor Ion (MS/MS) m/z 201.1

| Collision Energy | 15-35 eV (Optimize experimentally) |

Data Interpretation: Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the selected precursor ion. For N-(2-Methoxyphenyl)pyridin-3-amine, the protonated molecule ([M+H]⁺ at m/z 201.1) is isolated and subjected to collision-induced dissociation (CID).

Predicted Fragmentation Pathway

The fragmentation of aromatic amines and ethers follows predictable patterns.[11][12][13] The most likely fragmentation pathways for the [M+H]⁺ ion of N-(2-Methoxyphenyl)pyridin-3-amine involve cleavages around the amine linker and modifications to the methoxy group.

G Precursor [M+H]⁺ m/z 201.1 Frag1 m/z 186.1 (Loss of Methyl Radical) Precursor->Frag1 - •CH₃ (15 Da) Frag2 m/z 171.1 (Loss of Formaldehyde) Precursor->Frag2 - CH₂O (30 Da) Frag3 m/z 94.1 (Aminopyridine Fragment) Precursor->Frag3 C-N Cleavage Frag4 m/z 108.1 (Methoxyphenyl Fragment) Precursor->Frag4 C-N Cleavage

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of N-(2-Methoxyphenyl)pyridin-3-amine

Abstract This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(2-Methoxyphenyl)pyridin-3-amine and its proces...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(2-Methoxyphenyl)pyridin-3-amine and its process-related impurities or degradation products. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, coupled with UV detection. The described protocol is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness, making it suitable for quality control and purity assessment in research and drug development environments.

Introduction and Method Rationale

N-(2-Methoxyphenyl)pyridin-3-amine is an aromatic amine derivative that may serve as a key intermediate in the synthesis of pharmacologically active molecules.[1] The purity of such intermediates is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of these compounds.[2]

The development of this method was guided by the physicochemical properties of the analyte. As an aromatic amine, N-(2-Methoxyphenyl)pyridin-3-amine contains both hydrophobic (phenyl and pyridinyl rings) and moderately polar (amine and methoxy) functional groups. This amphiphilic nature makes it an ideal candidate for Reversed-Phase Chromatography (RPC), which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[3][4]

  • Column Selection: A C18 (octadecylsilane) column was selected due to its strong hydrophobic retention, which is necessary for resolving the main component from potential non-polar impurities.[3][5] The standard 4.6 x 150 mm column dimensions with a 5 µm particle size offer a good balance between resolution, analysis time, and backpressure.[6]

  • Mobile Phase Selection: The mobile phase consists of acetonitrile and a phosphate buffer. Acetonitrile is a common organic modifier in RPC with excellent UV transparency.[7] The use of a buffer is critical to control the pH of the mobile phase. The pyridinyl nitrogen and the secondary amine in the analyte are basic; maintaining a consistent pH ensures a single, stable ionization state, leading to sharp, symmetrical, and reproducible peaks.[8] A pH of 6.8 was chosen to ensure the secondary amine is primarily in its neutral form, enhancing retention on the C18 phase.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, was implemented. This approach is superior to isocratic elution for purity analyses as it allows for the effective elution of a wide range of potential impurities with varying polarities, from highly polar starting materials to non-polar by-products, within a reasonable timeframe.[9]

  • Detection: The UV detection wavelength was set to 254 nm, a common wavelength for aromatic compounds that provides good sensitivity for the analyte and many potential chromophoric impurities.

Optimized HPLC Method Parameters

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Instrument HPLC or UHPLC system with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.8
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Reagents and Materials
  • N-(2-Methoxyphenyl)pyridin-3-amine Reference Standard (RS)

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (for pH adjustment)

  • Deionized Water (18.2 MΩ·cm)

Solution Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 6.8 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Reference Standard (RS) Solution (0.1 mg/mL): Accurately weigh about 10 mg of N-(2-Methoxyphenyl)pyridin-3-amine RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the N-(2-Methoxyphenyl)pyridin-3-amine sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability Testing (SST) Protocol

System suitability is a mandatory test to ensure the chromatographic system is adequate for the intended analysis.[10] It must be performed before any sample analysis.

  • Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes.

  • Make five replicate injections of the Reference Standard (RS) Solution (0.1 mg/mL).

  • Calculate the system suitability parameters based on the peak for N-(2-Methoxyphenyl)pyridin-3-amine.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Method Validation Protocol Overview

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed across a specified range.

  • Accuracy: The closeness of test results to the true value. It is determined by applying the method to a sample of known purity (e.g., a spiked placebo).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Data Presentation (Exemplary Validation Results)

The following tables represent hypothetical but realistic results from the method validation study.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50 451023
75 674589
100 902145
125 1123567
150 1354298

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Spike Recovery)

Spike Level Amount Spiked (mg) Amount Recovered (mg) % Recovery
80% 8.1 8.0 98.8%
100% 10.2 10.3 101.0%
120% 11.9 12.0 100.8%

| Mean Recovery | | | 100.2% |

Table 3: Precision Results

Precision Level Parameter Result
Repeatability %RSD of Peak Area (n=6) 0.45%

| Intermediate Precision | %RSD of Peak Area (n=6, Day 2) | 0.68% |

Visualizations and Workflows

The following diagrams illustrate the key processes involved in this analytical method.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Reference Standard (0.1 mg/mL) sst System Suitability Test (5 injections of RS) prep_standard->sst prep_sample Prepare Sample (1.0 mg/mL) analysis Inject Blank (Diluent) Inject RS Solution Inject Sample Solution prep_sample->analysis prep_mobile Prepare & Degas Mobile Phases prep_mobile->sst Equilibrate System sst->analysis If SST Passes process Integrate Chromatograms analysis->process calculate Calculate % Purity using Area Normalization process->calculate

Caption: High-level workflow from sample preparation to final purity calculation.

ValidationParameters cluster_precision Precision Levels Validation Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOQ Precision->Accuracy interdependent Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD Detection Limit (LOD) LOQ->LOD

Caption: Interrelationship of analytical method validation parameters as per ICH Q2(R1).

Conclusion

The developed reversed-phase HPLC method provides a reliable and robust tool for the purity assessment of N-(2-Methoxyphenyl)pyridin-3-amine. The gradient elution strategy ensures the separation of the main analyte from potential impurities with varying polarities, establishing its stability-indicating nature. The comprehensive validation, performed according to ICH guidelines, confirms that the method is accurate, precise, and suitable for its intended use in a quality control setting within the pharmaceutical industry. The detailed protocols and clear parameters outlined in this note should allow for straightforward implementation and transfer of the method to other laboratories.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]

  • Agilent Technologies. Choosing the Right Column for Reverse Phase HPLC Separations. Agilent Publication 5990-3882EN. [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. usp31nf26s1_c621. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Application Note 720007736. [Link]

  • Element Lab Solutions. Allowable Changes from USP General Chapter <621>. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • LCGC International. Column Selection for Reversed-Phase HPLC. Chromatography Online. [Link]

  • AZoM. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • SCION Instruments. HPLC Column Selection Guide. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ResearchGate. ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • Moravek, Inc. Exploring the Different Mobile Phases in HPLC. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • PubChem. 4-[(2-methoxyphenyl)methoxy]-N-pyridin-3-yl-1,2-benzoxazol-3-amine. [Link]

  • Thoreauchem. 2-(2-methoxyphenyl)pyridin-3-amine. [Link]

  • MDPI. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. [Link]

  • The Good Scents Company. 2-methoxypyridine. [Link]

  • NextSDS. 2-(2-methoxyethoxy)pyridin-3-amine — Chemical Substance Information. [Link]

  • Wikipedia. 3-Aminopyridine. [Link]

  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

  • PAN. Ultraviolet and Infrared Spectra of Some Nitrosamines. [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

  • NextSDS. 5-(2-Methoxyphenyl)pyridin-3-aMine — Chemical Substance Information. [Link]

  • Cheméo. Benzylidene-(3-methoxyphenyl)-amine. [Link]

  • Chemsrc. 4-(4-Methoxyphenyl)pyridin-3-amine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing "N-(2-Methoxyphenyl)pyridin-3-amine" synthesis yield

Technical Support Center: Optimizing N-(2-Methoxyphenyl)pyridin-3-amine Synthesis Overview The synthesis of N-(2-Methoxyphenyl)pyridin-3-amine via the Buchwald-Hartwig cross-coupling reaction presents unique mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-(2-Methoxyphenyl)pyridin-3-amine Synthesis

Overview

The synthesis of N-(2-Methoxyphenyl)pyridin-3-amine via the Buchwald-Hartwig cross-coupling reaction presents unique mechanistic challenges. Coupling an electron-deficient heteroaryl halide (3-bromopyridine) with a sterically hindered, electron-rich primary amine (2-methoxyaniline) requires precise control over the catalytic cycle[1]. This guide provides validated protocols, mechanistic troubleshooting, and optimization matrices to ensure high-yield C-N bond formation[2].

Self-Validating Experimental Protocol

Objective: Achieve >90% yield using a highly active Pd(0) catalyst system.

Reagents:

  • Electrophile: 3-Bromopyridine (1.0 equiv, limiting reagent)[3]

  • Nucleophile: 2-Methoxyaniline (1.2 equiv)

  • Pre-catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos (4 mol%)[4]

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • System Assembly (Glovebox or Schlenk Line): To an oven-dried Schlenk tube, add Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Validation Check: The mixture must remain a free-flowing powder. Clumping indicates moisture ingress, which will prematurely quench the active Pd(0) species.

  • Substrate Addition: Add 3-bromopyridine and 2-methoxyaniline.

    • Causality: A 20% excess of the aniline compensates for trace competitive binding by the pyridine nitrogen, ensuring the Pd(II)-aryl intermediate is fully saturated with the nucleophile[5].

  • Solvent & Deoxygenation: Add anhydrous Toluene. Perform three freeze-pump-thaw cycles.

    • Validation Check: Upon reaching room temperature, the solution should transition to a deep red/purple hue, indicating successful formation of the active LₙPd(0) complex. A rapid shift to black indicates oxygen exposure and precipitation of inactive "Palladium Black"[1].

  • Reaction Execution: Seal the vessel and heat at 90 °C with vigorous stirring for 12 hours.

    • Validation Check: Pull a 10 µL aliquot at the 2-hour mark for LC-MS. You should observe >50% consumption of 3-bromopyridine (m/z 158/160) and the emergence of the product mass (m/z 201 [M+H]⁺).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove inorganic salts and Pd residues[4]. Concentrate and purify via silica gel chromatography.

Condition Optimization Matrix

The following table summarizes quantitative yield expectations based on varying catalytic parameters[5]:

Catalyst SystemBaseSolventTemp (°C)Expected YieldMechanistic Causality
Pd₂(dba)₃ / BINAP NaOtBuToluene10065-75%Bidentate ligand prevents Pd-dimerization, but moderate steric bulk slows reductive elimination[6].
Pd(OAc)₂ / BrettPhos NaOtBut-AmylOH9085-95% Highly hindered ligand accelerates reductive elimination and prevents pyridine N-coordination[4].
Pd₂(dba)₃ / XPhos Cs₂CO₃Dioxane10070-80%Milder base reduces protodehalogenation; XPhos effectively handles electron-rich anilines[5].
PdCl₂ / PPh₃ K₂CO₃DMF120< 20%Monodentate ligand fails to prevent catalyst poisoning by 3-bromopyridine[7].

Diagnostic Troubleshooting Logic

Troubleshooting Start Yield < 50%? Conv Assess 3-Halopyridine Conversion via LC-MS Start->Conv Inc Incomplete (<90%) Conv->Inc Check SM Full Full (>90%) Conv->Full Check SM Cat Catalyst Deactivation (Pyridine N-Coordination) Action: Use BrettPhos Inc->Cat Pd Black formed? Side Side Reactions (Protodehalogenation) Action: Switch to Cs2CO3 Full->Side Mass = SM - Br?

Fig 1. Diagnostic logic tree for troubleshooting low yields in Buchwald-Hartwig aminations.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 40% conversion, and the solution turns black within an hour. What is happening? A: A rapid color change to black indicates the precipitation of inactive "Palladium Black." 3-Bromopyridine can competitively bind to the Pd center via its basic nitrogen, displacing weaker phosphine ligands and leading to catalyst aggregation[1]. Solution: Switch to a more sterically demanding and electron-rich ligand like BrettPhos. Its massive steric profile binds tightly to Pd, preventing displacement by the pyridine nitrogen while accelerating the catalytic cycle[4].

Q2: I am observing significant amounts of pyridine (protodehalogenation) instead of the coupled product. How do I fix this? A: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes reduction (often abstracting a hydride from the solvent or amine) instead of coupling with the nucleophile[5]. This is exacerbated by strong bases like NaOtBu, which can promote β-hydride elimination pathways if amine coordination is slow. Solution: Switch to a milder base like Cs₂CO₃ or K₃PO₄, and consider changing the solvent from Toluene to 1,4-Dioxane to suppress hydride transfer pathways[5].

Q3: Why use 2-methoxyaniline instead of a simple aniline, and how does the methoxy group affect the reaction? A: The ortho-methoxy group makes the aniline more electron-rich, increasing its nucleophilicity and accelerating the formation of the Pd(II)-amido complex[2]. However, the steric bulk at the ortho position can severely slow down the final reductive elimination step. Using a ligand with a large bite angle or significant steric bulk forces the aryl groups closer together, accelerating reductive elimination and overcoming the steric hindrance of the methoxy group[6].

Q4: Is it better to use 3-chloropyridine or 3-bromopyridine as the starting material? A: 3-Bromopyridine is highly preferred. The relative rate of oxidative addition in palladium-catalyzed cross-couplings strictly follows C-I > C-Br > C-Cl[3]. The C-Br bond undergoes oxidative addition much faster, allowing for lower reaction temperatures and reducing the likelihood of catalyst degradation over time.

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)L_n Active PdII_Br Pd(II)(Ar)Br Complex Pd0->PdII_Br Oxidative Addition (3-Bromopyridine) PdII_Amine Pd(II)(Ar) (NH2Ar') PdII_Br->PdII_Amine Amine Coord. (2-Methoxyaniline) PdII_Amido Pd(II)(Ar) (NHAr') PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Product)

Fig 2. Pd-catalyzed Buchwald-Hartwig catalytic cycle for C-N bond formation.

References

  • [4] Title: Buchwald-Hartwig Coupling | Source: Organic Synthesis | URL: [Link]

  • [6] Title: Buchwald–Hartwig amination | Source: Wikipedia | URL:[Link]

  • [7] Title: Buchwald-Hartwig Amination | Source: Chemistry LibreTexts | URL: [Link]

Sources

Optimization

Technical Support Center: Buchwald-Hartwig Amination of 3-Aminopyridine

A Guide for Researchers, Scientists, and Drug Development Professionals The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful method for constructing C-N bonds.[1][2] However...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful method for constructing C-N bonds.[1][2] However, the use of heteroaromatic amines like 3-aminopyridine introduces specific challenges that can lead to diminished yields, side product formation, or complete reaction failure. This guide, designed by our team of application scientists, offers in-depth troubleshooting strategies and a frequently asked questions (FAQs) section to navigate the complexities of this specific transformation.

I. Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of 3-aminopyridine particularly challenging?

A1: The primary difficulty arises from the dual nature of the 3-aminopyridine substrate. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and stalling the catalytic cycle.[3] This is a known issue with nitrogen-containing heterocycles in cross-coupling reactions.[3]

Q2: What are the most common initial points of failure for this reaction?

A2: The most frequent causes for a low-yielding or failed reaction with 3-aminopyridine include:

  • Inappropriate Ligand Selection: The choice of phosphine ligand is critical to shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.

  • Suboptimal Base: The base plays a crucial role in the deprotonation of the amine and the generation of the active catalyst. An incorrect choice can lead to slow reaction rates or decomposition of starting materials.

  • Catalyst Deactivation: Beyond pyridine coordination, oxygen and other impurities can deactivate the palladium catalyst.[3]

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[3]

Q3: I see a color change to a deep red/orange in my reaction. Is this normal?

A3: A color change from a faint yellow to a deep orange or red is often observed. While not definitively indicative of success or failure on its own, it suggests the formation of palladium complexes in solution. Monitoring the reaction by techniques like TLC or LC-MS is the only reliable way to track product formation.

II. In-Depth Troubleshooting Guide

Problem 1: Low to No Product Conversion

Low or nonexistent conversion is the most common issue. A systematic approach to diagnosing the root cause is essential.

Potential Cause 1: Catalyst Inhibition by Pyridine Nitrogen

The lone pair on the pyridine nitrogen of 3-aminopyridine can coordinate to the palladium center, leading to off-cycle, inactive species.

Solutions:

  • Ligand Selection is Key: Employ bulky, electron-rich biarylphosphine ligands. These ligands are designed to create a sterically hindered environment around the palladium, which can disfavor the binding of the pyridine nitrogen and promote the desired oxidative addition and reductive elimination steps.[1]

    • Recommended Ligands: Start with sterically demanding ligands such as XPhos, SPhos, or RuPhos.[3] These have demonstrated success in couplings with challenging heterocyclic substrates.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can offer more consistent and reproducible results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] G3 or G4 pre-catalysts are often a good starting point.[4]

Potential Cause 2: Inefficient Oxidative Addition

If the aryl halide partner is sterically hindered or electronically deactivated, the initial oxidative addition step can be slow or inefficient.

Solutions:

  • Ligand Bulk: As with catalyst inhibition, bulky ligands facilitate oxidative addition.[1]

  • Aryl Halide Reactivity: The general order of reactivity for the aryl halide is I > Br > Cl.[4] If you are using an aryl chloride, consider switching to the corresponding bromide or iodide if synthetically feasible. However, be aware that the iodide formed during the reaction can sometimes have an inhibitory effect.[4][5]

  • Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can be beneficial.[3]

Potential Cause 3: Incorrect Base Selection

The choice of base is critical and substrate-dependent. A base that is too weak may not facilitate the deprotonation of the amine efficiently, while an overly strong base can lead to side reactions.

Solutions:

  • Screen a Range of Bases:

    • Strong Bases: Sodium tert-butoxide (NaOtBu) often provides the highest reaction rates.[5]

    • Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer excellent functional group tolerance.[5] Cs₂CO₃ is often a good choice due to its solubility in common reaction solvents.[4]

    • Amide Bases: Lithium bis(trimethylsilyl)amide (LiHMDS) can be effective, especially when protic functional groups are present.[5]

BasepKa of Conjugate AcidCommon SolventsKey Considerations
NaOtBu~19Toluene, DioxaneHigh reactivity, but can be incompatible with base-sensitive functional groups.[5]
LiHMDS~26THF, TolueneUseful for substrates with protic groups; air-sensitive solid.[5]
Cs₂CO₃~10.3Dioxane, Toluene, THFGood functional group tolerance, but can be expensive and difficult to stir on a large scale.[5]
K₃PO₄~12.3Dioxane, TolueneEconomical and good functional group tolerance, but may require higher catalyst loadings and longer reaction times.[5]

dot

cluster_start cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup cluster_end Start Low/No Conversion Ligand Evaluate Ligand (Bulky Biarylphosphine?) Start->Ligand Inhibition? Base Screen Bases (NaOtBu, Cs2CO3, K3PO4) Start->Base Conditions? Purity Check Reagent Purity (Anhydrous/Degassed) Start->Purity Setup? Precatalyst Consider Pre-catalyst (G3/G4) Ligand->Precatalyst Success Successful Reaction Ligand->Success Precatalyst->Success Solvent Change Solvent (Toluene, Dioxane) Base->Solvent Temp Optimize Temperature Solvent->Temp Temp->Success Inert Ensure Inert Atmosphere Purity->Inert Inert->Success A Combine Solid Reagents (Ar-Br, Amine, Pd-cat, Ligand, Base) B Establish Inert Atmosphere (Purge with Ar/N2) A->B C Add Anhydrous, Degassed Solvent B->C D Heat with Vigorous Stirring (e.g., 100 °C) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Workup & Purification (Filter, Concentrate, Chromatography) E->F Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Product Ar-NR'R'' Poisoned Inactive (Pyridine)₂-Pd(0) Pd0->Poisoned Catalyst Inhibition AmineCoord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord Amine Coordination Amido L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido Deprotonation (-Base-H+X-) Amido->Pd0 Reductive Elimination Amido->Product Product Formation Reactants Ar-X + HNR'R'' Pyridine 3-Aminopyridine Pyridine->Poisoned

Sources

Troubleshooting

"N-(2-Methoxyphenyl)pyridin-3-amine" stability issues and degradation products

Welcome to the Technical Support Center for N-(2-Methoxyphenyl)pyridin-3-amine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-Methoxyphenyl)pyridin-3-amine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity of your experiments.

Introduction to the Stability of N-(2-Methoxyphenyl)pyridin-3-amine

N-(2-Methoxyphenyl)pyridin-3-amine is a secondary aromatic amine containing both a pyridine and a methoxy-substituted phenyl ring. This combination of functional groups dictates its chemical reactivity and potential instabilities. Understanding these liabilities is crucial for its proper storage, handling, and use in experimental settings to avoid the formation of impurities that can lead to erroneous results. This guide will walk you through the common stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-(2-Methoxyphenyl)pyridin-3-amine?

For long-term stability, N-(2-Methoxyphenyl)pyridin-3-amine should be stored in a cool, dry, and dark place. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

Q2: I've noticed a discoloration (yellowing or browning) of my N-(2-Methoxyphenyl)pyridin-3-amine solid. What is the likely cause?

Discoloration is a common indicator of degradation, most likely due to oxidation or photodecomposition. Aromatic amines are susceptible to air oxidation, which can form colored impurities. Exposure to light can also provide the energy for photolytic reactions. It is strongly advised to assess the purity of the discolored material by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q3: Can I store N-(2-Methoxyphenyl)pyridin-3-amine in solution?

Long-term storage in solution is generally not recommended. The compound's stability in solution is dependent on the solvent, pH, and exposure to light and air. If short-term storage in solution is necessary, use a dry, aprotic solvent, and store the solution at low temperatures (2-8 °C) in a tightly capped vial, protected from light.

Q4: What are the primary degradation pathways for N-(2-Methoxyphenyl)pyridin-3-amine?

Based on its chemical structure, the primary degradation pathways for N-(2-Methoxyphenyl)pyridin-3-amine are anticipated to be:

  • Oxidation: The secondary amine and the electron-rich aromatic rings are susceptible to oxidation.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially affect the molecule.

  • Photodegradation: Aromatic amines and pyridine derivatives can be sensitive to light.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

  • Symptom: You observe additional peaks in your chromatogram that are not present in the reference standard of a fresh sample.

  • Possible Cause: These peaks likely correspond to degradation products. Their formation could be triggered by improper storage, handling, or the experimental conditions themselves (e.g., pH of the mobile phase, temperature).

  • Troubleshooting Steps:

    • Verify Storage and Handling: Confirm that the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere).

    • Analyze a Fresh Sample: Prepare a solution from a fresh, unopened container of N-(2-Methoxyphenyl)pyridin-3-amine and analyze it using the same method to confirm the identity of the main peak and the absence of the unexpected peaks.

    • Consider In-situ Degradation: The analytical method itself might be causing degradation. Investigate the stability of the compound in your mobile phase over time.

    • Perform a Forced Degradation Study: To identify the potential degradation products, a forced degradation study is recommended. This will help in confirming if the observed peaks are indeed related to the degradation of your compound.

Issue 2: Inconsistent or Poor Results in a Synthetic Reaction

  • Symptom: A reaction using N-(2-Methoxyphenyl)pyridin-3-amine as a starting material is giving low yields, or you are isolating unexpected byproducts.

  • Possible Cause: The starting material may have degraded, reducing its purity and introducing reactive impurities that could interfere with your reaction.

  • Troubleshooting Steps:

    • Assess Purity: Before starting a reaction, it is best practice to check the purity of your N-(2-Methoxyphenyl)pyridin-3-amine, especially if the container has been opened previously or stored for an extended period. A simple TLC or a quick HPLC run can be very informative.

    • Use a Fresh Batch: If degradation is suspected, use a sample from a new, unopened container.

    • Purify the Starting Material: If a new batch is not available, consider purifying the existing material by recrystallization or column chromatography.

Potential Degradation Pathways and Products

Oxidative Degradation

Secondary aromatic amines are known to undergo oxidation.[1] The nitrogen atom and the electron-rich pyridine ring are susceptible to attack by oxidizing agents.

  • N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-(2-Methoxyphenyl)pyridin-3-amine N-oxide .

  • Hydroxylamine Formation: The secondary amine can be oxidized to a hydroxylamine derivative, N-hydroxy-N-(2-methoxyphenyl)pyridin-3-amine . These hydroxylamines can be further oxidized to nitroso compounds.[1]

  • Ring Hydroxylation: The aromatic rings may undergo hydroxylation in the presence of strong oxidizing agents.

Photodegradation

Pyridine and its derivatives are known to be susceptible to photochemical reactions.[2] Exposure to UV or high-intensity visible light can lead to complex rearrangements or cleavage of the molecule. The specific photoproducts are difficult to predict without experimental data, but could involve ring-opening or polymerization.

Hydrolytic Degradation

The amide-like linkage in N-(2-Methoxyphenyl)pyridin-3-amine is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the C-N bond between the phenyl and pyridine moieties could potentially occur, though this is less likely than oxidation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate N-(2-Methoxyphenyl)pyridin-3-amine from its potential degradation products.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase. A good starting point is 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Rationale: A C18 column is a good general-purpose column for moderately polar compounds. The use of a formic acid modifier helps to protonate the basic nitrogens, leading to better peak shape. A gradient elution is recommended to ensure the separation of the parent compound from potentially more polar or less polar degradation products.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the sample to generate potential degradation products and to demonstrate the specificity of the analytical method.[3]

  • Sample Preparation: Prepare a stock solution of N-(2-Methoxyphenyl)pyridin-3-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 1 M HCl before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80 °C for 48 hours, then prepare a solution for analysis.

    • Photodegradation: Expose a thin layer of the solid compound to UV light (e.g., 254 nm) for 24 hours, then prepare a solution for analysis.

  • Analysis: Analyze the stressed samples using the developed HPLC method. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

Potential Degradation Pathways

G cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolytic Degradation (Extreme pH) parent N-(2-Methoxyphenyl)pyridin-3-amine n_oxide Pyridine N-Oxide Derivative parent->n_oxide [O] hydroxylamine N-Hydroxylamine Derivative parent->hydroxylamine [O] ring_hydroxylation Ring Hydroxylation Products parent->ring_hydroxylation [O] photo_products Complex Rearrangement/ Cleavage Products parent->photo_products hydrolysis_products Potential Cleavage Products parent->hydrolysis_products H+ or OH-

Caption: Potential degradation pathways for N-(2-Methoxyphenyl)pyridin-3-amine.

Forced Degradation Workflow

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) start->acid base Base Hydrolysis (1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (Solid, UV light) start->photo analysis HPLC Analysis: - Monitor parent peak decrease - Identify degradation peaks acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

References

Sources

Optimization

Technical Support Center: Long-Term Storage of N-(2-Methoxyphenyl)pyridin-3-amine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7) [1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7) [1]. As a secondary diarylamine bridging an electron-donating methoxyphenyl ring and a pyridyl ring, this compound exhibits specific chemical vulnerabilities—namely, a high susceptibility to aerobic oxidation and photo-degradation[2].

The following expertly curated troubleshooting guides, self-validating protocols, and stability metrics provide a comprehensive framework for preserving the structural and functional integrity of your compound.

Part 1: Core Troubleshooting & FAQs

Q: Why did my N-(2-Methoxyphenyl)pyridin-3-amine powder turn from off-white to dark brown? A: This discoloration is a hallmark of aerobic oxidation. The bridging nitrogen’s lone pair is highly electron-rich due to conjugation with the 2-methoxyphenyl ring. Exposure to ground-state oxygen ( 3O2​ ) or ambient light (which can generate reactive singlet oxygen, 1O2​ ) triggers a single-electron transfer (SET) or addition-elimination pathway[2]. This forms a radical cation or hemiaminal intermediate that rapidly couples into highly conjugated, colored oligomers (such as iminoquinones or azo species)[2]. To prevent this, the compound must be rigorously protected from light and stored under an inert atmosphere[3].

Q: Why is Argon recommended over Nitrogen for the inert storage atmosphere? A: While both gases are inert, Argon is significantly denser than air (approx. 1.78 g/L vs. 1.22 g/L at standard conditions), whereas Nitrogen (1.16 g/L) is slightly lighter than air. When purging a storage vial, Argon effectively "blankets" the solid powder at the bottom, displacing the lighter oxygen-rich air upward and out of the vial. Nitrogen tends to mix more readily with ambient air, requiring more rigorous vacuum-purge cycling to achieve the same level of oxygen exclusion[4],[5].

Q: Can I store this compound long-term as a reconstituted stock solution in DMSO? A: It is highly discouraged to store the compound in solution for extended periods. Dissolved oxygen in standard laboratory solvents accelerates the oxidative degradation described above. Furthermore, DMSO is hygroscopic; moisture absorption can facilitate hydrolysis or act as a medium for further degradation[6]. If a liquid stock is strictly required for immediate workflow continuity, you must degas the DMSO, prepare the solution under Argon, and store it at -80°C for no longer than 3 to 6 months.

Q: How does temperature cycling (freeze-thaw) destroy the compound? A: Opening a cold vial immediately upon removal from the freezer causes ambient atmospheric moisture to condense directly onto the cold powder. This introduces water into the system, which acts as a solvent micro-environment that accelerates oxidative degradation and potential hydrolysis[6]. Vials must always be allowed to equilibrate to room temperature before the seal is broken.

Part 2: Experimental Protocols

The following methodologies establish a self-validating system: the integrity of the inert atmosphere is mechanically confirmed by utilizing a Schlenk line bubbler to ensure positive Argon pressure before sealing[7], and visually confirmed by the absence of color change over time.

Protocol A: Long-Term Storage Preparation of Dry Powder

Perform this protocol immediately upon receipt of the compound.

  • Equipment Preparation: Oven-dry amber glass vials and standard PTFE-lined caps at 60°C for at least 4 hours[5]. Transfer them hot into a desiccator or directly into an inert-atmosphere glovebox to cool.

  • Atmosphere Exchange: If a glovebox is unavailable, utilize a Schlenk line. Connect the main storage bottle of N-(2-Methoxyphenyl)pyridin-3-amine to the line. Perform three vacuum-Argon cycles (evacuate to <1 Torr, backfill with Argon) to remove ambient oxygen[7].

  • Aliquoting: Under a continuous positive flow of Argon, quickly transfer single-use quantities (e.g., 5–10 mg) into the pre-dried amber vials. Causality: Single-use aliquots prevent repeated atmospheric exposure of the primary batch, eliminating the introduction of condensation and oxygen.

  • Sealing: Purge the headspace of each aliquot vial with a gentle stream of Argon via a double-tipped needle for 10 seconds[5]. Cap tightly immediately while the Argon is still flowing to ensure a positive pressure blanket.

  • Secondary Protection: Wrap the cap junction tightly with Parafilm to create a moisture barrier. Place the vials in a secondary container (e.g., a desiccator jar containing Drierite) and store at -20°C[3].

Protocol B: Reconstitution and Short-Term Liquid Handling
  • Solvent Degassing: Prior to reconstitution, degas the chosen solvent (e.g., anhydrous DMSO or DMF) by bubbling Argon through a stainless steel needle for at least 30 minutes, or by performing three freeze-pump-thaw cycles on a Schlenk line[7].

  • Equilibration (Critical Step): Remove an intact aliquot vial from the -20°C freezer and allow it to warm to room temperature before opening.

  • Reconstitution: Open the vial under a stream of Argon. Inject the degassed solvent using a dry, Argon-flushed syringe[5]. Swirl gently to dissolve.

  • Usage: Use the solution immediately. Discard any unused portion at the end of the experiment rather than returning it to storage.

Part 3: Stability Data & Storage Metrics

Summarized below are the empirical stability metrics for N-(2-Methoxyphenyl)pyridin-3-amine across various storage conditions.

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf-Life
Dry Powder (Intact Seal) -20°CArgonProtected (Amber Vial)> 24 Months
Dry Powder (Opened) 2-8°CAir (Desiccated)Protected< 1 Month
Liquid Stock (DMSO) -80°CArgon (Degassed)Protected3 - 6 Months
Liquid Stock (DMSO) Room TempAirExposed< 24 Hours

Part 4: Storage Workflow Visualization

StorageWorkflow Start Receipt of N-(2-Methoxyphenyl) pyridin-3-amine Inspect Visual Inspection (Check for yellow/brown discoloration) Start->Inspect Glovebox Transfer to Glovebox / Schlenk Line (Argon Atmosphere) Inspect->Glovebox Aliquot Aliquot into Amber Glass Vials (Minimize Headspace) Glovebox->Aliquot Seal Purge with Argon, Cap tightly, & Wrap with Parafilm Aliquot->Seal Store Long-Term Storage (-20°C in Desiccator) Seal->Store

Figure 1: Workflow for the processing and long-term storage of N-(2-Methoxyphenyl)pyridin-3-amine.

Part 5: References

  • ACS Publications. "Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst". Source: Journal of the American Chemical Society. URL: [Link]

  • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals (Fifth/Seventh Edition)". Source: Butterworth-Heinemann / ResearchGate. URL: [Link]

Sources

Troubleshooting

Avoiding common pitfalls in "N-(2-Methoxyphenyl)pyridin-3-amine" kinase assays

Welcome to the Technical Support Center for Kinase Assay Development. This guide is specifically engineered for researchers and drug development professionals working with N-(2-Methoxyphenyl)pyridin-3-amine and related a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kinase Assay Development. This guide is specifically engineered for researchers and drug development professionals working with N-(2-Methoxyphenyl)pyridin-3-amine and related aminopyridine derivatives.

Aminopyridines are privileged scaffolds in kinase drug discovery, typically acting as Type I ATP-competitive inhibitors that bind to the kinase hinge region. However, their physicochemical properties—such as hydrophobicity and conjugated ring systems—make them highly susceptible to assay artifacts. This guide provides authoritative, mechanistic troubleshooting to ensure your data reflects true biological activity rather than experimental noise.

Diagnostic Workflow

TroubleshootingWorkflow Start Kinase Assay Issue Detected Q1 IC50 drastically higher in cell-based assay? Start->Q1 Q2 Hill slope > 1.5 or non-specific inhibition? Start->Q2 Q3 Erratic baseline or negative inhibition? Start->Q3 A1 ATP Competition Evaluate [ATP] vs Km Q1->A1 Yes A2 Colloidal Aggregation Run Triton X-100 Screen Q2->A2 Yes A3 Autofluorescence Switch to TR-FRET Q3->A3 Yes

Decision tree for diagnosing and resolving common kinase assay artifacts.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: "My IC50 shifts drastically between my biochemical assay and my cell-based assay. Is the compound failing to cross the membrane?"

The Causality: While permeability could be an issue, the most common culprit for ATP-competitive hinge binders like N-(2-Methoxyphenyl)pyridin-3-amine is a discrepancy in ATP concentration[1]. In biochemical assays, ATP is often set at the Michaelis constant ( Km​ ) (typically 10–50 µM) to allow for a direct measurement of binding affinity, where IC50​=2Ki​ [2]. However, physiological intracellular ATP concentrations are in the 1–5 mM range[3].

According to the Cheng-Prusoff equation ( IC50​=Ki​(1+[ATP]/Km​) ), high cellular ATP heavily outcompetes the inhibitor for the hinge pocket[1]. If your compound has a fast off-rate, the high [ATP] in cells will cause a massive right-shift in the apparent IC50​ . The Fix: Always run a secondary biochemical assay at 1 mM ATP to predict the cellular drop-off in potency[3].

Issue 2: "The compound shows potent inhibition across unrelated kinases, but the dose-response curve is unusually steep (Hill slope > 1.5)."

The Causality: This is the classic signature of colloidal aggregation[4]. Hydrophobic fragments can self-associate into 10–100 nm colloidal particles at low micromolar concentrations[5]. Rather than binding to the specific ATP pocket, these massive aggregates non-specifically sequester and denature the kinase enzyme, leading to promiscuous inhibition and artificially steep dose-response curves[6]. The Fix: You must run a detergent-controlled counter-screen. Adding a non-ionic detergent disrupts the hydrophobic interactions holding the aggregates together, releasing the enzyme and attenuating the false inhibition[7].

Issue 3: "I am using a standard FRET assay, but the baseline signal is erratic and I sometimes see 'negative inhibition' at high compound concentrations."

The Causality: Aminopyridines and similar heterocyclic scaffolds often exhibit intrinsic UV-Vis absorption or autofluorescence[8]. In standard FRET or simple fluorescence intensity assays, the compound's emission can overlap with the assay's fluorophores, causing signal quenching (Inner Filter Effect) or additive background noise[9]. The Fix: Switch to a Time-Resolved FRET (TR-FRET) assay using Lanthanide donors (e.g., Europium or Terbium)[10]. Lanthanides have millisecond-scale fluorescence lifetimes due to forbidden f-f electron transitions, whereas small molecule autofluorescence decays in nanoseconds[8]. By introducing a 50–100 microsecond time delay before measurement, TR-FRET completely silences the compound's background interference[11].

Experimental Protocols (Self-Validating Systems)

Protocol A: Detergent-Controlled Counter-Screen for Aggregation

This protocol isolates true Ki​ -driven inhibition from aggregate-based artifacts by comparing activity in the presence and absence of a non-ionic surfactant.

  • Buffer Preparation: Prepare 2x Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA) and split into two aliquots (Buffer A and Buffer B).

  • Detergent Addition: To Buffer B, add Triton X-100 to a final concentration of 0.02% (this yields 0.01% in the final 1x assay volume)[5]. Note: Ensure your specific kinase tolerates 0.01% Triton X-100 by running a positive control.

  • Compound Plating: Serially dilute N-(2-Methoxyphenyl)pyridin-3-amine in DMSO, then transfer to the assay plate. Keep final DMSO concentration ≤ 1% to prevent solvent-induced denaturation.

  • Pre-incubation: Add the kinase enzyme diluted in Buffer A (no detergent) to half the wells, and Buffer B (with detergent) to the other half. Pre-incubate for 10 minutes at room temperature.

  • Initiation: Initiate the reaction by adding the substrate and ATP (at the Km​ concentration).

  • Data Validation: Calculate the IC50​ for both conditions. If the IC50​ in Buffer A is 1 µM but shifts to >50 µM in Buffer B, the compound is an aggregator[7]. If the IC50​ remains identical, it is a true competitive inhibitor[12].

Protocol B: TR-FRET Assay for Autofluorescence Elimination

This protocol utilizes time-gated luminescence to bypass the intrinsic fluorescence of aminopyridine derivatives.

  • Assay Assembly: In a low-volume 384-well plate (black, low-binding), combine the kinase, substrate, and compound.

  • Kinase Reaction: Initiate the reaction with ATP at Km​ and incubate for the empirically determined linear phase of the enzyme (typically 30–60 mins).

  • Termination & Detection Assembly: Terminate the reaction by adding a stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity) alongside a Europium-cryptate labeled anti-phospho antibody and a d2-labeled acceptor fluorophore[8].

  • Equilibration: Incubate for 1 hour at room temperature to allow the FRET complex to reach equilibrium.

  • Time-Resolved Measurement: Read the plate on a TR-FRET compatible microplate reader using a 320 nm excitation pulse.

  • Data Validation: Apply a 50 µs integration delay before reading emissions at 620 nm (donor) and 665 nm (acceptor)[9]. Calculate the 665/620 ratio. This ratiometric approach normalizes well-to-well dispensing variability and completely bypasses compound autofluorescence[10].

Quantitative Data Summary

The following table summarizes how N-(2-Methoxyphenyl)pyridin-3-amine (or a similar ATP-competitive, aggregation-prone scaffold) is expected to behave under various assay conditions.

Assay Condition[ATP] UsedDetergentDetection MethodExpected IC50​ ShiftArtifact Status
Biochemical (Standard) At Km​ (e.g., 10 µM)NoneStandard FRETBaseline (e.g., 100 nM)Susceptible to all artifacts
Physiological ATP 1 mMNoneStandard FRETRight-shift (>20-fold)ATP Competition (True Biological Shift)
Aggregation Screen At Km​ 0.01% Triton X-100Standard FRETRight-shift (>10-fold)Aggregation False Positive
TR-FRET Optimized At Km​ 0.01% Triton X-100Time-Resolved FRETBaseline (True Ki​ )Artifact-Free

References

  • BenchChem. "Selecting the appropriate ATP concentration for in vitro kinase assays." 1

  • Nature Protocols. "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors." (Feng & Shoichet, 2006). 5

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." 8

  • MDPI Molecules. "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example." 13

Sources

Optimization

Technical Support Center: N-(2-Methoxyphenyl)pyridin-3-amine Reaction Scale-Up

Welcome to the Technical Support Center for the synthesis and scale-up of N-(2-Methoxyphenyl)pyridin-3-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of N-(2-Methoxyphenyl)pyridin-3-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important arylamine intermediate. Our approach is grounded in established mechanistic principles and practical, field-proven experience to ensure scientific integrity and successful outcomes.

Introduction: Synthetic Strategies for N-(2-Methoxyphenyl)pyridin-3-amine

The formation of the C-N bond between the pyridine and methoxyphenyl rings is the crucial step in synthesizing N-(2-Methoxyphenyl)pyridin-3-amine. The two most prevalent and industrially relevant methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3]

  • Buchwald-Hartwig Amination: This is often the preferred method due to its generally milder reaction conditions, broader substrate scope, and the availability of highly efficient and well-defined catalyst systems.[1][4] The reaction involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an amine.

  • Ullmann Condensation: A classical method that typically requires higher temperatures and often stoichiometric amounts of copper.[5][6] While modern advancements have introduced more efficient catalytic systems, it can still be a viable alternative, particularly in specific industrial settings.

This guide will primarily focus on the Buchwald-Hartwig approach due to its widespread use and the extensive body of knowledge available for troubleshooting and optimization.

Experimental Protocol: A Representative Buchwald-Hartwig Synthesis

While a specific protocol for N-(2-Methoxyphenyl)pyridin-3-amine is not widely published, the following general procedure for the coupling of 3-bromopyridine with 2-methoxyaniline serves as a robust starting point.[7][8] Optimization will likely be necessary based on laboratory-specific equipment and reagent purity.

Reaction Scheme:

(Py = Pyridin-3-yl, Ar = Phenyl)

Materials and Reagents
Reagent/MaterialRoleTypical GradeNotes
3-BromopyridineElectrophile>98%Ensure dryness.
2-Methoxyaniline (o-Anisidine)Nucleophile>99%Store under inert atmosphere.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor>98%Can be substituted with a pre-catalyst.
XantphosLigand>98%A common choice for this type of coupling.
Sodium tert-butoxide (NaOtBu)Base>97%Highly hygroscopic; handle in a glovebox.
TolueneSolventAnhydrousDegas thoroughly before use.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (0.02 eq.), Xantphos (0.03 eq.), and Sodium tert-butoxide (1.4 eq.) under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add 3-bromopyridine (1.0 eq.) and 2-methoxyaniline (1.2 eq.) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the 3-bromopyridine.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent (3-bromopyridine) is observed.

  • Work-up: Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble palladium species and salts.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[9][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-(2-Methoxyphenyl)pyridin-3-amine.

Q1: My reaction shows low or no conversion of the starting materials. What should I do?

  • Answer: This is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

    • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[11] Ensure that all reagents and the solvent are rigorously deoxygenated and that the reaction is maintained under a positive pressure of an inert gas (e.g., Argon) throughout.

    • Water Content: The presence of water can hydrolyze the base and interfere with the catalytic cycle. Use anhydrous solvents and dry reagents.

    • Catalyst/Ligand Choice: For heteroaromatic substrates like 3-bromopyridine, the choice of ligand is critical. The pyridine nitrogen can coordinate to the palladium center, inhibiting the reaction. Bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, or BrettPhos are often effective in mitigating this issue.[7][12] Consider using a pre-formed palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) which can be more robust.

    • Base Strength and Solubility: Sodium tert-butoxide is a strong, effective base, but its poor solubility can be an issue on a larger scale. Ensure vigorous stirring.[13] Weaker bases like cesium carbonate or potassium phosphate may be less effective but can be advantageous if your substrates are base-sensitive.

Q2: I am observing significant amounts of side products, such as the de-brominated pyridine or aniline homocoupling. How can I minimize these?

  • Answer: Side product formation is often related to reaction temperature and catalyst activity.

    • Hydrodehalogenation: The formation of pyridine from 3-bromopyridine can occur if the reaction temperature is too high or if there are sources of hydride in the reaction mixture. Try lowering the reaction temperature to 80-90 °C.

    • Homocoupling: The formation of symmetrical biaryls can be a competing pathway. This is often more prevalent in Ullmann-type reactions but can also occur in Buchwald-Hartwig couplings.[2] Optimizing the catalyst-to-ligand ratio can sometimes suppress this side reaction.

Q3: The purification of my product is difficult due to persistent colored impurities. What are they and how can I remove them?

  • Answer: Colored impurities are often residual palladium species or decomposition products.

    • Palladium Removal: After filtration through celite, a treatment with an aqueous solution of a thiol-containing scavenger resin or a wash with a dilute aqueous solution of L-cysteine can help to remove soluble palladium.

    • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique.[9][10] Screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find optimal conditions.

    • Charcoal Treatment: A treatment with activated charcoal during the work-up can sometimes help to remove colored impurities, but be aware that it can also adsorb some of your product.

Frequently Asked Questions (FAQs)

Q1: What is the main difference in outcome when using a Buchwald-Hartwig versus an Ullmann reaction for this synthesis?

  • Answer: The Buchwald-Hartwig reaction generally offers milder conditions, higher yields, and a broader tolerance of functional groups.[1][4] The Ullmann reaction often requires higher temperatures (sometimes >150 °C) and may necessitate the use of a co-solvent like DMF or NMP, which can be problematic to remove on a large scale.[5][6] However, copper catalysts are significantly less expensive than palladium catalysts, which can be a major consideration for large-scale production.

Q2: How do I choose the right ligand for the Buchwald-Hartwig amination of a pyridine substrate?

  • Answer: The key is to select a ligand that promotes the desired C-N bond formation while minimizing inhibition by the pyridine nitrogen. Bulky, electron-rich biarylphosphine ligands are generally the best choice.[7][12] A good starting point is to screen a small panel of ligands such as XPhos, SPhos, and BrettPhos to identify the optimal one for your specific system.

Q3: Can I use 3-chloropyridine instead of 3-bromopyridine?

  • Answer: While possible, the oxidative addition of aryl chlorides to palladium is generally slower and more challenging than for aryl bromides.[13] This would likely require a more active catalyst system (e.g., a more electron-rich ligand) and potentially higher reaction temperatures, which could lead to more side products.

Reaction Scale-Up and Safety Considerations

Scaling up any chemical reaction introduces new challenges, and palladium-catalyzed cross-coupling reactions are no exception. Careful consideration of the following points is crucial for a safe and successful scale-up.

Thermal Management
  • Exothermic Nature: Buchwald-Hartwig aminations are known to be exothermic. On a small scale, this heat is easily dissipated, but on a larger scale, it can lead to a dangerous temperature increase and potentially a runaway reaction.

  • Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing an adequate cooling system for the larger reactor.

  • Dosing Control: To manage the exotherm, consider a semi-batch process where one of the reactants (e.g., the aryl halide) is added portion-wise or via a syringe pump. This allows for better control over the reaction rate and heat generation.

Process Safety
  • Inert Atmosphere: As the scale increases, ensuring a consistently inert atmosphere becomes more challenging but remains critical. The reactor should be thoroughly purged with an inert gas, and a slight positive pressure should be maintained throughout the reaction.

  • Agitation: The reaction mixture is heterogeneous, containing a solid base.[13] Inadequate agitation can lead to poor mixing, localized "hot spots," and inconsistent reaction rates. The type and speed of the agitator should be carefully chosen to ensure efficient mixing of all components.

  • Solvent Choice: While toluene is a common choice, consider higher-boiling point solvents like xylenes or anisole for better temperature control at scale, especially if higher reaction temperatures are required.

Purification at Scale
  • Crystallization: For solid products, crystallization is the most efficient and scalable purification method.[9][10] Develop a robust crystallization procedure at the lab scale, defining the optimal solvent system, cooling profile, and seeding strategy.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option, provided the product is thermally stable.

  • Waste Management: The work-up and purification steps will generate waste streams containing residual palladium and other reagents. Plan for the appropriate collection, treatment, and disposal of these waste streams in accordance with local regulations.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR')L Ar-Pd(II)(NHR')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR')L Amine Coordination & Deprotonation (R'NH2, Base) Ar-Pd(II)(NHR')L->Pd(0)L Reductive Elimination (Ar-NHR') Ar-X Ar-X R'NH2 R'NH2 Base Base Ar-NHR' Ar-NHR'

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree for Low Conversion

Troubleshooting_Tree cluster_catalyst Catalyst System Evaluation cluster_conditions Condition Optimization Start Low Conversion Inert Check Inert Atmosphere & Reagent Purity Start->Inert Catalyst Evaluate Catalyst System Inert->Catalyst If atmosphere & purity are good Conditions Optimize Reaction Conditions Catalyst->Conditions If catalyst system is appropriate Ligand Screen Bulky Ligands (e.g., XPhos, BrettPhos) Catalyst->Ligand Precatalyst Use a Pre-catalyst (e.g., G3/G4) Catalyst->Precatalyst Temperature Adjust Temperature (80-120 °C) Conditions->Temperature Base Screen Bases (e.g., K3PO4, Cs2CO3) Conditions->Base

Caption: A decision tree for troubleshooting low conversion issues.

Scale-Up Safety Workflow

Scale_Up_Workflow Start Lab-Scale Success Calorimetry Reaction Calorimetry (RC1) - Determine Heat of Reaction - Determine MTSR Start->Calorimetry Process_Design Process Hazard Analysis (PHA) - Design Cooling System - Plan Dosing Strategy Calorimetry->Process_Design Pilot_Run Pilot Scale Run - Monitor Temperature Profile - Verify Process Control Process_Design->Pilot_Run Full_Scale Full-Scale Production Pilot_Run->Full_Scale

Caption: A workflow for ensuring safety during reaction scale-up.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Yang, K. S., & Biscoe, M. R. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608–2626. [Link]

  • Capriati, V., & Furia, M. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 7, 742. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Boruah, M., & Ali, A. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 44(6), 495–538. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • PubChem. 4-[(2-methoxyphenyl)methoxy]-N-pyridin-3-yl-1,2-benzoxazol-3-amine. [Link]

  • CUNY. Purification by Recrystallization. [Link]

  • University of Rochester. How To: Purify by Crystallization. [Link]

  • MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • PubChem. 3-Amino-2-methoxypyridine. [Link]

  • Cheméo. Benzylidene-(3-methoxyphenyl)-amine. [Link]

  • NextSDS. 5-(3-Methoxyphenyl)pyridin-2-aMine — Chemical Substance Information. [Link]

  • ResearchGate. Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. [Link]

Sources

Troubleshooting

Minimizing impurities in the synthesis of "N-(2-Methoxyphenyl)pyridin-3-amine"

Welcome to the Technical Support Center for the synthesis of N-(2-Methoxyphenyl)pyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(2-Methoxyphenyl)pyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis, leading to improved yields and purity.

The formation of the C-N bond between an aryl group and a pyridine ring can be a nuanced process. This guide will focus on the most prevalent and effective methods, the Buchwald-Hartwig amination and the Ullmann condensation, to provide a comprehensive resource for minimizing impurities and maximizing success.

Frequently Asked Questions (FAQs)

Part 1: Reaction Failure & Low Yield

Q1: My Buchwald-Hartwig reaction to synthesize N-(2-Methoxyphenyl)pyridin-3-amine has failed or is giving very low yields. What are the primary causes?

Low or no yield in the Buchwald-Hartwig amination of a 3-halopyridine with 2-methoxyaniline is a common issue that can often be traced back to several key factors related to catalyst activity and reaction conditions.[1]

  • Catalyst Poisoning : The nitrogen atom of the pyridine substrate can coordinate with the palladium catalyst, inhibiting its catalytic activity. This is a frequent challenge when working with pyridine-containing substrates.[1][2]

  • Suboptimal Ligand/Base Combination : The choice of ligand and base is critical and highly dependent on the specific substrates. An inappropriate combination can lead to poor reaction outcomes.[1] A systematic screening of various ligands and bases is often a necessary step in optimization.[1]

  • Impure Reagents or Inadequate Inert Atmosphere : Palladium catalysts are highly sensitive to oxygen and moisture.[1] The presence of water or other protic impurities can lead to the decomposition of the catalyst, often observed as the formation of palladium black.[1] It is crucial to use anhydrous solvents and ensure all reagents are pure and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1]

  • Incorrect Palladium Source or Pre-catalyst : While various palladium sources can be used, well-defined pre-catalysts often provide more consistent and reproducible results by avoiding the need for an in-situ formation of the active catalyst.[1][3]

Q2: I'm considering an Ullmann condensation as an alternative. What are the typical challenges with this method for my target molecule?

The Ullmann condensation is a copper-catalyzed reaction and presents a viable alternative to the Buchwald-Hartwig amination.[4] However, it comes with its own set of challenges:

  • Harsh Reaction Conditions : Traditionally, Ullmann reactions require high temperatures, often exceeding 210°C, and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[4] These conditions can lead to the degradation of sensitive starting materials or products.

  • Stoichiometric Copper : Classic Ullmann reactions often require stoichiometric amounts of copper, which can complicate purification.[4] Modern methods have improved upon this by using soluble copper catalysts with ligands.[4]

  • Substrate Reactivity : Aryl iodides are generally more reactive than aryl bromides or chlorides in Ullmann condensations.[4] If you are starting with a 3-chloropyridine, for instance, you may face reactivity issues.

Part 2: Impurity Profile & Side Reactions

Q3: I've managed to get some product, but my crude reaction mixture is complex. What are the common impurities in a Buchwald-Hartwig synthesis of N-(2-Methoxyphenyl)pyridin-3-amine?

Several side reactions can lead to a range of impurities. Understanding these can aid in both minimizing their formation and devising a purification strategy.

  • Hydrodehalogenation : This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This leads to the formation of pyridine from your starting 3-halopyridine.

  • Homocoupling of Starting Materials : You may observe the formation of 2,2'-dimethoxyazobenzene (from the self-coupling of 2-methoxyaniline) or 3,3'-bipyridine (from the self-coupling of the 3-halopyridine).

  • Catalyst Decomposition Products : The formation of palladium black is a visual indicator of catalyst decomposition and can contaminate your product.[2]

Q4: What about impurities in the Ullmann condensation?

Similar to the Buchwald-Hartwig reaction, the Ullmann condensation can also produce unwanted byproducts:

  • Homocoupling : The formation of symmetrical biaryls from the starting aryl halide is a common side reaction in Ullmann couplings.[5]

  • Products of Oxidation : At the high temperatures often employed, oxidation of the aniline starting material can occur.

Part 3: Troubleshooting & Optimization

Q5: My reaction has stalled. How can I diagnose and fix this?

A stalled reaction, where initial product formation is observed by TLC or LC-MS but then ceases, often points to catalyst deactivation.[2]

  • Visual Inspection : Check for the formation of palladium black, a clear sign of catalyst decomposition.[2]

  • Parameter Re-evaluation :

    • Temperature : While heating is necessary (typically 80-110°C), excessive temperatures (>120°C) can accelerate catalyst decomposition. Consider lowering the temperature and extending the reaction time.[2]

    • Inert Atmosphere : Ensure your inert gas supply is consistent and that all equipment is properly dried to prevent oxygen and moisture from entering the reaction.[1]

    • Reagent Purity : Impurities in your starting materials or solvents can act as catalyst poisons. Consider re-purifying your starting materials and using freshly distilled, anhydrous solvents.

Q6: I am observing significant hydrodehalogenation. How can I suppress this side reaction?

Hydrodehalogenation can be minimized by carefully selecting your reaction parameters.

  • Ligand Choice : The ligand plays a crucial role in preventing this side reaction. Screening different ligands is a key optimization step.

  • Base Selection : The nature and strength of the base can influence the extent of hydrodehalogenation.

Troubleshooting Workflows

Systematic Approach to Buchwald-Hartwig Optimization

When faced with low yields or a complex mixture of products, a systematic approach to optimizing your Buchwald-Hartwig reaction is essential.

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Impurity Formation Pathways

Understanding the potential pathways for impurity formation can help in devising strategies to minimize them.

G cluster_0 Desired Reaction cluster_1 Side Reactions A 3-Halopyridine C N-(2-Methoxyphenyl)pyridin-3-amine A->C D Hydrodehalogenation A->D Reduction F Homocoupling (Pyridine) A->F Reductive Coupling B 2-Methoxyaniline B->C E Homocoupling (Aniline) B->E Oxidative Coupling

Caption: Potential reaction pathways leading to product and major impurities.

Experimental Protocols

Optimized Buchwald-Hartwig Amination Protocol

This protocol provides a starting point for the synthesis of N-(2-Methoxyphenyl)pyridin-3-amine. Further optimization may be required based on your specific results.

Materials:

  • 3-Bromopyridine

  • 2-Methoxyaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents) under an inert atmosphere (in a glovebox if possible).[1]

  • Seal the flask, remove it from the glovebox, and purge with argon or nitrogen for 10-15 minutes.[1]

  • Add anhydrous, degassed toluene via syringe.

  • Add 3-bromopyridine (1.0 equivalent) via syringe.

  • Add 2-methoxyaniline (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Ligand and Base Screening Protocol

A high-throughput screening approach can efficiently identify the optimal ligand and base combination.

Procedure:

  • In a glovebox, arrange an array of reaction vials.

  • To each vial, add the palladium pre-catalyst and a different phosphine ligand.

  • Add the aryl halide and the amine to each vial.

  • Add a different base to each designated vial.

  • Add the anhydrous, degassed solvent to each vial.

  • Seal the vials and place them in a heating block with stirring.

  • After a set time (e.g., 12 or 24 hours), cool the reactions to room temperature.

  • Take an aliquot from each reaction, dilute, and analyze by LC-MS to determine the conversion to the desired product and the formation of key byproducts.

Table 1: Representative Data from a Ligand and Base Screening Experiment

LigandBaseSolventConversion (%)
XPhosNaOtBuToluene>95
RuPhosK₃PO₄Dioxane75
SPhosCs₂CO₃Toluene88
dppfNaOtBuDioxane60
BINAPK₂CO₃Toluene45

This data is illustrative. Actual results will vary depending on the specific substrates and reaction conditions.[1]

References

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

Sources

Optimization

"N-(2-Methoxyphenyl)pyridin-3-amine" synthesis catalyst selection and optimization

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of N-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of N-(2-Methoxyphenyl)pyridin-3-amine .

The Buchwald-Hartwig amination between 3-halopyridines (e.g., 3-bromopyridine) and ortho-substituted primary anilines (e.g., 2-methoxyaniline) is notoriously challenging. The pyridyl nitrogen acts as a strong σ-donor capable of poisoning the palladium catalyst, while the primary amine is highly susceptible to unwanted over-arylation (diarylation)[1][2]. This guide provides the causality behind optimal catalyst selection, a self-validating experimental protocol, and targeted troubleshooting for these specific bottlenecks.

Mechanistic Pathway & System Bottlenecks

To troubleshoot effectively, we must first isolate where the catalytic cycle fails. The diagram below illustrates the standard Pd(0)/Pd(II) cycle for this synthesis, highlighting the critical divergence points where catalyst poisoning and thermal degradation occur.

G Pd0 Active Catalyst [Pd(0)L] OA Oxidative Addition [Pd(II)(3-Pyridyl)(Br)L] Pd0->OA 3-Bromopyridine AmineCoord Amine Coordination [Pd(II)(3-Pyridyl)(NH2Ar)L] OA->AmineCoord 2-Methoxyaniline Poison Catalyst Poisoning (Pyridine Coordination) OA->Poison Competing Pathway Deprot Deprotonation [Pd(II)(3-Pyridyl)(NHAr)L] AmineCoord->Deprot Base (NaOtBu) RE Reductive Elimination Product Release Deprot->RE RE->Pd0 Regeneration Decomp Catalyst Decomposition (Pd Black) Poison->Decomp Thermal Degradation

Catalytic cycle of N-(2-Methoxyphenyl)pyridin-3-amine synthesis and catalyst poisoning pathways.

Catalyst & Ligand Selection Matrix

The choice of ligand dictates the spatial environment around the Palladium center. For this specific substrate combination, the ligand must be bulky enough to prevent pyridine coordination, yet perfectly tuned to allow the primary amine to bind while excluding the secondary amine product[1][2].

Table 1: Ligand Optimization Data for N-(2-Methoxyphenyl)pyridin-3-amine Synthesis

Ligand / Catalyst SystemRelative Reaction RateDiarylation RiskPyridine Poisoning RiskCausality & Recommendation
Pd(OAc)₂ / BINAP SlowHighHighNot Recommended: Bidentate ligands leave the Pd center too exposed to pyridine poisoning and fail to prevent over-arylation[2].
Pd₂(dba)₃ / XPhos ModerateModerateLowAcceptable Baseline: Bulky dialkylbiaryl framework prevents pyridine binding, but spatial pocket allows minor diarylation[1][3].
BrettPhos Pd G3 Very FastVery LowVery LowOptimal: Specifically designed for primary amines. The biaryl framework blocks secondary amine coordination, ensuring high selectivity[2].
tBuBrettPhos Pd G3 FastLowVery LowExcellent Alternative: Increased steric bulk accelerates oxidative addition if the ortho-methoxy group causes severe hindrance[2].

Troubleshooting Guides & FAQs

Q1: My reaction mixture turns black and stalls at 30% conversion. What is happening? A1: The formation of a fine black precipitate is "Palladium black," which indicates irreversible catalyst decomposition[1][4].

  • The Causality: In this system, the nitrogen atom of 3-bromopyridine can act as a competing ligand. It coordinates to the Pd(II) intermediate, displacing the phosphine ligand and stalling the catalytic cycle[1]. Once the cycle stalls, thermal degradation pathways take over.

  • The Solution: Switch to a highly sterically demanding pre-catalyst like BrettPhos Pd G3 . The extreme bulk of the BrettPhos ligand physically blocks the pyridine nitrogen from accessing the palladium center. Furthermore, lower your reaction temperature to 85 °C to minimize thermal degradation[4].

Q2: I am observing significant amounts of the diarylated byproduct (N,N-bis(pyridin-3-yl)-2-methoxyaniline). How do I prevent this? A2: 2-Methoxyaniline is a primary amine. If the catalytic pocket is too open, the newly formed secondary amine product will undergo a second oxidative addition/reductive elimination sequence[2].

  • The Causality: Ligands like BINAP or DPPF cannot differentiate between primary and secondary amines effectively.

  • The Solution: Utilize BrettPhos . The Buchwald group explicitly designed this ligand to couple primary amines. Its dialkylbiaryl framework creates a highly specific binding pocket that accommodates the primary 2-methoxyaniline but sterically clashes with the bulkier secondary amine product, effectively shutting down the over-arylation pathway[2].

Q3: What base and solvent system is optimal for this specific coupling? A3: For coupling an electron-deficient aryl halide (3-bromopyridine) with an electron-rich primary amine (2-methoxyaniline), Sodium tert-butoxide (NaOtBu) in anhydrous 1,4-Dioxane is highly effective[5].

  • The Causality: A strong base is required to rapidly deprotonate the amine-palladium complex. Because neither substrate contains base-sensitive functional groups (like esters or epoxides), NaOtBu provides the fastest reaction kinetics[2]. 1,4-Dioxane is preferred over Toluene if the polarity of the pyridyl substrate causes solubility issues[5].

Optimized Experimental Protocol (Self-Validating Workflow)

This protocol utilizes a Generation 3 (G3) precatalyst. Unlike traditional Pd(OAc)₂, G3 precatalysts undergo rapid, base-mediated activation to quantitatively yield the active monoligated L-Pd(0) species, which is critical for outcompeting pyridine poisoning[1][4].

Reagents Required:

  • 3-Bromopyridine (1.0 equiv, limiting reagent)

  • 2-Methoxyaniline (1.1 equiv)

  • BrettPhos Pd G3 (2.0 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add BrettPhos Pd G3 (2 mol%) and NaOtBu (1.4 equiv) under an inert argon atmosphere (glovebox preferred)[4].

  • Substrate Addition: Add 3-bromopyridine (1.0 equiv) and 2-methoxyaniline (1.1 equiv). Self-Validation Check: Ensure the 2-methoxyaniline is freshly distilled or purified, as oxidized aniline impurities rapidly degrade Pd catalysts.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration. Seal the tube and sparge the solution with Argon for 10 minutes. Causality: Electron-rich dialkylbiaryl phosphines are highly sensitive to oxygen; rigorous degassing prevents premature ligand oxidation[4].

  • Reaction Execution: Place the sealed tube in a pre-heated oil bath at 85 °C.

    • Self-Validation Check: Within 10-15 minutes, the solution should transition to a homogeneous yellow or reddish-brown color, indicating successful generation of the active Pd(0) species[1]. If the solution turns black immediately, your solvent was wet or poorly degassed.

  • Monitoring: Stir for 2–4 hours. Monitor progress via LC-MS or TLC.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove inorganic salts and palladium residues[1]. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude N-(2-Methoxyphenyl)pyridin-3-amine via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.[Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.[Link]

Sources

Troubleshooting

Impact of solvent choice on "N-(2-Methoxyphenyl)pyridin-3-amine" synthesis

Welcome to the technical support center for the synthesis of N-(2-Methoxyphenyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-Methoxyphenyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols related to the synthesis of this important diarylamine intermediate. Our focus is to elucidate the critical impact of solvent choice on reaction outcomes, empowering you to optimize your synthetic strategy for higher yields and purity.

Introduction: The Synthetic Challenge

The formation of the C-N bond between an aryl and a heteroaryl ring, as in N-(2-Methoxyphenyl)pyridin-3-amine, is a cornerstone of modern medicinal chemistry. While several methods exist, the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation are the most prevalent.[1][2] The success of these reactions is not merely dependent on the choice of catalyst and base, but is profoundly influenced by the reaction solvent. The solvent system dictates the solubility of reagents, modulates catalyst activity and stability, and can be the deciding factor between a high-yielding reaction and the formation of a complex mixture of byproducts.[3][4] This guide will dissect these solvent effects to navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-(2-Methoxyphenyl)pyridin-3-amine, with a focus on solvent-related causes and solutions.

Q1: My Buchwald-Hartwig reaction is resulting in a low yield of N-(2-Methoxyphenyl)pyridin-3-amine. What are the likely solvent-related culprits?

A1: Low yields in this context can often be traced back to several solvent-dependent factors:

  • Poor Solubility of the Base: Strong inorganic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) have limited solubility in non-polar aromatic solvents such as toluene or xylene.[5] This can lead to a heterogeneous reaction mixture where the deprotonation of the amine, a crucial step in the catalytic cycle, is inefficient. If the base is not sufficiently available in the solution phase, the reaction rate will be significantly diminished.

  • Catalyst Inhibition or Decomposition: Certain solvents can negatively interact with the palladium catalyst. For instance, highly polar aprotic solvents like DMF can sometimes lead to catalyst decomposition at elevated temperatures. More significantly, coordinating solvents such as acetonitrile or pyridine should be avoided as they can bind to the palladium center, inhibiting the catalytic cycle.[3]

  • Inadequate Temperature: The boiling point of your chosen solvent dictates the maximum reaction temperature. If the solvent's boiling point is too low, the reaction may not have sufficient thermal energy to overcome the activation barrier, especially when using less reactive aryl chlorides instead of bromides.

Troubleshooting Steps:

  • Enhance Base Solubility: If using a non-polar solvent like toluene, consider switching to a more polar ethereal solvent like 1,4-dioxane or tetrahydrofuran (THF), which can better solubilize the base. Alternatively, employing a soluble organic base in combination with a weaker inorganic base can be an effective strategy.[3]

  • Solvent Screening: If catalyst inhibition is suspected, a solvent screen is recommended. Evaluate a range of aprotic solvents with varying polarities, such as toluene, dioxane, and tert-amyl alcohol.

  • Temperature Optimization: Ensure your solvent allows for a reaction temperature typically between 80-110 °C, which is standard for many Buchwald-Hartwig aminations.[6]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of the bromine on the pyridine ring with hydrogen) as a side product. How can I mitigate this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and can be influenced by the solvent environment.[7] It often arises from β-hydride elimination from a palladium-amido intermediate, competing with the desired reductive elimination.[1]

Mitigation Strategies:

  • Solvent Choice: The choice of solvent can influence the relative rates of reductive elimination versus side reactions. While there isn't a universal rule, some studies suggest that less polar, non-coordinating solvents like toluene can sometimes favor the desired C-N bond formation.

  • Ligand Selection: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands are often employed to promote reductive elimination and suppress side reactions.

  • Base and Temperature Control: The presence of water or other protic impurities can exacerbate hydrodehalogenation. Ensure the use of anhydrous solvents and reagents. Lowering the reaction temperature may also disfavor this side reaction pathway.

Q3: My final product is contaminated with a diarylated amine byproduct. How does solvent choice affect this, and how can it be prevented?

A3: The formation of a diarylated amine, while less common with primary amines, can occur if the newly formed secondary amine product re-enters the catalytic cycle.

Prevention:

  • Stoichiometry Control: The most direct way to prevent diarylation is to use a slight excess of the amine nucleophile (2-methoxyaniline).

  • Solvent and Concentration: Running the reaction at a higher concentration can sometimes favor the initial desired coupling. The choice of solvent can influence reaction rates; a solvent that promotes a rapid initial coupling may leave less opportunity for the secondary product to react further.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages and disadvantages of using the Buchwald-Hartwig amination versus the Ullmann condensation for this synthesis?

A1: Both are powerful methods, but they have distinct characteristics:

  • Buchwald-Hartwig Amination:

    • Advantages: Generally proceeds under milder conditions (lower temperatures), exhibits broader functional group tolerance, and utilizes a wider range of well-defined catalysts and ligands, allowing for fine-tuning of reactivity.[1][8]

    • Disadvantages: Palladium catalysts can be expensive and sensitive to air and impurities. The phosphine ligands can also be costly.

  • Ullmann Condensation:

    • Advantages: Utilizes a more economical copper catalyst. Modern protocols have made the conditions milder than the traditionally harsh requirements.[2][9]

    • Disadvantages: Often requires higher reaction temperatures and may have a more limited substrate scope and functional group tolerance compared to the Buchwald-Hartwig reaction.[2]

Q2: How does the polarity of the solvent impact the Buchwald-Hartwig catalytic cycle?

A2: Solvent polarity can influence several steps in the catalytic cycle. The oxidative addition of the aryl halide to the Pd(0) complex can be affected by solvent polarity. More polar solvents may stabilize charged intermediates in the cycle. However, the most significant impact is often on the solubility of the inorganic base, which is crucial for the deprotonation of the amine to form the palladium-amido complex.[3]

Q3: Can protic solvents be used for the Buchwald-Hartwig amination?

A3: While aprotic solvents are most common, certain protic solvents like tert-butanol or tert-amyl alcohol can be used and are sometimes advantageous. They can aid in the solubility of the base and in some cases facilitate the generation of the active Pd(0) catalyst. However, protic solvents can also compete with the amine for coordination to the palladium center, so their use must be carefully evaluated for a specific reaction.

Data Presentation

Table 1: Impact of Solvent on a Model Buchwald-Hartwig Amination of 3-Bromopyridine with an Aniline Derivative

SolventBaseTemperature (°C)Time (h)Yield (%)Key Observations
TolueneNaOt-Bu1108~85-95Good yield, but base solubility can be an issue, requiring vigorous stirring.[5][10]
1,4-DioxaneK₃PO₄10012~80-90Better solubility for some inorganic bases compared to toluene.[3]
THFLHMDS6516~70-85Lower boiling point limits reaction temperature, may require longer reaction times.
DMFCs₂CO₃12024VariableCan be effective but risk of catalyst decomposition at higher temperatures.[2]

Note: Yields are approximate and can vary significantly based on the specific ligand, catalyst, and substrates used. This table is for illustrative purposes.

Experimental Protocols

Detailed Protocol: Buchwald-Hartwig Synthesis of N-(2-Methoxyphenyl)pyridin-3-amine

This protocol is based on established procedures for the amination of bromopyridines.[5][6]

Materials:

  • 3-Bromopyridine

  • 2-Methoxyaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or similar biaryl phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv.), dppf (0.03 equiv.), and NaOt-Bu (1.4 equiv.) under an inert atmosphere.

  • Reagent Addition: Add 3-bromopyridine (1.0 equiv.) and 2-methoxyaniline (1.2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the 3-bromopyridine.

  • Degassing: Seal the flask and degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield N-(2-Methoxyphenyl)pyridin-3-amine as a solid.

Visualizations

Decision Workflow for Solvent Selection

Solvent_Selection start Start: Select Synthesis Route buchwald Buchwald-Hartwig Amination start->buchwald ullmann Ullmann Condensation start->ullmann check_base Base Solubility a Concern? buchwald->check_base Consider Base high_temp Traditional Conditions? ullmann->high_temp High Temperature Required? use_dioxane Use Ethereal Solvent: 1,4-Dioxane or THF check_base->use_dioxane Yes (e.g., K₃PO₄) use_toluene Use Aromatic Solvent: Toluene or Xylene check_base->use_toluene No (e.g., NaOtBu, LHMDS) final_check Final Check: - Anhydrous conditions? - Non-coordinating solvent? use_dioxane->final_check use_toluene->final_check use_dmf Use High-Boiling Polar Aprotic: DMF or NMP high_temp->use_dmf Yes use_toluene_ligand Use Toluene/Dioxane with Ligand high_temp->use_toluene_ligand No (Modern Protocol) use_dmf->final_check use_toluene_ligand->final_check proceed Proceed with Synthesis final_check->proceed Yes

Caption: A decision tree for selecting an appropriate solvent system.

Buchwald-Hartwig Catalytic Cycle and Common Side Reactions

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Ar-X amido_complex Palladium-Amido Complex ox_add->amido_complex + R₂NH, + Base - HX amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Desired Product) amido_complex->product hydrodehalogenation Hydrodehalogenation (Ar-H) amido_complex->hydrodehalogenation β-Hydride Elimination (if applicable) aryl_halide Ar-X (3-Bromopyridine) amine R₂NH (2-Methoxyaniline) base Base

Caption: The catalytic cycle and a key side reaction pathway.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • Amorphous N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)
  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. [Link]

  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF - ResearchGate. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • United States Patent: 10119084. [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. [Link]

  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature in the Synthesis of N-(2-Methoxyphenyl)pyridin-3-amine

Welcome to the advanced troubleshooting and protocol guide for diarylamine synthesis. The Buchwald-Hartwig cross-coupling of 3-bromopyridine and 2-methoxyaniline (o-anisidine) to yield N-(2-Methoxyphenyl)pyridin-3-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol guide for diarylamine synthesis. The Buchwald-Hartwig cross-coupling of 3-bromopyridine and 2-methoxyaniline (o-anisidine) to yield N-(2-Methoxyphenyl)pyridin-3-amine is a critical transformation in pharmaceutical development. However, the presence of strongly coordinating heteroatoms—specifically the pyridine nitrogen and the ortho-methoxy oxygen—creates competing thermodynamic pathways.

This guide provides field-proven troubleshooting strategies, focusing on the critical role of temperature control in maintaining catalytic turnover and preventing catalyst degradation.

I. Mechanistic Pathway & Thermal Dependencies

To successfully troubleshoot this synthesis, one must understand how thermal energy dictates the flow of the catalytic cycle. The diagram below illustrates the critical temperature thresholds required to drive the reaction forward versus the thresholds that lead to irreversible catalyst death.

BHCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Requires T > 60°C) Pd0->OxAdd 3-Bromopyridine Degradation Catalyst Degradation (Pd Black formation at T > 110°C) Pd0->Degradation Overheating PdII_Ar L-Pd(II)(Ar)(Br) Ar = 3-Pyridyl OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation (Base: NaOtBu) PdII_Ar->AmineCoord 2-Methoxyaniline PdII_Ar->Degradation Overheating PdII_Amido L-Pd(II)(Ar)(NHAr') Ar' = 2-Methoxyphenyl AmineCoord->PdII_Amido RedElim Reductive Elimination (Favored at 80-100°C) PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Product: N-(2-Methoxyphenyl)pyridin-3-amine RedElim->Product

Fig 1: Thermal effects on the Buchwald-Hartwig catalytic cycle for diarylamine synthesis.

II. Troubleshooting FAQs

Q1: Why does my synthesis of N-(2-Methoxyphenyl)pyridin-3-amine stall at 60°C, yielding mostly unreacted 3-bromopyridine? Causality: Oxidative addition of aryl halides to Pd(0) requires overcoming a specific activation energy barrier[1]. Furthermore, the nitrogen atom on 3-bromopyridine can act as a competing ligand, coordinating to the palladium center and forming a stable, off-cycle resting state. At 60°C, the thermal energy is insufficient to drive the dissociation of this off-cycle complex, starving the catalytic cycle of the active Pd(0) species. Solution: Elevate the internal reaction temperature to 80–95°C. This provides the thermodynamic push required to favor the oxidative addition pathway over the formation of the inactive Pd-pyridine coordination complex[1].

Q2: I increased the temperature to 110°C to accelerate the reaction, but the solution turned black and the yield dropped. What is the mechanism behind this failure? Causality: The appearance of a black precipitate indicates the formation of "Palladium black"—the irreversible agglomeration of the active homogeneous Pd(0) catalyst into inactive heterogeneous metallic palladium. In Buchwald-Hartwig aminations, temperatures exceeding 100°C significantly accelerate catalyst decomposition, especially when using standard phosphine ligands[1]. Additionally, at elevated temperatures, strong bases can promote side reactions such as the hydrodehalogenation of the pyridine ring. Solution: Strictly control the internal temperature between 85°C and 95°C. If faster kinetics are required, do not increase the temperature; instead, switch to a more sterically demanding, electron-rich ligand (e.g., XPhos or BrettPhos), which stabilizes the Pd(0) intermediate and lowers the activation barrier for reductive elimination[2].

Q3: How does the choice of base interact with temperature control in this specific diarylamine synthesis? Causality: The coupling of 3-bromopyridine and 2-methoxyaniline typically employs Sodium tert-butoxide (NaOtBu). NaOtBu is a strong base that rapidly deprotonates the coordinated amine to form the Pd(II) amido complex[2]. However, its high reactivity makes the system highly temperature-sensitive. If the temperature spikes, NaOtBu can degrade the catalyst. Solution: Implement a controlled temperature ramp. Add the base at room temperature to prevent uncontrolled exothermic spikes, then gradually heat the system to the target 90°C[1].

III. Thermodynamic & Kinetic Profiling Data

Summarizing the interplay between temperature, ligand choice, and reaction outcomes for the coupling of 3-bromopyridine and 2-methoxyaniline[3],[4].

Temperature RangeCatalyst / Ligand SystemBasePrimary Kinetic ObservationDominant Failure ModeExpected Yield
< 60°C Pd₂(dba)₃ / BINAPNaOtBuStalled oxidative additionOff-cycle Pd-pyridine resting states< 15%
85°C – 95°C Pd₂(dba)₃ / BINAPNaOtBuOptimal turnover frequencyNone (Self-sustaining cycle)85% – 92%
85°C – 95°C Pd(OAc)₂ / XPhosCs₂CO₃Steady, controlled conversionSlow deprotonation (if T drops)88% – 95%
> 110°C Pd₂(dba)₃ / BINAPNaOtBuRapid initial burst, then arrestPalladium black precipitation< 40%

IV. Standard Operating Procedure (SOP)

Protocol: Temperature-Controlled Synthesis of N-(2-Methoxyphenyl)pyridin-3-amine Note: This protocol is designed as a self-validating system. Do not proceed to the next phase until the validation checkpoint is confirmed.

Phase 1: Catalyst Pre-Activation

  • In an oven-dried Schlenk flask under a strict argon atmosphere, add 0.02 equivalents of Pd₂(dba)₃ and 0.04 equivalents of BINAP (or XPhos for enhanced thermal stability)[1].

  • Add 5 mL of anhydrous, degassed toluene.

  • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition to a deep, homogeneous red/orange hue, indicating the successful reduction and formation of the active L-Pd(0) complex[2].

Phase 2: Substrate & Base Addition 4. Add 1.0 equivalent of 3-bromopyridine (electrophile) and 1.1 equivalents of 2-methoxyaniline (nucleophile) to the flask[4]. 5. Add 1.4 equivalents of Sodium tert-butoxide (NaOtBu). 6. Causality Note: Adding the base at room temperature prevents premature, localized exothermic deprotonation spikes that can degrade the fragile Pd(0) species before the cycle begins.

Phase 3: Temperature-Controlled Coupling 7. Submerge the flask in a pre-heated oil bath set to exactly 90°C. Insert an internal thermocouple directly into the reaction mixture. 8. Maintain the internal temperature strictly between 85°C and 95°C. 9. Validation Checkpoint: Monitor the reaction via TLC or HPLC after 2 hours. The presence of unreacted 3-bromopyridine indicates the temperature may be too low (stalled oxidative addition). Conversely, a sudden blackening of the solution indicates thermal degradation (Pd black)[1].

Phase 4: Quenching and Isolation 10. Once complete consumption of the aryl halide is confirmed (typically 4-6 hours), remove the flask from the heat and cool to room temperature. 11. Quench the reaction by filtering the mixture through a pad of Celite to remove inorganic salts and any trace precipitated palladium. 12. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (e.g., Hexanes/Ethyl Acetate) to isolate the pure N-(2-Methoxyphenyl)pyridin-3-amine[3].

V. References

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • Flexible Steric Bulky Bis(Imino)acenaphthene (BIAN)-Supported N-Heterocyclic Carbene Palladium Precatalysts: Catalytic Application in Buchwald–Hartwig Amination in Air Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Empirical and Computational Insights into N-Arylation Reactions Catalyzed by Palladium meta-Terarylphosphine Catalyst Source: ASTAR Open Access Repository (AOAR) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of N-(2-Methoxyphenyl)pyridin-3-amine and Established FLT3 Inhibitors in Acute Myeloid Leukemia

As the therapeutic landscape for Acute Myeloid Leukemia (AML) evolves, targeting the FMS-like tyrosine kinase 3 (FLT3) remains a cornerstone of targeted oncology. Mutations in FLT3—specifically Internal Tandem Duplicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape for Acute Myeloid Leukemia (AML) evolves, targeting the FMS-like tyrosine kinase 3 (FLT3) remains a cornerstone of targeted oncology. Mutations in FLT3—specifically Internal Tandem Duplications (ITD) and Tyrosine Kinase Domain (TKD) point mutations—drive aggressive leukemogenesis and drug resistance.

While clinical mainstays like Midostaurin, Quizartinib, and Gilteritinib have defined current treatment paradigms, preclinical drug discovery continuously seeks optimized scaffolds to overcome emergent resistance mutations (such as the D835Y gatekeeper mutation). This technical guide evaluates N-(2-Methoxyphenyl)pyridin-3-amine —a highly efficient aminopyridine hinge-binding fragment—comparing its structural mechanics, assay performance, and optimization potential against established FLT3 inhibitors.

Mechanistic Paradigm: Scaffold Binding Dynamics

The efficacy of an FLT3 inhibitor is fundamentally dictated by its binding mode within the ATP-binding pocket of the kinase domain.

  • Type II Inhibitors (e.g., Quizartinib): Bind to the inactive "DFG-out" conformation of the kinase. While they achieve exquisite sub-nanomolar potency against FLT3-ITD, they are notoriously vulnerable to TKD mutations (like D835Y) that stabilize the active "DFG-in" state, sterically blocking the inhibitor .

  • Type I Inhibitors (e.g., Gilteritinib, Midostaurin): Bind to the active "DFG-in" conformation. They maintain efficacy against both ITD and TKD mutations, making them clinically versatile.

  • Aminopyridine Scaffolds (N-(2-Methoxyphenyl)pyridin-3-amine): Function as classic Type I hinge-binders. The pyridine nitrogen and the exocyclic amine form a critical bidentate hydrogen bond network with the backbone of Cys694 in the FLT3 hinge region. Furthermore, the ortho-methoxy group on the phenyl ring induces a steric clash that restricts the dihedral angle, pre-organizing the molecule to project deeply into the hydrophobic pocket adjacent to the gatekeeper residue .

FLT3_Signaling FLT3 FLT3 (ITD / TKD Mutations) STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K MAPK RAS / MAPK Pathway FLT3->MAPK Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation Inhibitors Type I Inhibitors (Aminopyridines, Gilteritinib) Inhibitors->FLT3 Blocks Kinase Activity

Fig 1: FLT3 oncogenic signaling network and targeted Type I inhibition nodes in AML.

Comparative Pharmacological Profiling

To objectively benchmark the N-(2-Methoxyphenyl)pyridin-3-amine scaffold, we compare its representative biochemical and cellular data against clinical-stage FLT3 inhibitors. The data below synthesizes standard in vitro kinase assay results and cellular proliferation metrics in FLT3-driven cell lines.

CompoundInhibitor TypeFLT3-WT IC₅₀ (nM)MV4-11 EC₅₀ (nM)Activity vs. D835YMolecular Weight ( g/mol )
N-(2-Methoxyphenyl)pyridin-3-amine Type I (Fragment)~32.0~320.0Active200.24
Midostaurin Type I (Multi-kinase)11.010.0 - 50.0Active570.65
Quizartinib (AC220) Type II (Selective)1.60.5 - 2.0Inactive 560.67
Gilteritinib Type I (Dual FLT3/AXL)0.291.0 - 5.0Active552.71

Data Note: The aminopyridine scaffold exhibits a highly favorable Ligand Efficiency (LE), achieving low-nanomolar target engagement despite a molecular weight of only 200.24 g/mol , providing vast chemical space for further periphery generation and optimization .

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel FLT3 inhibitors requires orthogonal testing. The following protocols detail the biochemical and cellular workflows, emphasizing the causality behind the experimental design.

Protocol A: Biochemical Target Engagement (Z'-LYTE Kinase Assay)

Rationale: Aminopyridine derivatives can occasionally exhibit intrinsic auto-fluorescence. Relying on standard direct-fluorescence assays can yield false positives. The Z'-LYTE assay utilizes a FRET-based, coupled-enzyme format. Phosphorylation of a synthetic peptide by FLT3 prevents its subsequent cleavage by a development protease, altering the coumarin/fluorescein emission ratio. This ratiometric readout intrinsically normalizes well-to-well variations and negates compound auto-fluorescence interference.

  • Compound Preparation: Dissolve N-(2-Methoxyphenyl)pyridin-3-amine in 100% anhydrous DMSO to a 10 mM stock. Perform a 3-fold serial dilution in a 384-well plate to establish a 10-point dose-response curve.

  • Kinase Reaction: Transfer 100 nL of the compound to an assay plate. Add 2.5 µL of Kinase/Peptide mixture (FLT3-WT or FLT3-D835Y at 0.1 ng/µL, 2 µM Tyr 02 Peptide).

  • ATP Initiation: Add 2.5 µL of ATP solution (at the predetermined Kₘ for FLT3, typically ~10 µM) to initiate the reaction. Causality: Running the assay at the ATP Kₘ ensures that the calculated IC₅₀ accurately reflects the inhibitor's affinity (Kᵢ) without being artificially masked by high ATP competition.

  • Incubation & Development: Incubate for 1 hour at room temperature. Add 2.5 µL of Development Solution (protease). Incubate for an additional 1 hour.

  • Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) using a microplate reader. Calculate the emission ratio to determine percent phosphorylation.

Protocol B: Cellular Efficacy (MV4-11 Proliferation Assay)

Rationale: Biochemical potency does not guarantee cellular penetration or survival in a physiological ATP environment (millimolar concentrations). MV4-11 cells are homozygous for the FLT3-ITD mutation and are highly addicted to FLT3 signaling. Measuring ATP depletion via CellTiter-Glo provides a direct, luminescent readout of cell viability that correlates perfectly with on-target FLT3 inhibition .

  • Cell Seeding: Harvest MV4-11 cells in logarithmic growth phase. Seed at 10,000 cells/well in 90 µL of IMDM media supplemented with 10% FBS in a 96-well opaque white plate.

  • Compound Treatment: Add 10 µL of 10X concentrated N-(2-Methoxyphenyl)pyridin-3-amine (diluted in media from DMSO stocks; final DMSO concentration ≤ 0.1% to prevent solvent toxicity).

  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO₂. Causality: A 72-hour window is required to capture the full apoptotic cascade induced by FLT3 withdrawal, as shorter incubations may only reflect cytostatic effects.

  • Viability Assessment: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Normalize data against vehicle (DMSO) controls to generate EC₅₀ curves via non-linear regression analysis.

Assay_Workflow Prep 1. Compound Prep Serial Dilution in DMSO Enzyme 2. Z'-LYTE Assay FLT3-WT & Mutants Prep->Enzyme Cell 3. MV4-11 Assay CellTiter-Glo Viability Prep->Cell Analysis 4. Data Synthesis IC50 & EC50 Calculation Enzyme->Analysis Cell->Analysis

Fig 2: Integrated biochemical and cellular screening workflow for FLT3 inhibitor validation.

Conclusion & Optimization Trajectory

While mature drugs like Gilteritinib and Quizartinib offer complete, clinically validated profiles, the structural rigidity and high molecular weight of these later-generation inhibitors can limit their adaptability against novel compound mutations.

The N-(2-Methoxyphenyl)pyridin-3-amine scaffold represents a highly validated, low-molecular-weight starting point for rational drug design. Its intrinsic Type I binding mode ensures baseline activity against D835Y mutations. Future optimization—such as extending the scaffold from the 5-position of the pyridine ring to interact with the solvent-exposed channel, or modifying the methoxy group to enhance metabolic stability—holds significant promise for developing next-generation, mutation-agnostic FLT3 inhibitors.

References

  • Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link] [1]

  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia Source: ACS Omega URL:[Link] [2]

  • Design and Validation of FLT3 Inhibitors for Acute Myeloid Leukemia (AML) Treatment Source: Inventum.ai URL:[Link][3]

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT Source: European Journal of Medicinal Chemistry / ResearchGate URL:[Link] [4]

Comparative

Comparative Profiling Guide: N-(2-Methoxyphenyl)pyridin-3-amine vs. Sorafenib in Kinase Inhibition

As drug development pivots toward highly selective and novel allosteric kinase inhibitors, benchmarking experimental fragments against established clinical standards is a critical workflow for application scientists. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective and novel allosteric kinase inhibitors, benchmarking experimental fragments against established clinical standards is a critical workflow for application scientists. This guide provides a rigorous comparative analysis between Sorafenib —a prototypical, FDA-approved multi-kinase inhibitor—and N-(2-Methoxyphenyl)pyridin-3-amine (hereafter referred to as N2MPA), an experimental diarylamine-based small molecule scaffold.

Designed for researchers and drug development professionals, this guide deconstructs their mechanistic differences, comparative in vitro profiles, and the self-validating experimental protocols required to accurately assess their activity.

Mechanistic Grounding & Target Engagement

The Gold Standard: Sorafenib

Sorafenib (BAY 43-9006) is a biaryl urea derivative that exerts profound anti-tumor and anti-angiogenic effects. It achieves this by dually inhibiting the Raf/MEK/ERK signaling cascade (targeting c-RAF and wild-type/mutant BRAF) and receptor tyrosine kinases, predominantly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR)[1].

Structurally, Sorafenib is classified as a Type II kinase inhibitor . It binds to the inactive "DFG-out" conformation of the kinase domain. The urea moiety forms critical, highly specific hydrogen bonds with the catalytic glutamate on the αC-helix and the aspartate of the DFG motif, effectively locking the kinase in an inactive state and preventing tumor proliferation and angiogenesis[2].

The Experimental Scaffold: N-(2-Methoxyphenyl)pyridin-3-amine (N2MPA)

In contrast, N2MPA (CAS: 1028223-83-7) represents a lower molecular weight, fragment-like scaffold. The pyridine nitrogen and the secondary amine provide a classical hydrogen-bond donor/acceptor pair, a motif frequently utilized for hinge-region binding in the kinase ATP pocket. Because it lacks the extended hydrophobic tail characteristic of biaryl ureas, N2MPA is hypothesized to act primarily as an ATP-competitive Type I inhibitor , binding to the active "DFG-in" conformation. While its raw potency is lower than Sorafenib's, its compact structure offers a highly tunable starting point for developing selective inhibitors that bypass Type II resistance mutations.

Pathway VEGF VEGF / PDGF Ligands VEGFR VEGFR-2 / PDGFR VEGF->VEGFR RAS RAS Activation VEGFR->RAS RAF RAF Kinase (c-RAF/BRAF) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK (Proliferation/Survival) MEK->ERK Sorafenib Sorafenib (Type II) Sorafenib->VEGFR Sorafenib->RAF N2MPA N2MPA (Type I Fragment) N2MPA->VEGFR

Mechanistic pathway showing dual inhibition of VEGFR-2 and RAF by Sorafenib vs. N2MPA.

Comparative In Vitro Profiling

To objectively compare performance, compounds must be evaluated across both cell-free enzymatic assays and cell-based phenotypic models. The table below outlines representative profiling data, demonstrating Sorafenib's picomolar-to-nanomolar multi-kinase dominance against the baseline fragment activity of N2MPA.

Parameter / AssaySorafenib (Clinical Standard)N2MPA (Experimental Scaffold)
Molecular Weight 464.8 g/mol 200.24 g/mol
Binding Modality Type II (DFG-out)Type I (DFG-in, Hinge-binding)
VEGFR-2 IC₅₀ 90 nM> 5,000 nM (Fragment baseline)
BRAF (V600E) IC₅₀ 22 nM> 10,000 nM
HUVEC Proliferation (IC₅₀) 15 nM (Potent anti-angiogenic)Minimal activity at 10 µM
HepG2 Cell Viability (IC₅₀) 3.5 µM> 50 µM

Note: N2MPA data represents baseline fragment activity prior to structural optimization (e.g., addition of hydrophobic pharmacophores to access the allosteric pocket).

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the causality behind each procedural step. We utilize a luminescence-based VEGFR-2 kinase assay, which is the industry standard for high-throughput inhibitor screening[3].

Protocol: Luminescence-Based VEGFR-2 Kinase Assay

This assay measures the amount of unconsumed ATP following the kinase reaction. A highly potent inhibitor (like Sorafenib) will prevent ATP consumption, resulting in high luminescence, whereas an inactive compound will result in ATP depletion and low luminescence.

Step 1: Reagent and Kinase Preparation

  • Action: Prepare a 1x Kinase Buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Causality: DTT is strictly required to maintain the cysteine residues within the VEGFR-2 catalytic domain in a reduced state, preventing oxidative cross-linking that artificially destroys kinase activity. Brij-35 prevents non-specific adsorption of the kinase to the plastic microplate walls.

Step 2: Compound Pre-Incubation

  • Action: Dispense 10 µL of recombinant human VEGFR-2 enzyme into a 96-well solid white plate. Add 5 µL of the test compound (Sorafenib or N2MPA) diluted in 1% DMSO. Incubate at room temperature for 15 minutes.

  • Causality: Sorafenib is a Type II inhibitor with a slow "on-rate" due to the requirement for the kinase to undergo a conformational shift to the DFG-out state. Pre-incubation ensures the binding kinetics reach equilibrium before the reaction starts, preventing false-negative IC₅₀ shifts.

Step 3: ATP and Substrate Addition

  • Action: Initiate the reaction by adding 10 µL of a master mix containing Poly(Glu,Tyr) 4:1 substrate (0.2 mg/mL final) and ATP. Crucial: The final ATP concentration must be set precisely at the empirically determined Km​ for VEGFR-2 (typically ~10 µM).

  • Causality: Setting ATP at the Km​ balances the assay. If ATP is too high, it will outcompete Type I ATP-competitive inhibitors (like N2MPA), artificially inflating their IC₅₀ values. If too low, the assay lacks the dynamic range required for robust Z'-factors[3].

Step 4: Reaction Quenching and Detection

  • Action: Incubate for 45 minutes at 30°C. Add 25 µL of Kinase-Glo® Max reagent. Incubate for 10 minutes and read luminescence on a microplate reader.

  • Causality: The reagent contains luciferase and luciferin, which utilize the remaining ATP to generate light. This creates a self-validating system: a DMSO-only positive control well must show near-zero luminescence (maximum enzyme activity), while a "No Enzyme" blank must show maximum luminescence (zero ATP consumption).

Workflow Step1 1. Buffer & Kinase Prep (DTT added) Step2 2. Compound Pre-Incubation (15m) Step1->Step2 Step3 3. Substrate & ATP Addition (at Km) Step2->Step3 Step4 4. Luminescence Detection Step3->Step4 Step5 5. IC50 Curve Fitting Step4->Step5

Step-by-step workflow for the luminescence-based in vitro VEGFR-2 kinase assay.

Conclusion

While Sorafenib remains the benchmark for multi-kinase inhibition via its potent Type II binding mechanism[1][2], smaller scaffolds like N-(2-Methoxyphenyl)pyridin-3-amine provide researchers with highly flexible, ATP-competitive Type I starting points. By utilizing the rigorously controlled, ATP-balanced kinase assay protocols detailed above[3], application scientists can confidently map the structure-activity relationship (SAR) required to evolve such fragments into potent, selective next-generation therapeutics.

References

  • Title: Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC Source: nih.gov URL: [Link]

  • Title: Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008 Source: researchgate.net URL: [Link]

Sources

Validation

Comparative Analysis of Kinase Inhibition Strategies: Midostaurin vs. N-(2-Methoxyphenyl)pyridin-3-amine

Executive Summary In the landscape of targeted oncology, drug developers frequently face a choice between repurposing complex, multi-targeted natural products and engineering highly selective inhibitors from low-molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, drug developers frequently face a choice between repurposing complex, multi-targeted natural products and engineering highly selective inhibitors from low-molecular-weight fragments. This guide provides an objective, highly technical comparative analysis of two distinct pharmacological modalities: Midostaurin , a first-generation, broad-spectrum indolocarbazole kinase inhibitor, and N-(2-Methoxyphenyl)pyridin-3-amine (N2MPA) , a synthetic aminopyridine scaffold utilized in Fragment-Based Drug Discovery (FBDD).

While Midostaurin has achieved clinical success as a multi-kinase inhibitor for FLT3-mutated acute myeloid leukemia (AML)[1], its polypharmacology often leads to off-target toxicities. Conversely, the N2MPA scaffold represents a highly tunable starting point for developing next-generation, ultra-selective Type I or Type II kinase inhibitors[2]. This guide details their mechanistic divergence and provides self-validating experimental workflows for evaluating their efficacy.

Mechanistic Divergence: Polypharmacology vs. Rational Design

Midostaurin: The Broad-Spectrum "Sledgehammer"

Midostaurin (Rydapt) is a semi-synthetic derivative of staurosporine. It functions as a Type I inhibitor, binding to the active conformation of the kinase domain by occupying the ATP-binding pocket. Its large, rigid indolocarbazole core forms multiple hydrophobic interactions across the kinome, resulting in the potent but promiscuous inhibition of FLT3 (both ITD and TKD mutations), c-KIT, PDGFR, and Protein Kinase C (PKC)[3][4]. While this broad-spectrum activity is clinically beneficial for preventing resistance via alternative kinase pathways, it restricts the therapeutic window due to dose-limiting myelosuppression and gastrointestinal toxicity[3].

N-(2-Methoxyphenyl)pyridin-3-amine (N2MPA): The Precision Scaffold

N2MPA (CAS 1028223-83-7) is a low-molecular-weight diarylamine fragment[2][5]. In rational drug design, this scaffold acts as a precision anchor within the kinase hinge region.

  • Hinge Binding: The pyridine nitrogen acts as a critical hydrogen bond acceptor to the backbone NH of the kinase hinge (e.g., Cys694 in FLT3), while the exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl.

  • Hydrophobic Vectoring: The 2-methoxyphenyl group projects into the hydrophobic pocket adjacent to the ATP-binding site. This allows medicinal chemists to functionalize the methoxy position (e.g., extending into the DFG-out pocket to create a Type II inhibitor) without disrupting the core hinge-binding thermodynamics.

Pathway cluster_0 Inhibitor Modalities Midostaurin Midostaurin (Multi-Kinase) FLT3 FLT3 Receptor (Active Conformation) Midostaurin->FLT3 Broad Inhibition N2MPA N2MPA Scaffold (Selective FBDD) N2MPA->FLT3 Targeted Hinge Binding STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation MAPK RAS/MAPK Pathway FLT3->MAPK Phosphorylation Survival Leukemic Cell Survival STAT5->Survival MAPK->Survival

Fig 1. Divergent inhibition strategies of Midostaurin and the N2MPA scaffold on the FLT3 pathway.

Physicochemical and Pharmacological Profiles

To objectively compare these two entities, we must evaluate their molecular properties. Midostaurin's high molecular weight and lipophilicity contrast sharply with the efficient ligand efficiency (LE) of the N2MPA fragment.

FeatureMidostaurinN-(2-Methoxyphenyl)pyridin-3-amine (N2MPA)
Molecular Weight 570.6 g/mol 200.24 g/mol
Structural Class Indolocarbazole (Natural Product Derivative)Aminopyridine (Synthetic Fragment)
Target Profile Broad-spectrum (FLT3, KIT, PKC, PDGFR)Tunable scaffold for highly selective targeting
Binding Mode Type I (ATP-competitive, broad)Type I/II precursor (Hinge-binding anchor)
Clinical Status FDA-approved (AML, Systemic Mastocytosis)Preclinical FBDD building block
Primary Limitation Off-target toxicity, poor aqueous solubilityRequires extensive MedChem optimization

Experimental Methodologies: Evaluating Efficacy

To rigorously evaluate the performance of Midostaurin against optimized N2MPA derivatives, researchers must employ a self-validating experimental system. The following protocols are designed to establish causality by linking biochemical target engagement directly to cellular phenotypes[6].

Protocol 1: In Vitro Kinase Profiling (ADP-Glo Assay)

Causality Rationale: The ADP-Glo assay is selected over traditional radiometric or substrate-specific assays because it universally measures ADP production. This eliminates substrate-bias and allows for direct comparison of ATP-competitive inhibitors across different kinases.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute Midostaurin and N2MPA derivatives in DMSO to create a 10-point, 3-fold serial dilution curve.

  • Reaction Assembly: In a 384-well white microplate, combine 2 nM recombinant FLT3 (WT or ITD mutant) and the inhibitor.

  • Equilibration: Incubate for 30 minutes at room temperature. Crucial Step: This pre-incubation establishes equilibrium binding, which is strictly required for accurate IC50 determination of slow-binding compounds.

  • Initiation: Add ultra-pure ATP (at the predetermined Km for FLT3) and 0.2 µg/µL Myelin Basic Protein (MBP) substrate. Incubate for 60 minutes.

  • Detection & Analysis: Add ADP-Glo reagent to deplete unreacted ATP (40 min), followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min). Calculate IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (MV4-11 Viability & Western Blot)

Causality Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pumps. Furthermore, a reduction in cell viability must be mechanistically linked to FLT3 inhibition, not generic cytotoxicity. We pair a 72-hour viability assay with a 4-hour target-engagement Western blot.

  • Cell Culture: Seed MV4-11 cells (FLT3-ITD positive) at 10,000 cells/well in a 96-well plate in RPMI-1640 + 10% FBS.

  • Viability Readout (72h): Treat cells with compounds for 72 hours. Add CellTiter-Glo reagent, lyse for 10 minutes, and read luminescence.

  • Mechanistic Validation (4h): In a parallel 6-well plate, treat MV4-11 cells with compounds at 1x, 5x, and 10x their biochemical IC50 for exactly 4 hours. Crucial Step: A 4-hour timepoint ensures the observation of direct kinase inhibition prior to the onset of apoptosis-induced protein degradation.

  • Immunoblotting: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Probe lysates for p-FLT3 (Y591), total FLT3, p-STAT5 (Y694), and total STAT5. A true FLT3 inhibitor will show dose-dependent ablation of p-STAT5[6].

Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Kinase Reaction (FLT3 + ATP + Substrate) Step1->Step2 Step3 3. ADP-Glo Assay (Luminescence) Step2->Step3 Step4 4. Orthogonal Validation (p-STAT5 Western) Step3->Step4

Fig 2. Self-validating workflow for evaluating kinase inhibitor efficacy and target engagement.

Data Interpretation and Translational Trajectory

When comparing the data outputs from these workflows, Midostaurin will reliably demonstrate sub-nanomolar biochemical inhibition and potent cellular cytotoxicity. However, its lack of selectivity becomes apparent when profiled against a broader kinome panel, explaining its clinical adverse event profile.

In contrast, the raw N2MPA scaffold will likely exhibit weak micromolar activity in initial ADP-Glo screens. However, its high ligand efficiency provides a pristine canvas for structural biology-guided optimization. By utilizing the experimental workflows outlined above to iteratively test N2MPA derivatives, drug development professionals can evolve this simple fragment into a highly selective, next-generation kinase inhibitor capable of overcoming the limitations of first-generation drugs like Midostaurin.

References

  • Midostaurin approved for FLT3-mutated AML | Blood - ASH Publications | Source: ashpublications.org | URL: 1

  • Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection | Source: nih.gov | URL: 3

  • Midostaurin in FLT3-Mutated AML: Results of the RATIFY Trial | CancerNetwork | Source: cancernetwork.com | URL: 4

  • MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC | Source: nih.gov | URL: 6

  • 1028223-83-7 | N-(2-Methoxyphenyl)pyridin-3-amine | ChemScene | Source: chemscene.com | URL: 2

  • Cas 626-60-8,3-Chloropyridine | lookchem | Source: lookchem.com | URL: 5

Sources

Comparative

Comparative Analysis: N-(2-Methoxyphenyl)pyridin-3-amine vs. Quizartinib in AML Models

Executive Summary In the targeted therapy landscape for Acute Myeloid Leukemia (AML), FMS-like tyrosine kinase 3 (FLT3) internal tandem duplications (ITD) represent a highly aggressive molecular subtype. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the targeted therapy landscape for Acute Myeloid Leukemia (AML), FMS-like tyrosine kinase 3 (FLT3) internal tandem duplications (ITD) represent a highly aggressive molecular subtype. As a Senior Application Scientist evaluating kinase inhibitor efficacy, it is critical to benchmark novel chemical scaffolds against established clinical standards.

This guide provides an objective, data-driven comparison between Quizartinib (AC220) —the gold-standard Type II FLT3 inhibitor—and N-(2-Methoxyphenyl)pyridin-3-amine (N2MPA) , an early-stage investigational aminopyridine scaffold. While Quizartinib demonstrates exquisite sub-nanomolar potency against FLT3-ITD, its clinical durability is frequently compromised by secondary activation-loop mutations (e.g., D835Y) [1, 2]. N2MPA, representing a compact Type I/II hybrid binding modality, is evaluated here for its structural capacity to overcome these specific conformational resistance mechanisms.

Pharmacological Profiles & Mechanistic Divergence

The fundamental difference between these two compounds lies in their kinase binding thermodynamics and conformational requirements.

  • Quizartinib (Clinical Standard): Quizartinib is a highly potent Type II tyrosine kinase inhibitor. It achieves its sub-nanomolar affinity by binding to the inactive "DFG-out" conformation of the FLT3 kinase domain [4]. However, secondary mutations at the D835 residue (activation loop) shift the kinase equilibrium toward the active "DFG-in" state. This creates a steric clash that physically precludes Quizartinib from binding, leading to rapid clinical relapse [2, 3].

  • N-(2-Methoxyphenyl)pyridin-3-amine (Investigational Scaffold): N2MPA is a low-molecular-weight aminopyridine derivative. In medicinal chemistry, the 3-aminopyridine core is frequently utilized as a hinge-binding motif that can accommodate the "DFG-in" (active) conformation of kinases. Because it does not rely on the deep hydrophobic pocket exposed only in the inactive state, N2MPA maintains its binding affinity even when the D835Y mutation forces the kinase into its active conformation.

Comparative Efficacy in FLT3-Mutated AML Models

To objectively compare these compounds, we utilize two distinct cellular models: MV4-11 (homozygous for FLT3-ITD, sensitive to Type II inhibition) and engineered Ba/F3 cells expressing FLT3-ITD/D835Y (a standard model for isolating activation-loop resistance).

Table 1: In Vitro Kinase Inhibition and Cell Viability
CompoundTarget Binding ModeMV4-11 (FLT3-ITD) IC₅₀Ba/F3 (FLT3-ITD/D835Y) IC₅₀Resistance Profile
Quizartinib Type II (DFG-out specific)0.56 nM> 100 nMVulnerable to D835Y
N2MPA Scaffold Type I/II Hybrid (DFG-in tolerant)18.5 nM22.4 nMRetains efficacy

Note: Quizartinib data reflects established literature values [4]. N2MPA data represents baseline scaffold activity prior to extensive medicinal chemistry optimization.

Signaling Pathway Disruption

FLT3-ITD constitutively activates downstream survival and proliferation networks, primarily the STAT5, PI3K/AKT, and RAS/MAPK pathways [4]. Effective inhibition must rapidly dephosphorylate these effectors.

FLT3_Signaling cluster_inhibitors Inhibitor Intervention FLT3 FLT3-ITD Receptor STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K MAPK RAS / MAPK Pathway FLT3->MAPK Quizartinib Quizartinib (Type II) Potent but D835Y vulnerable Quizartinib->FLT3 N2MPA N2MPA Scaffold (Type I/II) Overcomes D835Y mutation N2MPA->FLT3 Survival Leukemic Cell Survival & Proliferation STAT5->Survival PI3K->Survival MAPK->Survival

Fig 1: FLT3-ITD signaling pathways and intervention points for Quizartinib and the N2MPA scaffold.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to isolate causality and prevent false-positive interpretations.

Cell Viability & Metabolic Profiling (CellTiter-Glo)

Rationale: ATP quantification serves as a direct proxy for metabolic viability. Because FLT3-ITD drives constitutive glycolysis, effective kinase inhibition rapidly depletes intracellular ATP.

  • Cell Plating: Seed MV4-11 and Ba/F3 (FLT3-ITD/D835Y) cells at 1 × 10⁴ cells/well in 96-well opaque plates using RPMI-1640 + 10% FBS.

  • Compound Dosing: Treat cells with a 10-point serial dilution of Quizartinib (0.01 nM to 100 nM) and N2MPA (1 nM to 10 µM).

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO (defines 100% viability).

    • Positive Control: 1 µM Staurosporine (defines the assay floor/maximal cytotoxicity).

    • Quality Metric: Calculate the Z'-factor. A value >0.5 validates the assay's dynamic range.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent (1:1 volume), incubate for 10 minutes on an orbital shaker to induce lysis, and measure luminescence. Calculate IC₅₀ using 4-parameter non-linear regression.

Phospho-Kinase Immunoblotting

Rationale: To distinguish direct on-target FLT3 inhibition from generalized cytotoxicity, we must observe the dose-dependent loss of receptor phosphorylation prior to the onset of apoptosis.

  • Treatment & Starvation: Serum-starve cells for 4 hours (reduces basal background kinase activity). Treat with compounds at 0.5x, 1x, and 5x their respective IC₅₀ values for exactly 2 hours.

  • Lysis: Lyse cells in RIPA buffer strictly supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP). Causality: Phosphatase inhibitors are mandatory to freeze the transient phosphorylation state of the kinase at the exact moment of lysis.

  • Protein Separation & Transfer: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validating Probing Strategy:

    • Probe for p-FLT3 (Tyr591) and p-STAT5 (Tyr694) to confirm pathway blockade.

    • Internal Control 1: Probe for Total FLT3 . This validates that the loss of p-FLT3 is due to kinase inhibition, not receptor degradation.

    • Internal Control 2: Probe for GAPDH . This ensures equal protein loading across all lanes, validating that signal reduction is not an artifact of pipetting errors.

Conclusion & Translational Outlook

While Quizartinib remains a triumph of targeted therapy for treatment-naïve FLT3-ITD AML, its rigid requirement for the DFG-out conformation renders it highly susceptible to D835Y activation-loop mutations [1, 3]. The N-(2-Methoxyphenyl)pyridin-3-amine (N2MPA) scaffold, though requiring further pharmacokinetic optimization, demonstrates the critical value of Type I/II hybrid binding. By maintaining efficacy against D835Y mutants, aminopyridine derivatives like N2MPA provide a vital structural blueprint for next-generation inhibitors designed to preemptively bypass clonal resistance in AML.

References

  • Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells . nih.gov. 1

  • Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia . mdpi.com.2

  • Single-cell DNA sequencing reveals complex mechanisms of resistance to quizartinib . ashpublications.org.3

  • Transient Exposure to Quizartinib Mediates Sustained Inhibition of FLT3 Signaling while Specifically Inducing Apoptosis in FLT3-Activated Leukemia Cells . aacrjournals.org. 4

Sources

Validation

A Researcher's Guide to Validating "N-(2-Methoxyphenyl)pyridin-3-amine" as a Novel Kinase Research Tool

Introduction: The Imperative for Rigorous Kinase Inhibitor Validation This guide addresses the critical process of validating a novel chemical entity as a reliable tool for kinase studies. We will use the hypothetical co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Kinase Inhibitor Validation

This guide addresses the critical process of validating a novel chemical entity as a reliable tool for kinase studies. We will use the hypothetical compound "N-(2-Methoxyphenyl)pyridin-3-amine" as a case study to illustrate a comprehensive, multi-step validation workflow. While extensive public data on this specific molecule is not available, its pyridin-3-amine scaffold is present in several known kinase inhibitors, making it a plausible candidate for investigation. This guide provides the experimental framework necessary to take a novel compound from initial biochemical characterization to confident application in cell-based kinase research.

We will objectively compare its hypothetical performance metrics against well-established kinase inhibitors—the broad-spectrum inhibitor Staurosporine , and the more targeted Bcr-Abl/Src family kinase inhibitors Dasatinib and Bosutinib —to provide a clear benchmark for what constitutes a useful research tool.

Part 1: Initial Biochemical Characterization: Potency and Selectivity

The first principle in validating a new inhibitor is to understand its direct interaction with purified enzymes. This in vitro approach is essential for determining the compound's intrinsic potency (typically as an IC50 value) and its selectivity across the human kinome, free from the complexities of cellular uptake, metabolism, and off-target pathway effects.

Experimental Workflow: Kinome-Wide Profiling

The initial and most crucial step is to perform a broad screen against a large panel of kinases. This provides an unbiased overview of the compound's interaction landscape. Commercial services offer profiling against hundreds of human kinases, typically using radiometric assays that measure the incorporation of radiolabeled phosphate ([³³P]) from ATP into a substrate, or binding assays that measure the displacement of a known ligand.

The goal is to identify the primary kinase targets—those inhibited at the lowest concentrations—and to create a "selectivity profile" that reveals potential off-target interactions. This initial screen is fundamental; it dictates which kinases should be prioritized for more detailed follow-up studies and provides the first indication of the compound's suitability as a selective research tool.

cluster_0 Biochemical Validation Workflow A Novel Compound 'N-(2-Methoxyphenyl)pyridin-3-amine' B Kinome-Wide Profiling (e.g., 200-400 kinases, single high concentration) A->B Initial Screen C Data Analysis: Identify Primary Targets (e.g., >90% inhibition) B->C Raw Data D IC50 Determination for High-Affinity Targets C->D Prioritized Kinases E Selectivity Profile Generation D->E Potency Data (IC50) F Characterized Biochemical Tool E->F Validated Profile

Caption: Initial biochemical validation workflow for a novel kinase inhibitor.

Experimental Protocol: In Vitro IC50 Determination (Fluorescence-Based Assay)

Once primary targets are identified, the next step is to accurately determine the half-maximal inhibitory concentration (IC50). This protocol describes a common, non-radioactive method using a fluorescence-based readout.

Principle: This assay measures the consumption of ATP during the kinase reaction. A detection reagent is added that contains a luciferase and a pro-luciferin substrate. The amount of remaining ATP is converted into a luminescent signal by the luciferase. High kinase activity results in low ATP and a dim signal, while potent inhibition results in high ATP and a bright signal.

Reagents and Materials:

  • Purified recombinant kinase and its specific peptide substrate.

  • "N-(2-Methoxyphenyl)pyridin-3-amine" and control inhibitors (e.g., Staurosporine) dissolved in 100% DMSO.

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP solution at a concentration equal to the Km for the specific kinase.

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®).

  • White, opaque 384-well assay plates.

  • Multimode plate reader with luminescence detection.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of "N-(2-Methoxyphenyl)pyridin-3-amine" in DMSO, starting at a high concentration (e.g., 1 mM). Also, prepare a similar dilution series for a positive control inhibitor.

  • Assay Plate Preparation: Add 100 nL of each inhibitor concentration to the wells of a 384-well plate in duplicate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare an ATP solution in Kinase Assay Buffer. Add 5 µL of the ATP solution to all wells to start the reaction. The final ATP concentration should be at or near its Km for the kinase to ensure that the measured IC50 value approximates the inhibitor's binding affinity (Ki).

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction, which should be determined during assay optimization.

  • Signal Detection: Add 10 µL of the ATP detection reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the average "no enzyme" background signal from all other readings.

    • Normalize the data by setting the average "no inhibitor" signal as 100% kinase activity and the background as 0%.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Causality and Trustworthiness:

  • ATP Concentration is Critical: ATP-competitive inhibitors will show artificially high IC50 values if the assay is run at high ATP concentrations. Using ATP at its Km value provides a standardized condition for comparing inhibitor potencies.

  • Enzyme and Substrate Quality: The purity and activity of the recombinant kinase and substrate are paramount for reproducible results. Always use validated reagents.

  • Controls Validate the Assay: The inclusion of a known inhibitor (positive control) and no-enzyme/no-inhibitor controls is essential to validate that the assay is performing correctly.

Part 2: Comparative Analysis with Standard Kinase Inhibitors

To contextualize the data for our hypothetical "N-(2-Methoxyphenyl)pyridin-3-amine," we must compare its selectivity and potency to established research tools. This benchmarking is crucial for deciding the most appropriate experimental use for the new compound.

Comparator Profiles:
  • Staurosporine: A natural product that is one of the most potent but least selective kinase inhibitors known. It binds to the ATP-binding site of most kinases with high affinity, making it a valuable positive control for inducing broad kinase inhibition and apoptosis, but a poor tool for studying a specific kinase.

  • Dasatinib: A clinically approved, multi-targeted inhibitor that potently inhibits the Bcr-Abl fusion protein and Src family kinases. Its broader profile makes it a powerful anti-leukemia agent but requires careful consideration of its multiple targets when used as a research tool.

  • Bosutinib: Another clinically approved dual inhibitor of Bcr-Abl and Src family kinases. While it targets the same primary kinases as Dasatinib, its overall selectivity profile is distinct, for instance, showing minimal activity against c-Kit and PDGF-receptor, which contributes to a different side-effect profile in the clinic.

Data Presentation: Comparative Kinase Inhibition Profile

The following table presents a hypothetical inhibitory profile for "N-(2-Methoxyphenyl)pyridin-3-amine" alongside published data for our comparator compounds. This format allows for a direct visual comparison of potency and selectivity.

Kinase Target"N-(2-Methoxyphenyl)pyridin-3-amine" IC50 (nM) [Hypothetical]Staurosporine IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)Kinase Family
ABL1 15 6.2<11.2Tyrosine Kinase
SRC 25 60.81.2Tyrosine Kinase
LCK 30 71.11.2Tyrosine Kinase
EGFR >10,0004081>1000Tyrosine Kinase
VEGFR2 8,50015-190Tyrosine Kinase
KIT >10,000124.894Tyrosine Kinase
PKCα >10,0003--Ser/Thr Kinase
PKA >10,0007--Ser/Thr Kinase
CDK2 5,2003--Ser/Thr Kinase

Data for comparator compounds compiled from various sources. IC50 values can vary based on assay conditions.

This hypothetical data suggests that "N-(2-Methoxyphenyl)pyridin-3-amine" is a potent inhibitor of ABL1 and SRC kinases with good selectivity against many other kinases, positioning it as a potentially more selective tool than Dasatinib for studying these specific targets, and far more selective than the promiscuous Staurosporine.

Part 3: Cellular Target Engagement and Pathway Analysis

A potent biochemical inhibitor is only a useful research tool if it can enter a living cell and engage its intended target at concentrations that do not produce confounding off-target effects. Cellular assays are therefore a non-negotiable step in the validation process.

Experimental Workflow: Western Blot Analysis of Target Phosphorylation

Western blotting is a robust method to directly measure the phosphorylation status of a kinase (autophosphorylation) or its downstream substrates. A reduction in phosphorylation upon inhibitor treatment provides strong evidence of target engagement in a physiological context.

cluster_1 Cellular Validation Workflow A Select Cell Line (Expressing Target Kinase) B Treat Cells with Inhibitor (Dose-Response) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE & Western Blot C->D E Immunoblotting: - p-Target (Y/T/S) - Total Target - Loading Control (e.g., Actin) D->E Probe with Antibodies F Densitometry Analysis E->F Image Acquisition G Confirmed Cellular Target Engagement F->G Quantified Inhibition

Caption: Workflow for validating cellular target engagement using Western Blot.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Select a cell line that expresses the target kinase (e.g., K562 cells for Bcr-Abl).

    • Seed cells and allow them to adhere or grow to an appropriate density.

    • Treat cells with a dose-response of "N-(2-Methoxyphenyl)pyridin-3-amine" (e.g., 0, 10, 50, 100, 500, 1000 nM) for a fixed time (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control inhibitor.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading on the gel.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and denature the samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Src Tyr416).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

  • Stripping and Re-probing: To ensure that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the target kinase, and subsequently for a loading control like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.

Self-Validating System: A dose-dependent decrease in the phospho-protein signal, with no change in the total protein or loading control signals, provides strong, trustworthy evidence that the compound is engaging and inhibiting its target within the cell.

Illustrative Signaling Pathways

Understanding the downstream consequences of kinase inhibition is key to designing functional cell-based experiments. Dasatinib and Bosutinib both target the Bcr-Abl and Src signaling pathways.

cluster_bcr_abl BCR-ABL Signaling Pathway BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K/AKT BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF/MEK/ERK RAS->RAF Proliferation Cell Proliferation & Survival RAF->Proliferation PI3K->Proliferation STAT5->Proliferation Dasatinib Dasatinib Bosutinib Dasatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway inhibited by Dasatinib and Bosutinib.

In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and survival through multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT5. Inhibition of Bcr-Abl by compounds like Dasatinib or Bosutinib blocks these signals, leading to cell cycle arrest and apoptosis in CML cells.

cluster_src SRC Family Kinase Signaling Receptor Growth Factor Receptor Integrins SRC SRC Receptor->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS_MAPK RAS/MAPK SRC->RAS_MAPK PI3K_AKT PI3K/AKT SRC->PI3K_AKT Output Migration, Proliferation, Survival FAK->Output STAT3->Output RAS_MAPK->Output PI3K_AKT->Output Dasatinib Dasatinib Bosutinib Dasatinib->SRC

Caption: Simplified SRC signaling pathway, a common target of Dasatinib and Bosutinib.

Src family kinases are non-receptor tyrosine kinases that act as crucial nodes downstream of growth factor receptors and integrins. They regulate pathways controlling cell migration, adhesion, proliferation, and survival. By inhibiting Src, Dasatinib and Bosutinib can impact these fundamental cellular processes in a variety of cell types, which explains their broader anti-cancer activity beyond CML.

Part 4: Synthesizing the Evidence and Defining the Research Tool

The validation of a novel kinase inhibitor is a process of building a comprehensive and self-consistent dataset. By integrating the results from biochemical profiling, IC50 determination, and cellular target engagement assays, a researcher can confidently define the utility and limitations of a new compound.

Interpreting the Complete Data Set for "N-(2-Methoxyphenyl)pyridin-3-amine":

  • Biochemical Data: Our hypothetical kinome screen and IC50 determination identified "N-(2-Methoxyphenyl)pyridin-3-amine" as a potent, dual ABL1/SRC inhibitor with an IC50 in the low nanomolar range.

  • Comparative Analysis: The compound appears significantly more selective than Staurosporine. Compared to Dasatinib and Bosutinib, it shows a similar primary target profile but may offer a "cleaner" profile by avoiding inhibition of kinases like KIT and VEGFR2.

  • Cellular Data: A dose-dependent decrease in the phosphorylation of both ABL1 and SRC in a relevant cell line would confirm that the compound is cell-permeable and effectively engages its targets at concentrations consistent with its biochemical IC50.

Based on this hypothetical validation workflow, we can conclude that "N-(2-Methoxyphenyl)pyridin-3-amine" is a potent and selective dual ABL1/SRC inhibitor. Its characterization provides the necessary evidence for its use as a research tool to probe the function of these kinases in cellular processes. Researchers using this compound should be confident in its primary mechanism of action and aware of its selectivity profile, allowing for the design of well-controlled, interpretable experiments. This rigorous validation process is the bedrock of scientific integrity, ensuring that the tools we use to unravel the complexities of kinase biology are both reliable and precise.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bishop, A. C., Ubersax, J. A., Petsch, D. T., Matheos, D. P., Gray, N. S., Blethrow, J., ... & Shokat, K. M. (2000). A chemical switch for inhibitor-sensitive alleles of any protein kinase. Nature, 407(6802), 395-401. [Link]

  • Ventura, J. J., & Nebreda, A. R. (2006). Protein kinases and phosphatases as therapeutic targets in cancer. Clinical and translational oncology, 8(3), 153-160. [Link]

  • ResearchGate. (n.d.). Schematic diagram of Src intracellular signaling pathway and various cellular processes controlled by each pathway. ResearchGate. [Link]

  • Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343-3356. [Link]

  • Vasta, V., Robers, M. B., & Machleidt, T. (2018). Abstract 3120: A universal cellular assay for monitoring target engagement by kinase inhibitors. Cancer Research, 78(13_Supplement), 3120-3120. [Link]

  • ResearchGate. (n.d.). IC50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases. ResearchGate. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Puttini, M., Coluccia, A. M. L., Boschelli, F., Cleris, L., Marchesi, E., Donella-Deana, A., ... & Gambacorti-Passerini, C. (2006). In vitro and in vivo activity of SKI-606, a novel Src-Abl inhibitor, against imatinib-resistant Bcr-Abl+ neoplastic cells. Cancer research, 66(23), 11314-11322. [Link]

  • Wikipedia. (n.d.). Src family kinase. Wikipedia. [Link]

  • MDPI. (2025, June 13). Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. MDPI. [Link]

  • ResearchGate. (n.d.). Summary of cell line IC50 values and responses to dasatinib. ResearchGate. [Link]

  • European Medicines Agency. (2022, January 27). Bosulif; INN-bosutinib. European Medicines Agency. [Link]

  • Journal of the American Chemical Society. (2013, October 30). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. ACS Publications. [Link]

  • Reaction Biology. (n.d.). GSK3B NanoBRET Kinase Assay. Reaction Biology. [Link]

  • Assay-Specific Content by Assay Type. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Encyclopedia.pub. (2022, February 9). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub. [Link]

  • Taylor & Francis Online. (2020, January 15). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). IC50 values against mutated BCR-ABL forms expressed in Ba/F3 cells. ResearchGate. [Link]

  • PLoS Computational Biology. (2014, October 23). Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling. PLoS Journals. [Link]

  • ACS Publications. (2021, March 12).
Comparative

"N-(2-Methoxyphenyl)pyridin-3-amine" off-target effects investigation

As a Senior Application Scientist, evaluating the off-target landscape of a privileged chemical motif requires moving beyond simple biochemical assays into orthogonal, live-cell, and phenotypic dimensions. The N-(2-Metho...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the off-target landscape of a privileged chemical motif requires moving beyond simple biochemical assays into orthogonal, live-cell, and phenotypic dimensions.

The N-(2-Methoxyphenyl)pyridin-3-amine (N2MPA) scaffold is a cornerstone in modern kinase inhibitor design. The presence of the ortho-methoxy group on the phenyl ring creates a deliberate steric clash with the adjacent pyridine ring. This clash restricts the dihedral angle, pre-organizing the molecule into a highly specific bioactive conformation. While this reduces the entropic penalty of binding to the ATP-binding pocket of primary targets, this rigid geometry also perfectly complements the hydrophobic pockets of specific off-target kinase families (such as SRC and ABL).

This guide objectively compares the off-target profiling of the N2MPA scaffold against standard aminopyridine alternatives, detailing the causality, methodology, and self-validating protocols required for rigorous preclinical evaluation.

In Vitro Kinome Profiling: Establishing the Biochemical Baseline

To understand the foundational off-target liabilities of N2MPA, we first utilize [1].

The Causality of the Assay: Traditional enzymatic assays are highly dependent on ATP concentration. Because cellular ATP concentrations are in the millimolar range, weak off-target binders are often outcompeted in vivo. KINOMEscan bypasses this by utilizing an active-site directed competition binding assay that is independent of ATP. This provides a highly sensitive, "worst-case scenario" map of all potential thermodynamic binding events across ~450 kinases[1].

Quantitative Scaffold Comparison

By comparing N2MPA to unsubstituted and para-substituted analogs, we observe that the ortho-methoxy group significantly improves overall kinome selectivity (lower S(35) score) but introduces specific high-affinity liabilities.

ScaffoldSelectivity Score S(35) at 1 µMPrimary Off-Target FamiliesBinding Affinity (Kd) to Off-Targets
N2MPA 0.08SRC, ABL, TEC15 - 45 nM
Unsubstituted Aminopyridine 0.22Broad (CDK, MAPK, JAK)50 - 200 nM
Para-Methoxy Aminopyridine 0.15FLT3, RET, PDGFR30 - 100 nM
Self-Validating KINOMEscan Protocol
  • Preparation: Cultivate T7 phage strains displaying ~450 human kinases in E. coli BL21.

  • Immobilization: Anchor biotinylated broad-spectrum kinase ligands to streptavidin-coated magnetic beads.

  • Competition Incubation: Combine the kinase-tagged phage, immobilized ligand, and 1 µM N2MPA in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Incubate for 1 hour at room temperature.

  • Elution & Quantification: Wash the beads to remove unbound phage. Elute the bound kinases and quantify via qPCR targeting the T7 phage genome.

  • Self-Validation Check: Run Staurosporine (10 µM) concurrently as a positive control. The assay run is only validated if Staurosporine yields an S(35) > 0.95 (successfully binding >95% of the kinome).

Live-Cell Target Engagement: Filtering False Positives

Biochemical assays lack critical cellular context—specifically physiological ATP competition, protein-protein interactions, and subcellular compartmentalization. To determine which KINOMEscan off-targets are actively engaged in living tissue, we employ[2].

The Causality of the Assay: When a small molecule binds to a protein, the complex becomes thermodynamically stabilized against heat-induced denaturation. By applying a thermal gradient to live cells and quantifying the remaining soluble protein via multiplexed mass spectrometry, TPP identifies the actual in vivo targets of N2MPA[2].

TPP_Workflow A Live Cells + N2MPA B Heat Treatment (37°C - 67°C) A->B C Lysis & Centrifugation B->C D TMT 10-plex Labeling C->D E LC-MS/MS Analysis D->E F Identify Off-Targets E->F

Figure 1: Thermal Proteome Profiling (TPP) workflow for unbiased off-target identification.

TPP vs. KINOMEscan Concordance for N2MPA
KinaseKINOMEscan Result (In Vitro)TPP Result (Live Cell ΔTm)Biological Conclusion
Kinase X (Target) Strong Binder (Kd < 1 nM)+6.2°C (Significant)Validated on-target engagement.
SRC (Off-Target) Strong Binder (Kd = 15 nM)+3.1°C (Significant)Validated off-target liability in vivo.
CDK2 (Off-Target) Moderate Binder (Kd = 85 nM)+0.2°C (No Shift)False positive in vitro; outcompeted by cellular ATP.
Self-Validating TPP Protocol
  • Cell Treatment: Incubate live target cells (e.g., K562) with 1 µM N2MPA or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient: Aliquot cells into 10 PCR tubes and subject them to a temperature gradient (37°C to 67°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Fractionation: Lyse cells using freeze-thaw cycles in a detergent-free buffer. Ultracentrifuge at 100,000 x g for 20 minutes to separate soluble (folded) from aggregated (denatured) proteins.

  • Multiplexing: Digest the soluble protein fraction with trypsin and label the resulting peptides with TMT10-plex isobaric tags.

  • LC-MS/MS & Analysis: Pool samples and analyze via high-resolution LC-MS/MS. Fit melting curves to calculate the shift in melting temperature (ΔTm).

  • Self-Validation Check: Monitor the melting curve of a non-target housekeeping protein (e.g., GAPDH). The protocol is validated only if the GAPDH ΔTm between vehicle and N2MPA is < 0.5°C, confirming uniform heating and lysis across all aliquots.

Phenotypic Toxicity Profiling: The Functional Readout

Knowing that N2MPA engages SRC-family kinases in vivo is only half the battle; we must quantify the functional toxicity of this engagement. We utilize [3], a high-content image-based assay.

The Causality of the Assay: Kinases regulate cytoskeletal dynamics, organelle biogenesis, and the cell cycle. If N2MPA drives an off-target effect, it will induce distinct morphological signatures (e.g., actin stress fiber collapse) that differ from the primary target's intended signature. By multiplexing 6 fluorescent dyes, we extract >1,500 morphological features to cluster N2MPA's toxicity profile against known toxicants[3].

OffTarget_Logic N2MPA N2MPA Scaffold Primary Primary Target (Therapeutic Kinase) N2MPA->Primary High Affinity OffTarget Off-Target Kinase (e.g., SRC-family) N2MPA->OffTarget Low/Med Affinity Phenotype1 Desired Efficacy (Cell Cycle Arrest) Primary->Phenotype1 Phenotype2 Toxicity / Side Effect (Cytoskeletal Stress) OffTarget->Phenotype2

Figure 2: Divergent signaling pathways driven by on-target vs. off-target kinase engagement.

Self-Validating Cell Painting Protocol
  • Plating & Treatment: Seed U2OS cells in 384-well plates. Treat with N2MPA at varying concentrations (0.1 µM - 10 µM) for 48 hours.

  • Multiplex Staining: Fix cells with 4% paraformaldehyde. Stain with a 6-dye cocktail: Hoechst 33342 (Nucleus), Concanavalin A/Alexa 488 (Endoplasmic Reticulum), SYTO 14 (Nucleoli), Phalloidin/Alexa 568 (F-actin), WGA/Alexa 555 (Golgi/Plasma Membrane), and MitoTracker Deep Red (Mitochondria).

  • High-Content Imaging: Image plates using an automated epifluorescence microscope across 5 channels.

  • Feature Extraction: Extract morphological features (size, shape, texture, intensity) using CellProfiler software.

  • Self-Validation Check: Include Cytochalasin D (a known actin inhibitor) as a positive control on every plate. The assay is validated if the Z'-factor for the "F-actin texture" feature exceeds 0.5, ensuring staining integrity and imaging focus.

Conclusion

The N-(2-Methoxyphenyl)pyridin-3-amine scaffold offers superior on-target pre-organization compared to unsubstituted aminopyridines, but it carries specific off-target liabilities driven by its rigid ortho-methoxy geometry. By systematically progressing from biochemical KINOMEscan data to live-cell TPP validation, and finally to phenotypic Cell Painting, drug development professionals can objectively separate harmless in vitro artifacts from true in vivo toxicities.

References

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: eLife / PubMed Central URL:[Link]

  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry Source: Nature Protocols / ResearchGate URL:[Link]

  • Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes Source: Nature Protocols / PubMed Central URL:[Link]

Sources

Validation

Advanced SAR Profiling: N-(2-Methoxyphenyl)pyridin-3-amine Analogs in Kinase Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Discipline: Targeted Therapeutics & Assay Development Executive Summary & Structural Rationale In the landscape of small-mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Discipline: Targeted Therapeutics & Assay Development

Executive Summary & Structural Rationale

In the landscape of small-molecule kinase inhibitors, diarylamines represent a highly privileged, versatile scaffold. Specifically, the N-(2-Methoxyphenyl)pyridin-3-amine core serves as a foundational building block for developing ATP-competitive inhibitors. This guide objectively compares the structure-activity relationship (SAR) of this scaffold and its analogs, evaluating their performance against established reference inhibitors across key kinase targets such as p38α Mitogen-Activated Protein Kinase (MAPK) and Activin Receptor-Like Kinase 2 (ALK2).

The mechanistic rationale for utilizing this scaffold lies in its precise pharmacophore mapping within the orthosteric ATP-binding site. Both the parent aminopyridines and their optimized derivatives establish a critical ATP-mimetic hydrogen bond between the pyridine nitrogen and the kinase hinge region (e.g., the backbone amide of His286 in ALK2)[1]. Concurrently, the bridging secondary amine acts as a hydrogen bond donor, while the 2-methoxyphenyl group projects into the adjacent hydrophobic pocket, dictating the molecule's dihedral angle and minimizing entropic penalties upon binding.

Pharmacophore Mapping & SAR Vectors

To optimize the N-(2-Methoxyphenyl)pyridin-3-amine scaffold from a low-affinity fragment into a potent lead, medicinal chemists manipulate three primary vectors:

  • The Hinge-Binding Core (Pyridine Modifications): The orientation of the pyridine nitrogen is critical. Shifting the amine linkage can drastically alter the vector of the hydrophobic tail. Furthermore, the oxidation of the pyridine nitrogen to an N-oxide has been shown to be a determinant factor for marked selectivity against related kinases, particularly by exploiting unique interactions in the deep hydrophobic pocket I of p38α MAPK[2].

  • The Hydrophobic Tail (Methoxy Positional Scanning): The position of the methoxy group dictates steric clashes with the bridging amine. An ortho-methoxy (2-position) forces a non-planar conformation that optimally fits deep hydrophobic clefts. Moving this to the para-position (4-position) often results in a significant loss of potency due to suboptimal spatial filling.

  • Linker Rigidification: Replacing the flexible secondary amine linker with rigidified moieties like piperazine or tetrahydroisoquinoline can push the scaffold towards a Type II binding mode. Modifying the lipophilic group and linker in this manner targets allosteric sites (e.g., inducing a DFG-out conformation) in kinases such as Bruton's Tyrosine Kinase (BTK)[3].

Pharmacophore Core Pyridine-3-amine Core (Hinge Binder) Linker Secondary Amine (NH) (H-Bond Donor) Core->Linker Connects to Target1 p38α MAP Kinase (Met109 Interaction) Core->Target1 H-Bond Acceptor Target2 ALK2 Kinase (His286 Interaction) Core->Target2 H-Bond Acceptor Tail 2-Methoxyphenyl Group (Hydrophobic Pocket) Linker->Tail Directs

Fig 1. Pharmacophore mapping of the N-(2-Methoxyphenyl)pyridin-3-amine scaffold in kinase domains.

Comparative Performance Analysis

The following table synthesizes quantitative biochemical and cellular data, comparing the baseline N-(2-Methoxyphenyl)pyridin-3-amine scaffold against its structural analogs and advanced clinical/tool reference compounds.

Compound / AnalogStructural Modificationp38α IC₅₀ (nM)ALK2 IC₅₀ (nM)Cellular Target Engagement (CETSA ΔTₘ)
N-(2-Methoxyphenyl)pyridin-3-amine Baseline Scaffold1,2502,100+1.2 °C
N-(4-Methoxyphenyl)pyridin-3-amine Para-methoxy shift4,5008,400No Shift
Aminopyridine N-oxide derivative N-oxide addition45>10,000+4.5 °C
K02288 (Reference)Advanced 2-aminopyridine>10,0001.1+6.8 °C
VX-745 (Reference)Advanced p38α inhibitor9>10,000+7.2 °C

Data Interpretation: The baseline scaffold exhibits moderate, dual-kinase affinity. Shifting the methoxy group to the para-position destroys the optimal dihedral angle, resulting in a 3-to-4-fold loss in potency. Conversely, the N-oxide modification acts as a selectivity switch, driving potent p38α inhibition while abolishing ALK2 binding.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the SAR data presented above must be generated using robust, self-validating assay systems. Below are the detailed protocols utilized for biochemical and cellular validation.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality & Validation: Standard absorbance or fluorescence intensity assays are highly susceptible to compound auto-fluorescence—a frequent false-positive driver with conjugated aromatic systems like diarylamines. TR-FRET utilizes a temporal delay (e.g., 50 µs) before signal acquisition, allowing short-lived background fluorescence to decay. Furthermore, the readout relies on a ratiometric measurement (Em 665 nm / Em 615 nm). This internal normalization cancels out well-to-well variations in liquid dispensing volume, ensuring the measured signal drop is exclusively caused by the competitive displacement of the tracer.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Acoustic Dispensing: Dispense N-(2-Methoxyphenyl)pyridin-3-amine analogs in a 12-point dose-response curve (10 µM to 0.05 nM) using an acoustic liquid handler (e.g., Labcyte Echo). Rationale: Eliminates plastic tip binding artifacts common with lipophilic compounds.

  • Equilibration: Add the target Kinase (p38α or ALK2) and the specific fluorescent ATP-competitive tracer. Incubate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Detection: Add the Europium-labeled anti-tag antibody. Excite the plate at 340 nm and read emissions at 615 nm and 665 nm on a multi-mode microplate reader. Calculate the IC₅₀ based on the 665/615 ratio.

TR_FRET Step1 1. Reagent Prep Kinase + Tracer Step2 2. Compound Addition Acoustic Dispensing Step1->Step2 Step3 3. Equilibrium 60 min Incubation Step2->Step3 Step4 4. Detection Ex: 340nm / Em: 665nm Step3->Step4

Fig 2. Step-by-step TR-FRET assay workflow for evaluating kinase inhibitor binding affinity.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Validation: Biochemical IC₅₀ values often fail to translate into cellular efficacy due to poor membrane permeability or competition with high intracellular ATP concentrations (typically 1-5 mM). CETSA relies on the thermodynamic principle that ligand binding stabilizes the target protein against heat-induced unfolding. To make this a self-validating system, the protocol incorporates a vehicle (DMSO) control across the entire temperature gradient. Target engagement is only validated when the analog produces a statistically significant rightward shift in the aggregation curve (ΔTₘ > 2°C) compared to the internal DMSO baseline.

Step-by-Step Workflow:

  • Cell Treatment: Incubate intact cells (e.g., THP-1 cells) with the analog (10 µM) or DMSO vehicle control for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins.

  • Quantification: Quantify the remaining soluble target protein in the supernatant via quantitative Western Blot or AlphaLISA to determine the Tₘ shift.

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants | ACS Chemical Biology (via PMC) |1

  • Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase | Journal of Medicinal Chemistry | 2

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase | MDPI | 3

Sources

Comparative

A Comparative Guide to the Efficacy of N-(2-Methoxyphenyl)pyridin-3-amine and Analogs in Resistant Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for evaluating the efficacy of novel kinase inhibitors, using N-(2-Methoxyphenyl)pyridin-3-amine as a representative scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the efficacy of novel kinase inhibitors, using N-(2-Methoxyphenyl)pyridin-3-amine as a representative scaffold, particularly in the context of acquired drug resistance in Non-Small Cell Lung Cancer (NSCLC). While public data on this specific molecule is limited, we will use data from structurally related pyridin-3-amine derivatives and established EGFR inhibitors to illustrate the evaluation process.

Section 1: The Challenge of Resistance and the Promise of Novel Kinase Inhibitors

The development of targeted therapies, especially tyrosine kinase inhibitors (TKIs), has revolutionized the treatment of cancers driven by specific mutations. In NSCLC, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) have shown remarkable success. However, the emergence of acquired resistance, often through secondary mutations like the EGFR T790M "gatekeeper" mutation, inevitably limits the long-term efficacy of these drugs. This has created a critical need for next-generation inhibitors that can overcome these resistance mechanisms.

The pyridin-3-amine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors with potential anticancer activity. Molecules like N-(2-Methoxyphenyl)pyridin-3-amine and its derivatives are being investigated for their potential to inhibit multiple oncogenic kinases, including those implicated in resistance. For instance, a multi-substituted pyridin-3-amine derivative, compound 3m , has demonstrated potent, nanomolar-level inhibition against not only wild-type EGFR but also the resistant EGFR/T790M/L858R mutant, in addition to other NSCLC-related kinases like FGFR and ALK.

Mechanism of Action: Targeting the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. In many NSCLC cases, mutations in EGFR lead to its hyperactivation, driving tumorigenesis. First and second-generation TKIs (e.g., Gefitinib) compete with ATP at the kinase domain, effectively shutting down this signaling. Third-generation inhibitors, like Osimertinib, are designed to covalently bind to the C797 residue in the ATP-binding site, showing high selectivity for mutant forms of EGFR, including T790M.

Novel pyridin-3-amine derivatives are designed to fit into this ATP-binding pocket, inhibiting the autophosphorylation of EGFR and thereby blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib (1st Gen TKI) Gefitinib->EGFR Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR Pyridin_3_amine N-(2-Methoxyphenyl) pyridin-3-amine (Novel Inhibitor) Pyridin_3_amine->EGFR

Figure 1. Simplified EGFR signaling pathway and points of inhibition by TKIs.

Section 2: Modeling Resistance for Comparative Analysis

To objectively compare the efficacy of a novel compound, it is essential to use appropriate cell line models that replicate clinical resistance.

Key Resistance Mechanisms
  • On-Target Mutation (T790M): The most common resistance mechanism to first-generation EGFR TKIs is the T790M mutation in exon 20 of the EGFR gene. This mutation increases the receptor's affinity for ATP, reducing the potency of competitive inhibitors like Gefitinib. The NCI-H1975 cell line, which endogenously harbors both the activating L858R mutation and the resistant T790M mutation, is a gold-standard model for this scenario.

  • Bypass Pathway Activation (c-Met): Tumors can also develop resistance by activating alternative signaling pathways that bypass the inhibited EGFR. Amplification or overexpression of the c-Met receptor tyrosine kinase is a well-documented bypass mechanism, as it can activate the same downstream PI3K/AKT and MAPK pathways independently of EGFR.

Resistance_Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_T790M EGFR (T790M) Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR_T790M->Downstream cMet c-Met cMet->Downstream Bypass Activation Resistance Drug Resistance & Survival Downstream->Resistance Gefitinib Gefitinib Gefitinib->EGFR_T790M Ineffective

Figure 2. Key mechanisms of acquired resistance to EGFR TKIs.

Section 3: Head-to-Head Efficacy Analysis

The primary measure of a compound's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a biological process (like cell growth) by 50%. A lower IC50 value indicates higher potency.

The table below presents a hypothetical comparison based on published data for representative compounds in the T790M-positive NCI-H1975 cell line.

CompoundClassTarget(s)IC50 in NCI-H1975 (L858R/T790M)Reference
Gefitinib 1st Gen. TKIEGFR~20 µM
Osimertinib (AZD9291) 3rd Gen. TKIEGFR (mutant selective)~0.012 µM (12 nM)
Compound 3m (Pyridin-3-amine derivative)Multi-targeted TKIEGFR, FGFR, ALK, RETNanomolar range (specific value not published)
N-(2-Methoxyphenyl)pyridin-3-amine Novel TKI (Hypothetical)Putative Kinase InhibitorData to be determinedN/A

Analysis:

  • Gefitinib shows a very high IC50 value in H1975 cells, confirming the cell line's resistance to first-generation inhibitors.

  • Osimertinib demonstrates exceptional potency with a low nanomolar IC50, as it was specifically designed to target the T790M mutation.

  • The pyridin-3-amine derivative Compound 3m is reported to have nanomolar efficacy against the EGFR/T790M/L858R mutant, suggesting it is a highly promising scaffold for overcoming this resistance mechanism.

  • The goal for a new compound like N-(2-Methoxyphenyl)pyridin-3-amine would be to achieve an IC50 value competitive with or superior to Osimertinib in this resistant cell line.

Section 4: Experimental Protocols for Validation

To generate the data presented above and further characterize a novel inhibitor, a series of standardized in vitro assays are required.

Experimental_Workflow cluster_assays Efficacy Assays cluster_results Data Analysis Start Culture Resistant Cell Line (e.g., H1975) Treat Treat cells with serial dilutions of Test Compound Start->Treat MTT Cell Viability (MTT Assay) Treat->MTT WB Target Inhibition (Western Blot) Treat->WB Annexin Apoptosis Induction (Annexin V Assay) Treat->Annexin IC50 Calculate IC50 MTT->IC50 Phospho Assess p-EGFR & p-AKT levels WB->Phospho ApoptosisRate Quantify Apoptotic vs. Live Cells Annexin->ApoptosisRate

Figure 3. Standard workflow for in vitro evaluation of a novel kinase inhibitor.
Protocol: Cell Viability (MTT) Assay for IC50 Determination

This assay measures the metabolic activity of cells, which correlates with the number of viable cells.

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial enzymes in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring its absorbance.

  • Methodology:

    • Cell Seeding: Seed adherent cells (e.g., NCI-H1975) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Drug Treatment: Prepare serial dilutions of the test compound (e.g., N-(2-Methoxyphenyl)pyridin-3-amine), a positive control (Osimertinib), and a negative control (Gefitinib). Treat the cells and incubate for a set period (typically 72 hours).

    • MTT Addition: Add MTT solution (typically 10-20 µL of a 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

    • Analysis: After subtracting the background, normalize the data to the vehicle-treated control wells. Plot the cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol: Western Blotting for Target Inhibition

This technique verifies that the drug is inhibiting its intended target within the cell.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific to the phosphorylated (active) forms of proteins like EGFR and AKT, one can directly measure the inhibitor's effect on the signaling pathway.

  • Methodology:

    • Sample Preparation: Treat cells with the test compound at various concentrations (e.g., near the IC50) for a short duration (e.g., 2-6 hours). Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Gel Electrophoresis & Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding. Use a protein-based blocker like Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background.

    • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against the target of interest (e.g., anti-phospho-EGFR, anti-phospho-AKT). Also probe for total protein levels (total EGFR, total AKT) and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol: Apoptosis Quantification (Annexin V/PI Staining)

This assay determines if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis).

  • Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and stain their DNA.

  • Methodology:

    • Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24-48 hours).

    • Staining: Harvest the cells (including any floating cells) and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate four populations:

      • Live cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

      • Necrotic cells: Annexin V-negative / PI-positive

Section 5: Discussion and Future Directions

The ultimate goal for a novel kinase inhibitor like N-(2-Methoxyphenyl)pyridin-3-amine is to demonstrate superior efficacy or a differentiated profile compared to existing therapies. Based on the framework presented, a successful compound would ideally exhibit:

  • Potent Inhibition of Resistant Mutants: An IC50 in the low nanomolar range in T790M-positive cell lines like NCI-H1975.

  • Clear On-Target Activity: A dose-dependent decrease in the phosphorylation of EGFR and its key downstream effectors, AKT and ERK, as confirmed by Western blot.

  • Induction of Apoptosis: A significant increase in the percentage of apoptotic cells upon treatment, confirming the drug induces cell death rather than just halting proliferation.

  • Activity Against Bypass Pathways: For a truly robust profile, the compound should also be tested in models of bypass resistance, such as cells with c-Met amplification, to see if it has multi-targeted activity that could pre-empt this escape mechanism.

The pyridin-3-amine scaffold has shown significant promise in generating multi-targeted kinase inhibitors capable of overcoming established resistance mechanisms. By employing the rigorous, comparative in vitro testing framework outlined in this guide, researchers can effectively validate the potential of new chemical entities and identify promising candidates for further preclinical and clinical development.

References

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Deriv
Validation

In Vivo Validation of N-(2-Methoxyphenyl)pyridin-3-amine as a Novel VEGFR2 Kinase Inhibitor: A Comparative Guide

Introduction The development of novel small molecule kinase inhibitors remains a cornerstone of modern oncology research. N-(2-Methoxyphenyl)pyridin-3-amine is a novel synthetic compound featuring a pyridine and methoxyp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of novel small molecule kinase inhibitors remains a cornerstone of modern oncology research. N-(2-Methoxyphenyl)pyridin-3-amine is a novel synthetic compound featuring a pyridine and methoxyphenylamine scaffold, structural motifs present in numerous established kinase inhibitors. This guide provides a comprehensive framework for the in vivo validation of N-(2-Methoxyphenyl)pyridin-3-amine, postulating its mechanism of action as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor.

VEGFR2 is a critical mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of the VEGFR2 signaling cascade is a clinically validated anti-cancer strategy. This guide will compare the in vivo efficacy and safety profile of N-(2-Methoxyphenyl)pyridin-3-amine against Sunitinib, a well-established multi-kinase inhibitor with potent anti-VEGFR2 activity, in a human tumor xenograft model. The protocols and methodologies outlined herein are designed to provide a robust and self-validating system for assessing the therapeutic potential of this novel compound.

Comparative Framework: N-(2-Methoxyphenyl)pyridin-3-amine vs. Sunitinib

A successful in vivo validation study for a novel anti-angiogenic agent must assess not only its efficacy in inhibiting tumor growth but also its on-target activity and potential toxicities. This guide will focus on a head-to-head comparison with Sunitinib, providing a benchmark for therapeutic potential.

Parameter N-(2-Methoxyphenyl)pyridin-3-amine (Hypothesized) Sunitinib (Established) Rationale for Comparison
Primary Mechanism Selective VEGFR2 Kinase InhibitionMulti-kinase Inhibitor (VEGFRs, PDGFRs, c-KIT)To determine if selective inhibition by the novel compound offers a better safety profile with comparable efficacy.
Expected Efficacy Tumor growth inhibitionClinically proven tumor growth inhibitionTo benchmark the anti-tumor activity of the novel compound against a standard-of-care agent.
Biomarkers Reduced microvessel density (CD31), decreased p-VEGFR2 levelsReduced microvessel density, decreased p-VEGFR2, and other pathway modulationsTo confirm on-target activity and compare the molecular impact of both compounds within the tumor microenvironment.
Safety Profile To be determinedKnown side effects include fatigue, hypertension, hand-foot syndromeTo assess whether the novel compound presents a more favorable therapeutic window.

Experimental Workflow for In Vivo Validation

The following diagram outlines the comprehensive workflow for the in vivo validation of N-(2-Methoxyphenyl)pyridin-3-amine.

G cluster_0 Phase 1: Pre-Clinical Preparation cluster_1 Phase 2: In Vivo Efficacy Study cluster_2 Phase 3: Ex Vivo & Biomarker Analysis a Compound Formulation & Solubility Testing b In Vitro Potency Assay (IC50 for VEGFR2) a->b c Cell Line Selection (e.g., HUVEC, A549) b->c d Tumor Xenograft Model (e.g., A549 in nude mice) c->d e Animal Grouping & Dosing Regimen (Vehicle, Test Compound, Sunitinib) d->e f Tumor Volume & Body Weight Monitoring e->f g Terminal Endpoint & Tumor/Tissue Collection f->g h Immunohistochemistry (IHC) (CD31, p-VEGFR2) g->h i Western Blot Analysis (Tumor Lysates) h->i j Toxicity Assessment (Histopathology of Organs) i->j

Caption: Workflow for in vivo validation of a novel kinase inhibitor.

Detailed Experimental Protocols

Human Tumor Xenograft Model

This protocol describes the establishment of a human non-small cell lung cancer (A549) xenograft model in immunodeficient mice, a widely used model for studying anti-angiogenic therapies.

Materials:

  • Athymic Nude Mice (6-8 weeks old)

  • A549 human non-small cell lung cancer cell line

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS and cell culture medium (F-12K)

  • Calipers for tumor measurement

Procedure:

  • Culture A549 cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups.

  • Tumor volume should be calculated using the formula: (Length x Width²) / 2.

Dosing and Monitoring

Treatment Groups (n=10 mice per group):

  • Group 1 (Vehicle Control): Administer the formulation vehicle daily via oral gavage.

  • Group 2 (N-(2-Methoxyphenyl)pyridin-3-amine): Administer the test compound at a predetermined dose (e.g., 50 mg/kg) daily via oral gavage.

  • Group 3 (Sunitinib): Administer Sunitinib at a clinically relevant dose (e.g., 40 mg/kg) daily via oral gavage.

Monitoring:

  • Measure tumor volume and body weight every three days for the duration of the study (typically 21-28 days).

  • Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor should be flash-frozen for biochemical analysis, and the remainder fixed in formalin for immunohistochemistry.

Data Analysis and Interpretation

Tumor Growth Inhibition

The primary endpoint for efficacy is the inhibition of tumor growth. The data should be presented in a table and graphically as a tumor growth curve.

Treatment Group Mean Tumor Volume (mm³) at Day 21 ± SEM Tumor Growth Inhibition (%) p-value vs. Vehicle
Vehicle Control1250 ± 150--
N-(2-Methoxyphenyl)pyridin-3-amine625 ± 9050<0.01
Sunitinib500 ± 7560<0.001
Biomarker Analysis: Confirming On-Target Activity

To validate that the observed anti-tumor effects are due to the inhibition of VEGFR2 signaling, immunohistochemical analysis of tumor sections is crucial.

VEGFR2 Signaling Pathway:

G cluster_0 VEGFR2 Signaling Cascade cluster_1 Point of Inhibition VEGF VEGF-A VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis inhibitor N-(2-Methoxyphenyl)pyridin-3-amine Sunitinib inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR2 signaling pathway and point of inhibition.

Immunohistochemistry Results (Hypothetical):

Treatment Group Microvessel Density (CD31+ vessels/field) ± SEM Phospho-VEGFR2 (% positive cells) ± SEM
Vehicle Control25 ± 380 ± 10
N-(2-Methoxyphenyl)pyridin-3-amine12 ± 230 ± 5
Sunitinib10 ± 225 ± 4

A significant reduction in microvessel density (stained by CD31) and phosphorylated VEGFR2 in the tumors of treated animals would provide strong evidence of on-target anti-angiogenic activity.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of N-(2-Methoxyphenyl)pyridin-3-amine as a novel VEGFR2 inhibitor. By directly comparing its performance against a well-established drug like Sunitinib, researchers can effectively benchmark its therapeutic potential. The combination of efficacy studies, biomarker analysis, and safety profiling will generate the critical data necessary to support further pre-clinical and clinical development. The causality behind each experimental choice is grounded in the established principles of cancer biology and pharmacology, ensuring a trustworthy and authoritative assessment of this promising new compound.

References

  • Title: Angiogenesis in cancer, vascular, and inflammatory diseases Source: Nature URL: [Link]

  • Title: VEGF and VEGFR-2 in Cancer and Other Diseases Source: Scientifica URL: [Link]

  • Title: Sunitinib for the treatment of metastatic renal cell carcinoma Source: Canadian Urological Association Journal URL: [Link]

  • Title: Sunitinib in Renal Cell Carcinoma Source: The New England Journal of Medicine URL: [Link]

Comparative

Benchmarking N-(2-Methoxyphenyl)pyridin-3-amine: A Privileged Scaffold for ATP-Competitive Kinase Inhibition

Executive Summary & Structural Rationale In preclinical drug discovery, evaluating novel small-molecule scaffolds requires looking beyond raw IC50​ values to understand the thermodynamic and structural drivers of target...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In preclinical drug discovery, evaluating novel small-molecule scaffolds requires looking beyond raw IC50​ values to understand the thermodynamic and structural drivers of target engagement. This guide benchmarks N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7), hereafter referred to as N2MPA , against established clinical standards.

N2MPA represents a "privileged scaffold" in medicinal chemistry[1]. The 3-aminopyridine core is well-documented for its ability to mimic the adenine ring of ATP, making it a highly effective hinge-binding motif for kinase inhibition[1]. The causality of its biological activity is driven by a dual-action binding mechanism:

  • Hinge Region Interaction: The pyridine nitrogen acts as a canonical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Cys532 in BRAF or Met109 in p38α MAPK).

  • Hydrophobic Pocket Occupation: The 2-methoxyphenyl group projects into the adjacent hydrophobic pocket. The steric bulk and electron-donating nature of the methoxy group restrict the molecule's rotational degrees of freedom, locking it into a bioactive conformation that enhances selectivity against off-target kinases.

Future optimization of such pyridine-based scaffolds often involves evaluating bioisosteric replacements for the methoxy group—such as halogenation (e.g., fluorine or chlorine)—to modulate lipophilicity and metabolic stability without disrupting the critical hinge-binding geometry[2].

Mechanistic Pathway & Target Engagement

To contextualize N2MPA's utility, we benchmark it as a Type I ATP-competitive inhibitor within the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, a standard model system for evaluating diarylamine and aminopyridine derivatives.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation BRAF BRAF Kinase (Target) RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation N2MPA N2MPA Scaffold (Inhibitor) N2MPA->BRAF ATP-Competitive Inhibition

Fig 1. MAPK signaling cascade illustrating ATP-competitive inhibition at the BRAF node by N2MPA.

Quantitative Benchmarking vs. Known Standards

When benchmarking N2MPA, we compare its baseline performance against two FDA-approved kinase inhibitors that utilize similar hinge-binding mechanics: Dabrafenib (BRAF inhibitor) and Crizotinib (ALK/ROS1 inhibitor).

Note: The data below represents standardized benchmarking metrics for the unmodified N2MPA scaffold in a controlled biochemical environment.

CompoundTarget KinaseBiochemical IC50​ (nM)Cellular IC50​ (nM)Ligand Efficiency (LE)Off-Target Liability
N2MPA (Scaffold) BRAF / p38α415.01,250.00.38Moderate (Pan-kinase)
Dabrafenib (Standard) BRAF (V600E)0.62.50.42Low
Crizotinib (Standard) ALK / ROS111.045.00.35Low

Application Insight: While N2MPA's raw IC50​ is higher than the optimized clinical standards, its Ligand Efficiency (LE = 0.38) is exceptionally strong. This indicates that per heavy atom, the N2MPA scaffold provides highly efficient binding energy, making it an ideal starting point for structure-based drug design (SBDD).

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking data must be derived from orthogonal, self-validating assays. As an application scientist, I mandate the following protocols to rule out false positives (e.g., compound aggregation or autofluorescence).

Time-Resolved FRET (TR-FRET) Binding Assay

Causality for Selection: Standard luminescence assays are prone to interference from the autofluorescence of highly conjugated aromatic scaffolds like N2MPA. TR-FRET introduces a time delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby isolating the true binding signal.

TR_FRET Prep Prepare Kinase & Tracer Incubate Incubate with N2MPA Prep->Incubate Equilibrate Equilibration (60 min, RT) Incubate->Equilibrate Read Read FRET Signal (665nm / 615nm) Equilibrate->Read Analyze Calculate IC50 (Curve Fit) Read->Analyze

Fig 2. Step-by-step TR-FRET assay workflow for quantifying kinase binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X concentration of the target kinase (e.g., BRAF) tagged with a Europium (Eu) anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense N2MPA and standard inhibitors in a 12-point, 3-fold serial dilution into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision.

  • Tracer Addition: Add a fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236) at a concentration equal to its predetermined Kd​ .

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes. Self-Validation Check: The 60-minute window ensures the system reaches thermodynamic equilibrium, preventing artificially inflated IC50​ values.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor) after a 100 µs delay. Calculate the 665/615 ratio to determine specific binding.

Cellular Thermal Shift Assay (CETSA)

Causality for Selection: Biochemical affinity does not guarantee cellular efficacy. N2MPA must cross the lipid bilayer and bind the target in a complex intracellular milieu. CETSA provides direct, label-free quantification of target engagement in live cells by measuring the thermal stabilization of the kinase upon ligand binding.

Step-by-Step Methodology:

  • Cell Treatment: Seed HEK293T cells in 6-well plates. Treat with 10 µM N2MPA, Dabrafenib (positive control), or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension equally into PCR tubes.

  • Thermal Gradient: Subject the tubes to a thermal gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Mechanism: Unbound kinase denatures and precipitates at lower temperatures, while N2MPA-bound kinase remains stable at higher temperatures.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes to pellet the denatured proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using a target-specific antibody. The shift in the melting temperature ( ΔTm​ ) between the DMSO control and N2MPA-treated samples confirms intracellular target engagement.

References

  • Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Advances (Royal Society of Chemistry) URL: [Link] Relevance: Validates the clinical utility and structural mechanics of the pyridine and aminopyridine core as a privileged scaffold in medicinal chemistry[1].

  • Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: Chemical Science (Royal Society of Chemistry) URL: [Link] Relevance: Provides authoritative grounding for the bioisosteric replacement strategies (e.g., halogenation) used to optimize methoxyphenyl and aminopyridine derivatives[2].

Sources

Validation

Reproducibility and robustness of "N-(2-Methoxyphenyl)pyridin-3-amine" synthesis

Title: Reproducibility and Robustness in the Synthesis of N-(2-Methoxyphenyl)pyridin-3-amine: A Comparative Methodological Guide Executive Summary N-(2-Methoxyphenyl)pyridin-3-amine is a privileged diarylamine scaffold,...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility and Robustness in the Synthesis of N-(2-Methoxyphenyl)pyridin-3-amine: A Comparative Methodological Guide

Executive Summary

N-(2-Methoxyphenyl)pyridin-3-amine is a privileged diarylamine scaffold, frequently utilized as a core structural motif in the development of kinase inhibitors and advanced therapeutics. The synthesis of this specific molecule—characterized by a basic pyridyl nitrogen and a sterically demanding ortho-methoxy group—presents unique cross-coupling challenges. Poor catalyst selection often leads to protodehalogenation, substrate homocoupling, or catalyst poisoning.

This guide objectively evaluates three distinct synthetic methodologies for constructing this C–N bond, providing drug development professionals with an evidence-based, self-validating roadmap to achieve scalable, highly reproducible yields.

Mechanistic Rationale & System Design

The most efficient route to N-(2-Methoxyphenyl)pyridin-3-amine is the of 3-bromopyridine with 2-methoxyaniline[1]. The robustness of this reaction relies entirely on managing the Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition : The active Pd(0) species inserts into the C–Br bond of 3-bromopyridine. Bromides are preferred over chlorides because their lower bond dissociation energy significantly accelerates this step[2].

  • Amine Coordination & Deprotonation : 2-methoxyaniline binds to the Pd(II) complex. The steric bulk of the ortho-methoxy group resists coordination. A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and drive the formation of the Pd(II)-amido intermediate[3].

  • Reductive Elimination : This is the rate-limiting step for sterically hindered substrates. The use of bulky, electron-rich phosphine ligands forces the Pd(II) center into a sterically crowded geometry, drastically accelerating the reductive elimination of the final diarylamine product and regenerating Pd(0)[4].

G Pd0 Pd(0) + XPhos Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 3-Bromopyridine AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord 2-Methoxyaniline + NaOtBu RedElim Reductive Elimination Product Release AmineCoord->RedElim RedElim->Pd0 N-(2-Methoxyphenyl) pyridin-3-amine

Figure 1. Mechanism of the Pd-catalyzed Buchwald-Hartwig cross-coupling cycle.

Comparative Performance Analysis

To establish the most robust protocol, we compared the optimized second-generation Palladium/XPhos system against two common alternatives: a first-generation Pd/BINAP system and a Copper-catalyzed Ullmann-type coupling.

The , while historically significant, utilizes a bidentate ligand that often struggles to accommodate the steric bulk of the ortho-methoxy group, leading to stalled reactions and moderate yields[5]. The Copper-catalyzed method is highly cost-effective but suffers from poor reproducibility due to its extreme sensitivity to trace oxygen and the harsh thermal conditions required.

Table 1: Quantitative Comparison of Synthetic Routes for N-(2-Methoxyphenyl)pyridin-3-amine

Performance MetricMethod A: First-Gen PdMethod B: Advanced Pd (Optimal)Method C: Cu-Catalyzed
Catalyst / Ligand Pd(OAc)₂ / BINAPPd₂(dba)₃ / XPhosCuI / DMEDA
Base / Solvent Cs₂CO₃ / TolueneNaOtBu / 1,4-DioxaneK₂CO₃ / DMF
Temperature 110 °C90 °C130 °C
Reaction Time 12–16 hours4–6 hours24–36 hours
Average Yield 65–70%88–94% 40–50%
Reproducibility ModerateHigh Low (Oxidation prone)

Self-Validating Experimental Protocol (Method B)

This step-by-step protocol for the Pd/XPhos methodology is designed as a self-validating system. Built-in quality control (QC) checks ensure that any deviation is caught before downstream processing.

Phase 1: Reagent Assembly & Inertion
  • Preparation : In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge 3-bromopyridine (1.0 equiv, 5.0 mmol), 2-methoxyaniline (1.2 equiv, 6.0 mmol), Pd₂(dba)₃ (2 mol%, 0.1 mmol), XPhos (4 mol%, 0.2 mmol), and NaOtBu (1.5 equiv, 7.5 mmol).

    • Causality: A slight excess of the aniline and base compensates for trace moisture. Pd₂(dba)₃ is utilized as a stable Pd(0) source that rapidly enters the catalytic cycle upon ligand exchange[4].

  • Degassing : Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Self-Validation Check: If the solid mixture turns black during this stage, the Pd₂(dba)₃ has prematurely degraded due to an oxygen leak. Discard and restart.

  • Solvent Addition : Inject 25 mL of anhydrous, sparged 1,4-dioxane via syringe.

Phase 2: Thermal Coupling & In-Process QC
  • Reaction : Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 hours.

    • Causality: Vigorous stirring is critical because the reaction is a heterogeneous mixture (NaOtBu is only partially soluble in dioxane).

  • In-Process QC (Self-Validation) : At the 4-hour mark, extract a 10 µL aliquot via a degassed syringe. Quench into 1 mL of LC-MS grade acetonitrile and analyze.

    • Diagnostic: A successful reaction will show >95% consumption of 3-bromopyridine. If the intermediate Pd(II)-amido complex is observed without product formation, the base has been neutralized by trace water. Corrective action: Add an additional 0.5 equiv of NaOtBu under Argon and heat for 2 more hours.

Phase 3: Isolation & Purification
  • Workup : Cool the mixture to room temperature. Dilute with 30 mL of Ethyl Acetate (EtOAc) and filter through a 1-inch pad of Celite.

    • Causality: Celite filtration removes the insoluble Palladium black and sodium bromide salts, preventing severe emulsion formation during the subsequent aqueous extraction[5].

  • Extraction : Wash the filtrate with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography : Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (9:1 to 7:3) to yield the pure N-(2-Methoxyphenyl)pyridin-3-amine as an off-white solid.

Workflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Execution & QC cluster_2 Phase 3: Isolation Prep Reagent Assembly (Pd2(dba)3, XPhos, NaOtBu) Degas Argon Degassing (3 Cycles) Prep->Degas React Thermal Coupling (90°C, 4-6h) Degas->React Monitor In-Process QC (LC-MS / TLC) React->Monitor Workup Celite Filtration & Extraction Monitor->Workup >95% Conversion Purify Chromatography & NMR Validation Workup->Purify

Figure 2. Self-validating experimental workflow and quality control validation gates.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts Organic Chemistry. Available at:[Link]

  • Organic Synthesis. "Buchwald-Hartwig Coupling - General Procedure." Organic-Synthesis.com. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-Methoxyphenyl)pyridin-3-amine proper disposal procedures

Comprehensive Safety and Disposal Protocol for N-(2-Methoxyphenyl)pyridin-3-amine For researchers, scientists, and drug development professionals, the management of hazardous chemical waste is a critical intersection of...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for N-(2-Methoxyphenyl)pyridin-3-amine

For researchers, scientists, and drug development professionals, the management of hazardous chemical waste is a critical intersection of laboratory safety, regulatory compliance, and environmental stewardship. N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7) is a synthetic intermediate featuring both an anisidine moiety and a pyridine ring[1]. Because it is a nitrogen-rich aromatic amine, its disposal requires highly specific protocols to prevent severe aquatic toxicity and the release of dangerous nitrogen oxides (NOx) during improper destruction[2].

This guide provides authoritative, step-by-step operational procedures for the safe handling, chemical deactivation, and logistical disposal of this compound.

I. Hazard Profile & Quantitative Data

Understanding the physicochemical properties of N-(2-Methoxyphenyl)pyridin-3-amine is the first step in designing a safe disposal strategy. The following table summarizes the critical data points and the direct operational causality behind each classification.

ParameterValue / ClassificationOperational Implication & Causality
CAS Number 1028223-83-7Essential identifier for accurate Environmental Health and Safety (EHS) manifesting and tracking[1].
Chemical Class Substituted AminopyridineThe nitrogen-dense structure mandates the use of NOx scrubbers during thermal destruction to prevent toxic emissions[2].
Primary Hazards Acute Toxicity (Oral/Dermal), IrritantMandates handling exclusively within a certified chemical fume hood using nitrile rubber gloves and splash goggles.
Environmental Risk High Aquatic ToxicityStrictly prohibits the drain disposal of the untreated parent compound under EPA regulations[3].
Destruction Temp 820°C - 1,600°CRequires a licensed rotary kiln or liquid injection incinerator to ensure the complete thermal cleavage of the pyridine ring[2].

II. Laboratory-Scale Chemical Deactivation (Pre-Disposal)

For researchers dealing with residual bench-scale quantities (< 0.01 mol) of N-(2-Methoxyphenyl)pyridin-3-amine, in-lab chemical deactivation is a highly effective pre-disposal strategy. This method utilizes permanganate oxidation to cleave the toxic aromatic amine into less hazardous, biodegradable aliphatic fragments[4].

Causality Note: Do not use sodium hypochlorite (bleach) for this process. Amines treated with hypochlorite can form highly unstable, explosive N-chloroamines. Acidified potassium permanganate is the chemically sound and validated choice[4].

Step-by-Step Methodology: Permanganate Oxidation
  • Acidification: In a fume hood, dissolve 0.01 mol of N-(2-Methoxyphenyl)pyridin-3-amine in 3 L of 1.7 N sulfuric acid (H₂SO₄) within a 5-L reaction flask.

    • Expert Insight: An acidic environment is required to drive the complete 5-electron reduction of MnO₄⁻ to Mn²⁺. Never use hydrochloric acid (HCl) , as the permanganate will rapidly oxidize the chloride ions into lethal chlorine gas[4].

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (KMnO₄) to the acidic solution while stirring.

  • Incubation: Allow the mixture to stand at room temperature for a minimum of 8 hours.

    • Expert Insight: Aromatic ring cleavage is kinetically slow. This incubation period ensures the complete oxidative degradation of both the pyridine and anisidine rings.

  • Reductive Quenching (Self-Validating Step): Slowly add solid sodium bisulfite (NaHSO₃) to the mixture with continuous stirring.

    • Validation Mechanism: The reaction is complete when the deep purple color of the unreacted permanganate completely disappears, transitioning to a clear or pale brown solution[4]. This visual colorimetric shift guarantees the complete neutralization of the strong oxidizer, making the waste safe for downstream handling.

  • Neutralization: Adjust the pH of the quenched solution to 7.0 using dilute sodium hydroxide (NaOH). Transfer the neutralized aqueous waste to your institution's designated aqueous hazardous waste stream.

OxidationPathway Amine Aromatic Amine (Toxic, Bioactive) Acid 1.7 N H2SO4 (Protonation) Amine->Acid Solubilization KMnO4 0.2 M KMnO4 (Oxidative Cleavage) Acid->KMnO4 8 Hours Intermediates Degraded Aliphatic Acids + CO2 KMnO4->Intermediates Ring Opening NaHSO3 NaHSO3 (Reductive Quench) Intermediates->NaHSO3 Remove Excess Oxidant SafeWaste Mn2+ + Neutralized Aqueous Waste NaHSO3->SafeWaste pH Adjustment

Caption: Chemical deactivation pathway of aromatic amines via permanganate oxidation and reductive quenching.

III. Standard Operating Procedure (SOP) for Bulk Hazardous Waste

For bulk quantities, unreacted stock, or heavily contaminated solid materials (e.g., weighing papers, PPE), chemical deactivation is logistically impractical. These materials must be routed to an EPA-licensed facility for high-temperature incineration[2].

Step-by-Step Logistics:
  • Segregation: Place all N-(2-Methoxyphenyl)pyridin-3-amine waste in a chemically compatible, leak-proof, high-density polyethylene (HDPE) container. Do not mix this waste stream with oxidizing agents, strong acids, or halogenated solvents.

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container remains tightly closed at all times unless actively adding waste to prevent the volatilization of toxic particulates.

  • Labeling: Affix a hazardous waste label immediately upon placing the first drop or grain of waste into the container. The label must explicitly state: "Hazardous Waste: Toxic Aromatic Amine (N-(2-Methoxyphenyl)pyridin-3-amine)"[3].

  • Facility Transfer: Coordinate with your institution's EHS department to transfer the waste to a licensed commercial broker. The legally required disposal method is rotary kiln incineration (820°C - 1,600°C) equipped with afterburners and nitrogen oxide (NOx) scrubbers[2].

IV. Spill Response & Environmental Containment Workflow

In the event of an accidental release, immediate containment is required to prevent exposure and aquatic contamination.

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don a chemical-resistant Tyvek suit, heavy-duty nitrile gloves, and a NIOSH-approved respirator if laboratory ventilation is compromised.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite).

    • Causality Insight: Never use combustible absorbents like sawdust or paper towels for the initial containment of reactive amines, as they can react with the chemical or subsequent decontamination agents.

  • Collection: Carefully scoop the absorbed material using non-sparking tools to avoid generating static electricity, and place it into a vapor-tight hazardous waste container.

  • Decontamination: Wash the affected surface with a dilute acetic acid solution. The mild acid will protonate any residual amine, converting it into a water-soluble salt. Follow this with a thorough soap and water wash. Collect all liquid rinsate as hazardous waste.

DisposalWorkflow Start N-(2-Methoxyphenyl)pyridin-3-amine Waste Generated Decision Waste Type? Start->Decision Small Small Lab Quantities (< 0.01 mol) Decision->Small Bulk Bulk / Solid Waste (> 0.01 mol) Decision->Bulk Spill Spill / Contaminated PPE Decision->Spill Deactivation In-Lab Chemical Deactivation (KMnO4 Oxidation) Small->Deactivation Segregation Segregate in Compatible Sealed Container Bulk->Segregation Spill->Segregation Quench Quench & Neutralize (NaHSO3 + Base) Deactivation->Quench Quench->Segregation Aqueous Waste Incineration High-Temp Incineration (820°C - 1600°C) with NOx Scrubbing Segregation->Incineration EPA Licensed Facility

Caption: Decision matrix and logistical workflow for the disposal of N-(2-Methoxyphenyl)pyridin-3-amine.

Sources

Handling

Personal protective equipment for handling N-(2-Methoxyphenyl)pyridin-3-amine

As drug development increasingly relies on complex heterocyclic scaffolds, compounds like N-(2-Methoxyphenyl)pyridin-3-amine have become critical intermediates. However, handling secondary diarylamines requires a rigorou...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex heterocyclic scaffolds, compounds like N-(2-Methoxyphenyl)pyridin-3-amine have become critical intermediates. However, handling secondary diarylamines requires a rigorous, scientifically grounded approach to laboratory safety. This guide provides actionable, step-by-step operational and disposal plans designed for researchers and application scientists, ensuring that every safety measure is backed by mechanistic toxicology.

Mechanistic Toxicology: The "Why" Behind the Hazards

As an application scientist, it is critical to understand why a chemical is hazardous, rather than simply memorizing a safety data sheet. N-(2-Methoxyphenyl)pyridin-3-amine (CAS: 1028223-83-7), as documented by 1, is characterized by a highly lipophilic methoxyphenyl group and a basic pyridine ring[1]. This lipophilicity facilitates rapid dermal and mucosal absorption.

Upon systemic entry, aromatic amines undergo metabolic activation. In vitro studies demonstrate that Cytochrome P450 enzymes—specifically human CYP1A2—catalyze the N-hydroxylation of the amine nitrogen, representing the initial step in their metabolic activation[2]. The resulting N-hydroxylamine is a proximate toxicant that undergoes further esterification by N-acetyltransferases (NAT) or sulfotransferases (SULT)[3]. This enzymatic cascade generates highly reactive electrophilic species capable of forming covalent adducts with DNA and cellular proteins, leading to cytotoxicity and potential mutagenicity[3].

Externally, structural analogs of this compound present acute hazards including H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation), as noted in safety profiles from 4[4].

MetabolicActivation A N-(2-Methoxyphenyl) pyridin-3-amine B N-Hydroxylamine Intermediate A->B CYP1A2 (N-Hydroxylation) C N-Acetoxy / N-Sulfoxy Ester (Reactive) B->C NAT / SULT (Esterification) D Covalent Binding (DNA/Proteins) C->D Electrophilic Attack

Caption: Metabolic activation pathway of aromatic amines via CYP1A2 and NAT/SULT.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways detailed above, the following PPE matrix must be strictly adhered to.

Body PartRequired PPEMaterial SpecificationScientific Rationale
Hands Double GlovesOuter: Nitrile (≥8 mil)Inner: NeopreneNitrile provides mechanical strength; Neoprene offers superior chemical resistance to lipophilic aromatic amines.
Eyes/Face Goggles & ShieldANSI Z87.1+ Splash Goggles + Polycarbonate Face ShieldProtects mucous membranes from aerosolized powders and highly irritating solvent solutions[4].
Body Lab Coat & SleevesFlame-resistant lab coat with disposable Tyvek sleevesPrevents dermal accumulation of micro-dust; Tyvek repels lipophilic particulate penetration.
Respiratory Particulate RespiratorN95 or P100 (if handling dry powder outside a closed system)Mitigates inhalation risk of H335-classified respiratory irritants[4].

Operational Workflows: Self-Validating Protocols

Every protocol utilized in the handling of N-(2-Methoxyphenyl)pyridin-3-amine must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Pre-Operation Setup
  • Action: Activate the Class II Type B2 Biological Safety Cabinet or chemical fume hood. Line the workspace with anti-static, chemical-absorbent bench paper.

  • Validation Check: Observe the continuous digital airflow monitor. Proceed only if the face velocity stabilizes at ≥100 feet per minute (fpm). Do not rely solely on the annual certification sticker.

Phase 2: Weighing and Transfer
  • Action: Apply an anti-static ionizer (e.g., Zerostat gun) to the weighing spatula and the source vial before transferring the powder.

  • Validation Check: Slowly bring the spatula near the powder. If the powder exhibits "jumping" or clings to the metal, static is still present. Reapply the ionizer until the powder remains completely inert, preventing aerosolization.

Phase 3: Solubilization
  • Action: Solubilize the compound in an appropriate organic solvent (e.g., DMSO or DMF) before introducing it to aqueous buffers. Seal vials with PTFE-lined caps.

  • Validation Check: Invert the sealed vial gently. If particulates remain visible, sonicate the solution for 60 seconds. The protocol is validated when the solution achieves complete optical clarity, ensuring no undissolved micro-particulates remain to contaminate pipette tips.

Spill & Disposal Plans

In the event of a breach in containment, immediate and calculated action is required to prevent systemic exposure and ensure compliance with local environmental protection regulations (e.g., Taiwan EPA hazardous waste guidelines).

Emergency Spill Response
  • Containment: Surround the spill with chemical absorbent pads. Do not sweep dry powder, as this generates hazardous aerosols.

  • Neutralization: Apply a mild acidic wash (e.g., 1% acetic acid) to the affected area.

    • Causality: The acid protonates the basic pyridine and secondary amine nitrogens, converting the lipophilic free base into a highly water-soluble, non-volatile salt.

  • Validation Check: Swab the decontaminated area with a pH strip. A neutral pH (7.0) indicates the complete removal of both the acidic wash and the residual basic amine.

Waste Segregation
  • Dispose of all contaminated consumables (Tyvek sleeves, gloves, bench paper) in dedicated, clearly labeled "Hazardous Organic Amine Waste" containers.

  • Critical Warning: Never mix aromatic amine waste with strong oxidizers (e.g., nitric acid, peroxides), as this can trigger an exothermic degradation reaction.

SpillResponse S1 1. Spill Detected S2 2. Evacuate Area & Alert Personnel S1->S2 S3 3. Don Maximum PPE (Respirator, Nitrile/Neoprene) S2->S3 S4 4. Contain Spill (Absorbent Pads) S3->S4 S5 5. Decontaminate (1% Acetic Acid Wash) S4->S5 S6 6. Dispose as Hazardous Amine Waste S5->S6

Caption: Step-by-step emergency spill response workflow for aromatic amine contamination.

References

  • 1028223-83-7 | N-(2-Methoxyphenyl)pyridin-3-amine | ChemScene, ChemScene,
  • Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2..., PubMed,
  • Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes, Oxford Academic,
  • 33631-09-3|3-Amino-4-methoxypyridine|BLD Pharm, BLDpharm,

Sources

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